Product packaging for Chelidamic Acid(Cat. No.:CAS No. 499-51-4)

Chelidamic Acid

Cat. No.: B3021461
CAS No.: 499-51-4
M. Wt: 183.12 g/mol
InChI Key: XTLJJHGQACAZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chelidamic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO5 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO5 B3021461 Chelidamic Acid CAS No. 499-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJJHGQACAZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160451
Record name Chelidamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-60-3, 499-51-4
Record name Chelidamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chelidamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHELIDAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chelidamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxypyridine-2,6-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHELIDAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and History of Chelidamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidamic acid, or 4-hydroxypyridine-2,6-dicarboxylic acid, is a heterocyclic compound with a history rooted in the study of natural products. Initially derived from its precursor, chelidonic acid, it has garnered interest for its diverse biological activities, including its role as a potent enzyme inhibitor. This document provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, intended for professionals in research and drug development. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and biological pathways to facilitate a deeper understanding of this molecule.

Discovery and Historical Context

The story of this compound begins with its parent compound, chelidonic acid. In 1839, Joseph Probst first isolated chelidonic acid from the greater celandine plant, Chelidonium majus[1]. This discovery laid the groundwork for future investigations into related pyran and pyridine structures.

The pivotal moment in the history of this compound came in 1884. The chemist L. Haitinger, through his work on the derivatives of chelidonic acid, successfully synthesized this compound by reacting chelidonic acid with ammonia. This transformation, which replaces the pyran oxygen with a nitrogen atom to form the pyridine ring, was a significant step in heterocyclic chemistry. His findings were published in the scientific journal Monatshefte für Chemie.

Since its initial synthesis, this compound has been recognized for its utility as a chelating agent and, more significantly, for its biological activities, which continue to be an area of active research.

Physicochemical and Biological Properties

This compound is a light yellow to brown powder. Its structure as a "conformationally restricted glutamate analog" is key to its biological activity. A summary of its known properties is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acidChemicalBook
Synonyms4-Hydroxypyridine-2,6-dicarboxylic acidChemicalBook
Molecular FormulaC₇H₅NO₅ChemicalBook
Molar Mass183.12 g/mol ChemicalBook
Melting Point265-270 °C (decomposes)ChemicalBook
Boiling Point428.3 ± 45.0 °C (Predicted)ChemicalBook
Density1.726 ± 0.06 g/cm³ (Predicted)ChemicalBook

Table 2: Quantitative Biological Activity of this compound

Target/AssayActivity TypeValue (Ki)Source
Glutamate Decarboxylase (rat brain)Competitive Inhibitor33 µM[2]

Note: Despite extensive literature searches, specific IC50 values for the anti-inflammatory (e.g., nitric oxide inhibition in RAW 264.7 cells), antioxidant (e.g., DPPH radical scavenging), and cytotoxic (e.g., against HeLa cells) activities of this compound were not available in the reviewed sources. Further research is required to quantify these biological effects.

Experimental Protocols

The synthesis of this compound is a two-stage process that begins with the synthesis of its precursor, chelidonic acid.

Synthesis of Chelidonic Acid

Chelidonic acid is classically synthesized from the condensation of acetone with two equivalents of diethyl oxalate, a method improved upon by Riegel and Zwilgmeyer.

Protocol: Synthesis of Chelidonic Acid

  • Preparation of Sodium Ethoxide: Dissolve 46 g of sodium in 600 mL of absolute ethanol in a 3-liter three-necked flask equipped with a stirrer and reflux condenser.

  • Reaction Mixture: Cool approximately half of the sodium ethoxide solution until solidification begins. To this, add a mixture of 58 g of dry acetone and 150 g of freshly distilled diethyl oxalate at once and begin stirring.

  • Condensation: As the mixture becomes turbid, add the remaining hot sodium ethoxide solution along with another 160 g of diethyl oxalate. Stir for 30 minutes until the mixture becomes nearly solid.

  • Distillation and Hydrolysis: Heat the flask in an oil bath at 110°C to distill off about 150 mL of ethanol. Cool the reaction mixture to 20°C. Transfer the resulting sodium derivative to a beaker and treat with a mixture of 300 mL of concentrated hydrochloric acid and 800 g of cracked ice.

  • Cyclization: After stirring for 30 minutes, filter the precipitate (acetonedioxalic ester). Transfer the moist ester to a flask with 500 mL of concentrated hydrochloric acid and reflux on a steam bath for 20 hours.

  • Isolation and Purification: Cool the mixture to 20°C. Collect the solid hydrated chelidonic acid on a Büchner funnel, wash with two 50 mL portions of ice water, and dry at 100°C for two hours, followed by drying at 160°C to remove water of crystallization. The expected yield is 140–145 g.

Synthesis of this compound

The conversion of chelidonic acid to this compound is achieved through a reaction with ammonia.

Protocol: Synthesis of this compound from Chelidonic Acid

  • Reaction Setup: In a suitable reaction vessel, place 41.8 g (0.21 mol) of chelidonic acid. Cool the vessel to 0°C in an ice bath.

  • Ammonia Addition: Slowly add 425 mL of a 30% aqueous ammonia solution dropwise to the chelidonic acid over a period of 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 48 hours.

  • Workup: Remove the excess aqueous ammonia under reduced pressure. To the residue, add 50 mL of water and a small amount of activated charcoal. Reflux the mixture for 15 minutes to decolorize.

  • Precipitation: Filter the hot solution. Allow the filtrate to cool to room temperature and then acidify with 37% hydrochloric acid until the pH reaches 1.

  • Isolation and Drying: A white solid will precipitate. Collect the precipitate by filtration, wash it several times with cold water, and dry under vacuum for 16 hours. The expected yield of this compound is approximately 98%[3].

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of this compound

G cluster_0 Stage 1: Chelidonic Acid Synthesis cluster_1 Stage 2: this compound Synthesis A Diethyl Oxalate + Acetone C Condensation Reaction (Stir 30 min) A->C B Sodium Ethoxide in Ethanol B->C D Hydrolysis & Cyclization (Conc. HCl, Reflux 20h) C->D E Chelidonic Acid (Precipitate) D->E F Chelidonic Acid E->F Purified Precursor H Reaction (Stir 48h at RT) F->H G 30% Aqueous Ammonia (0°C) G->H I Acidification (HCl, pH 1) H->I J This compound (Final Product) I->J G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates Phosphorylation IκBα Phosphorylation IKK->Phosphorylation Catalyzes ChelidamicAcid This compound ChelidamicAcid->IKK Inhibits IkB IκBα Complex IκBα-NF-κB (Inactive Cytoplasmic Complex) IkB->Complex NFkB NF-κB (p65/p50) NFkB->Complex Translocation NF-κB Nuclear Translocation NFkB->Translocation Complex->Phosphorylation Degradation IκBα Degradation (Proteasome) Phosphorylation->Degradation Degradation->NFkB Releases Gene Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Translocation->Gene Activates

References

Chelidamic Acid: A Technical Guide to Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chelidamic acid, a heterocyclic organic acid with significant potential in various scientific and therapeutic fields. This document details its natural origins, established protocols for its isolation and purification, and quantitative data to support these methodologies. Furthermore, it visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, chemically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a derivative of γ-pyrone.[1] It is recognized for its strong coordination ability with metal ions and its role as a potent inhibitor of glutamate decarboxylase, with a reported Ki of 33 μM.[2] Its precursor, chelidonic acid, is found in numerous medicinal plants and exhibits a wide range of pharmacological effects, including analgesic, antimicrobial, and anti-inflammatory properties.[3] The conversion of chelidonic acid to this compound can be achieved chemically, and methods for obtaining these compounds from natural sources have been developed.[3][4] This guide focuses on the natural occurrence and extraction of the closely related and often co-isolated precursor, chelidonic acid, which is then converted to this compound.

Natural Sources of this compound Precursors

Chelidonic acid, the direct precursor for the synthesis of this compound, is primarily found within the plant kingdom. While investigations into microbial sources such as endophytic fungi are ongoing, substantial evidence currently points to herbaceous plants as the most reliable sources.

The primary plant families and species identified as significant sources are summarized below.

FamilySpeciesCommon NamePrimary Part(s)
Papaveraceae Chelidonium majusGreater CelandineLatex, Stems, Petioles
Asteraceae Saussurea controversaLeaves
Liliaceae Convallaria majalisLily of the ValleyNot specified
Poaceae Sorghum vulgareSorghumNot specified

Data compiled from multiple sources.

Isolation and Purification Methodologies

The successful isolation of chelidonic acid from natural sources is a multi-step process that involves extraction, fractionation, and purification. The specific methodology can be adapted based on the source material.

This protocol provides a detailed method for the extraction and purification of chelidonic acid from the leaves of Saussurea controversa, which can subsequently be converted to this compound.

Materials:

  • Air-dried leaves of Saussurea controversa

  • 40% Ethanol

  • Water

  • n-Butanol

  • Polyamide for column chromatography

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

Experimental Protocol:

  • Extraction:

    • Extract 600 g of air-dried plant material with 6000 mL of 40% ethanol.

    • Perform this extraction three times at 80°C for 1 hour each time.

    • Combine the resulting extracts and evaporate the solvent under reduced pressure to obtain an aqueous residue.

    • Dry the residue by convection to yield the final dried extract.

  • Initial Fractionation:

    • Dissolve 200 g of the dried extract in 1 L of water. A white amorphous precipitate will form.

    • Separate this precipitate (termed R1), which contains a calcium complex of chelidonic acid (CaChA), by filtration and wash it with water.

  • Purification of Chelidonic Acid:

    • The aqueous solution from the previous step is subjected to further processing to isolate chelidonic acid.

    • Perform column chromatography on a fraction of the remaining aqueous solution (termed R2) using a polyamide column (e.g., 1.2 x 25 cm).

    • Elute the column with ethanol, gradually increasing the water content from 5% to 50%. This step yields purified chelidonic acid.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the isolated chelidonic acid in methanol by heating.

    • Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.

    • Allow the solution to cool. Chelidonic acid will crystallize as needle-like crystals.

  • Conversion to this compound:

    • Dissolve the purified chelidonic acid in concentrated ammonium hydroxide.

    • Reflux the mixture for 6-8 hours, maintaining a pH above 9 by adding more ammonium hydroxide if necessary.

    • After cooling, acidify the reaction mixture with concentrated HCl.

    • Collect the resulting precipitate by cold filtration and wash with small volumes of ice water to yield this compound.

  • Fractional Crystallization: This technique is effective for purifying compounds based on solubility differences. A supersaturated solution of the crude extract is prepared and allowed to cool slowly, causing the less soluble compound (chelidonic acid) to crystallize first.

  • Silica Gel Column Chromatography: This is a standard and widely used technique for the purification of organic compounds from plant extracts.

Quantitative Analysis of Yields

The following table summarizes the reported yields from the isolation protocol for Saussurea controversa.

Starting MaterialFractionYieldNotes
200 g dried extractR1 (Calcium Chelidonate Precipitate)14 g70 mg/g of extract.
0.2 g of R2 fractionPurified Chelidonic Acid0.180 g45 mg/g of extract.

Biosynthesis and Experimental Workflows

Visualizing the processes involved in the formation and isolation of this compound can aid in understanding the complex relationships between precursors and the required experimental steps.

The biosynthesis of chelidonic acid in plants has been described to involve the condensation of phosphoenolpyruvate with a pentose phosphate. This pathway represents a key starting point for the natural production of the precursor to this compound.

G PEP Phosphoenolpyruvate CONDENSATION Condensation Reaction PEP->CONDENSATION PENTOSE Pentose Phosphate PENTOSE->CONDENSATION INTERMEDIATE Intermediate (Loss of C-5 of Pentose) CONDENSATION->INTERMEDIATE Multiple Steps CHELIDONIC Chelidonic Acid INTERMEDIATE->CHELIDONIC

Caption: Biosynthesis of Chelidonic Acid.

The following diagram illustrates the complete workflow from the extraction of plant material to the final synthesis of this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_conversion Chemical Conversion PLANT Dried Saussurea controversa Leaves EXTRACT 40% Ethanol Extraction (3x, 80°C) PLANT->EXTRACT EVAP Evaporation & Drying EXTRACT->EVAP DISSOLVE Dissolve in Water EVAP->DISSOLVE FILTER Filtration DISSOLVE->FILTER PRECIPITATE Precipitate (R1) (Calcium Chelidonate) FILTER->PRECIPITATE Solid AQUEOUS Aqueous Solution (R2) FILTER->AQUEOUS Liquid COLUMN Polyamide Column Chromatography AQUEOUS->COLUMN PURE_CHELIDONIC Purified Chelidonic Acid COLUMN->PURE_CHELIDONIC RECRYSTAL Recrystallization (Methanol/HCl) PURE_CHELIDONIC->RECRYSTAL Optional REFLUX Reflux with NH₄OH (pH > 9, 6-8h) PURE_CHELIDONIC->REFLUX ACIDIFY Acidify with HCl REFLUX->ACIDIFY FINAL_PRODUCT This compound ACIDIFY->FINAL_PRODUCT

Caption: Isolation and Conversion Workflow.

Conclusion

This guide outlines the primary natural sources and provides a detailed, reproducible protocol for the isolation of chelidonic acid, the immediate precursor to this compound. The methodologies described, including solvent extraction, fractionation, and chromatography, are standard and adaptable for a well-equipped laboratory. The quantitative data on yields from Saussurea controversa offer a benchmark for researchers targeting this source. The visualized workflows for biosynthesis and extraction provide a clear, high-level summary of the key processes. This information is intended to serve as a foundational resource for scientists and professionals engaged in the exploration and development of this compound and its derivatives for therapeutic applications.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Chelidamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Chelidamic acid, a heterocyclic organic compound, serves as a versatile building block in coordination chemistry and a notable inhibitor of certain enzymes, such as glutamate decarboxylase.[1][2] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.[3] It possesses a pyridine ring functionalized with two carboxylic acid groups at positions 2 and 6, and a ketone group at position 4. The presence of these functional groups imparts significant coordinating ability with metal ions.[4]

Molecular Formula: C₇H₅NO₅[3]

Molecular Weight: 183.12 g/mol (anhydrous basis)

The structure of this compound is characterized by tautomerism. It can exist in both a keto form (4-oxo-1,4-dihydropyridine) and an enol form (4-hydroxypyridine). This equilibrium is a critical aspect of its chemical behavior and reactivity. In the solid state and in different solvents, various tautomeric and zwitterionic forms can be observed.

chelidamic_acid_structure cluster_keto Keto Tautomer (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) cluster_enol Enol Tautomer (4-hydroxypyridine-2,6-dicarboxylic acid) keto keto equilibrium keto->equilibrium enol enol equilibrium->enol

Caption: Tautomeric forms of this compound.

Stereochemistry

This compound is an achiral molecule. Its structure possesses a plane of symmetry that bisects the pyridine ring through the nitrogen atom and the C4 carbon. Consequently, it does not exhibit stereoisomerism and does not have any enantiomers or diastereomers. The InChIKey, XTLJJHGQACAZMS-UHFFFAOYSA-N, confirms its achiral nature.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

PropertyValueSource(s)
Physical State Brown or pale yellow powder
Melting Point 267 °C (decomposes)
Boiling Point 428.3 °C at 760 mmHg
Density 1.726 g/cm³
pKa 0.12 ± 0.40 (Predicted)
Solubility Very soluble in water, soluble in 1 M NH₄OH (50 mg/mL), and DMSO (≥15 mg/mL)

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized from chelidonic acid. The overall process involves two main stages: the synthesis of chelidonic acid followed by its conversion to this compound.

Synthesis of Chelidonic Acid

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is prepared via a condensation reaction between diethyl oxalate and acetone in the presence of a strong base like sodium ethoxide.

Materials:

  • Diethyl oxalate

  • Acetone (dry)

  • Sodium ethoxide

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

  • A mixture of diethyl oxalate and dry acetone is added to the cooled sodium ethoxide solution.

  • The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the sodium salt of acetonedioxalic ester.

  • The intermediate is then treated with concentrated hydrochloric acid and heated under reflux for several hours to induce cyclization and hydrolysis, yielding chelidonic acid.

  • The resulting chelidonic acid is isolated by filtration after cooling the reaction mixture.

Conversion of Chelidonic Acid to this compound

The conversion of chelidonic acid to this compound is a straightforward process involving ammonolysis.

Materials:

  • Chelidonic acid

  • Concentrated ammonium hydroxide

Procedure:

  • Chelidonic acid is dissolved in concentrated ammonium hydroxide.

  • The solution is typically stirred at room temperature or gently heated. The pyran oxygen of chelidonic acid is replaced by a nitrogen atom from ammonia.

  • The reaction mixture is then acidified with an acid like hydrochloric acid to precipitate the this compound.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

synthesis_workflow cluster_stage1 Stage 1: Chelidonic Acid Synthesis cluster_stage2 Stage 2: this compound Synthesis A Diethyl Oxalate + Acetone C Condensation Reaction A->C B Sodium Ethoxide in Ethanol B->C D Acetonedioxalic Ester Intermediate C->D E Acid Hydrolysis & Cyclization (HCl) D->E F Chelidonic Acid E->F G Chelidonic Acid F->G Product used as reactant H Ammonolysis (Conc. NH4OH) G->H I Acidification (HCl) H->I J This compound I->J

Caption: Synthesis workflow for this compound.

References

Physical and chemical properties of Chelidamic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Chelidamic Acid

Introduction

This compound, systematically known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with the chemical formula C₇H₅NO₅.[1] It is recognized for its role as a potent inhibitor of glutamate decarboxylase and as a versatile chelating agent.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a white to pale yellow or brown powder.[3][4] It exists in tautomeric forms, specifically a keto and an aromatic enol form. In aqueous solutions, it can crystallize as a monohydrate, which forms a zwitterionic structure in the crystal lattice.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅NO₅
Molecular Weight 183.12 g/mol (anhydrous basis)
Melting Point 265-270 °C, 267 °C (decomposes), 278 °C
Boiling Point 428.3 ± 45.0 °C (Predicted), 429 °C
Density 1.726 ± 0.06 g/cm³ (Predicted)
pKa 0.12 ± 0.40 (Predicted)
Solubility Very soluble in water. Soluble in 1 M NH₄OH (50 mg/mL). Soluble in DMSO (≥15 mg/mL).
Vapor Pressure 1.56 x 10⁻⁸ mmHg at 25°C
Flash Point 212.8 °C
Appearance Pale yellow to brown powder or crystals.

Reactivity and Stability

This compound is stable under normal temperatures and pressures. It should be stored in a cool, dry place in a tightly sealed container. Incompatible materials include strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of chelidonic acid with ammonia. A modified literature method for the synthesis of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid is described as follows:

  • Reaction Setup: 425 mL of a 30% ammonia solution is slowly added dropwise to the reaction system containing the starting material (in this case, derived from betulinic acid in the cited text, though chelidonic acid is the typical precursor) at 0 °C. The addition is controlled to take place over 1 hour.

  • Reaction Execution: The reaction mixture is stirred continuously at room temperature for 48 hours.

  • Work-up: After the reaction is complete, excess ammonia is removed by distillation under reduced pressure.

  • Purification: The residue is mixed with 50 mL of water, and activated carbon is added. The mixture is refluxed for 15 minutes for decolorization.

  • Isolation: After hot filtration, the filtrate is cooled to room temperature. The pH is then adjusted to 1 with a 37% aqueous hydrochloric acid solution, causing a white solid to precipitate.

  • Final Product: The solid is collected by filtration, washed several times with cold water, and dried under vacuum for 16 hours to yield the target compound.

G cluster_synthesis Synthesis Workflow of this compound start Start: Chelidonic Acid + Ammonia Solution (0°C) stir Stir at Room Temperature (48 hours) start->stir 1. Reaction distill Remove Excess Ammonia (Reduced Pressure Distillation) stir->distill 2. Work-up decolorize Decolorize with Activated Carbon (Reflux) distill->decolorize 3. Purification filter_hot Hot Filtration decolorize->filter_hot precipitate Adjust pH to 1 with HCl (Precipitation) filter_hot->precipitate filter_cold Collect Precipitate (Cold Filtration & Washing) precipitate->filter_cold 4. Isolation dry Dry Under Vacuum filter_cold->dry end_product Final Product: This compound dry->end_product

Synthesis Workflow of this compound
Analytical Methodology: High-Performance Chelation Ion Chromatography (HPCIC)

This compound is utilized as a complexing additive in the eluent for High-Performance Chelation Ion Chromatography (HPCIC). This technique is employed for the speciation of iron and the determination of other metals.

  • System: The analysis uses an iminodiacetic acid functionalized silica column.

  • Eluent: An optimized eluent consists of 2 mmol L⁻¹ this compound, 3 mmol L⁻¹ triethanolamine, 12 mmol L⁻¹ HCl, and 50% v/v of methanol.

  • Detection: Post-column reaction with 4-(2-Pyridylazo)resorcinol (PAR) is used for sensitive spectrophotometric detection at 510 nm.

  • Application: This method allows for the simultaneous isocratic separation of Fe²⁺, Fe³⁺, and other divalent metal cations like Mn²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺.

G cluster_hpcic HPCIC Analytical Workflow sample Sample Injection (Fe²⁺, Fe³⁺, etc.) column Separation on Iminodiacetic Acid Column sample->column post_column Post-Column Reaction with PAR column->post_column Separated Ions eluent Eluent: This compound Solution eluent->column detector Spectrophotometric Detection (510 nm) post_column->detector Colored Complexes output Chromatogram (Metal Speciation) detector->output G cluster_pathway Inhibition of Glutamate Decarboxylase Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes Chelidamic_Acid This compound Chelidamic_Acid->GAD Inhibits

References

A Comprehensive Technical Guide to Chelidamic Acid (CAS Number: 138-60-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, with the CAS number 138-60-3, is a heterocyclic organic compound that holds significant interest in various scientific fields, particularly in medicinal chemistry and analytical applications. Structurally, it is 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance, with a focus on its role as a glutamate decarboxylase inhibitor.

Core Properties of this compound

This compound is typically a pale yellow or white to off-white powder. It is very soluble in water and soluble in 1 M ammonium hydroxide (50 mg/mL), yielding a clear to slightly hazy, very faint yellow to yellow solution.[1][2][3] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 138-60-3[1][2]
Molecular Formula C₇H₅NO₅
Molecular Weight 183.12 g/mol (anhydrous basis)
Appearance Pale yellow to white/off-white or brown powder/solid
Melting Point 267-278 °C (decomposes)
Boiling Point 428.3 ± 45.0 °C (Predicted)
Solubility Very soluble in water; Soluble in 1 M NH₄OH (50 mg/mL)
Density 1.726 ± 0.06 g/cm³ (Predicted)
pKa 0.12 ± 0.40 (Predicted)
Table 2: Spectroscopic Data Identifiers
Spectroscopic DataAvailability/Reference
¹H NMR Data available
¹³C NMR Data available
Infrared (IR) Spectroscopy Data available
Mass Spectrometry (MS) Data available

Experimental Protocols

Synthesis of this compound from Chelidonic Acid

A common and efficient method for synthesizing this compound is through the reaction of Chelidonic acid with ammonia. A detailed protocol adapted from literature is as follows:

Materials:

  • Chelidonic acid derivative (e.g., from betulinic acid synthesis, 0.21 mol)

  • 30% aqueous ammonia solution (425 mL)

  • 37% aqueous hydrochloric acid solution

  • Activated charcoal

  • Deionized water

  • Ice

Procedure:

  • In a reaction vessel, cool 425 mL of 30% ammonia solution to 0 °C.

  • Slowly add the Chelidonic acid derivative (41.8 g, 0.21 mol) to the chilled ammonia solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the suspension to warm to room temperature and stir for 48 hours.

  • Remove the excess ammonia solution under reduced pressure.

  • To the residue, add 50 mL of water and a small amount of activated charcoal.

  • Reflux the mixture for 15 minutes to decolorize the solution.

  • Perform a hot filtration to remove the charcoal.

  • Cool the filtrate to room temperature.

  • Acidify the filtrate with 37% hydrochloric acid to a pH of 1. A white solid will precipitate.

  • Collect the white precipitate by filtration.

  • Wash the solid several times with cold water.

  • Dry the product under vacuum for 16 hours to obtain this compound. This protocol has a reported yield of up to 98%.

Synthesis_Workflow ChelidonicAcid Chelidonic Acid Derivative Ammonia 30% NH3 (aq) 0 °C, 1 hr ChelidonicAcid->Ammonia Stirring Stir at RT 48 hrs Ammonia->Stirring Evaporation Remove excess NH3 (Reduced Pressure) Stirring->Evaporation Decolorization Add H2O & Charcoal Reflux 15 min Evaporation->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Acidification Cool to RT Add HCl (aq) to pH 1 Filtration1->Acidification Filtration2 Collect Precipitate Acidification->Filtration2 Washing Wash with Cold H2O Filtration2->Washing Drying Vacuum Dry 16 hrs Washing->Drying ChelidamicAcidProduct This compound Drying->ChelidamicAcidProduct

Synthesis workflow for this compound.
Purification

The primary purification of this compound is achieved through recrystallization and washing as described in the synthesis protocol. The key steps are:

  • Decolorization: Refluxing with activated charcoal removes colored impurities.

  • Precipitation: Acidification of the aqueous solution of the ammonium salt of this compound causes the less soluble free acid to precipitate, leaving more soluble impurities in the solution.

  • Washing: Washing the filtered product with cold water removes residual acid and other water-soluble impurities.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. Samples are typically dissolved in a suitable deuterated solvent, such as DMSO-d₆. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, confirm the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound include a broad O-H stretch from the carboxylic acid groups (often overlapping with C-H stretches), a sharp and strong C=O stretch from the ketone and carboxylic acid groups, and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) can be used to generate the molecular ion, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) can effectively separate this compound from impurities.

Biological Activity and Signaling Pathway

The most well-documented biological activity of this compound is its role as an inhibitor of glutamate decarboxylase (GAD) . GAD is the rate-limiting enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the central nervous system.

There are two main isoforms of GAD: GAD65 and GAD67. GAD67 is distributed throughout the neuron and is responsible for the basal levels of GABA, while GAD65 is primarily located at the nerve terminals and is involved in the synthesis of GABA for neurotransmission.

By inhibiting GAD, this compound can reduce the synthesis of GABA. This has significant implications for neuronal excitability, as a decrease in GABAergic inhibition can lead to an increase in neuronal firing. This mechanism is of considerable interest in neuroscience research, particularly in the study of epilepsy and other conditions related to an imbalance in excitatory and inhibitory neurotransmission.

GAD_Inhibition_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis GABA GABA GAD->GABA Inhibition Neuronal Inhibition GABA->Inhibition Promotes ChelidamicAcid This compound ChelidamicAcid->GAD Inhibits

Inhibition of GABA synthesis by this compound.

Applications in Drug Development and Research

The properties of this compound make it a valuable molecule in several areas of research and development:

  • Neuroscience Research: As a GAD inhibitor, it serves as a tool to study the role of the GABAergic system in various physiological and pathological processes.

  • Drug Development: The pyridine-2,6-dicarboxylic acid scaffold is a known metal chelator. This property has been explored in the design of new therapeutic agents, including potential anticancer drugs that function by generating free radicals after binding iron (II). Derivatives of this compound are also being investigated for their antiviral and antimalarial activities.

  • Analytical Chemistry: this compound is used as a complexing agent and eluent in high-performance chelation ion chromatography (HPCIC) for the separation and speciation of metal ions, such as iron (II) and (III).

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the powder. It should be stored in a cool, dry place in a tightly sealed container.

Conclusion

This compound (CAS 138-60-3) is a versatile compound with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its structure and purity can be confirmed using standard analytical techniques. Its primary biological activity as a glutamate decarboxylase inhibitor makes it a valuable tool for neuroscientific research. Furthermore, its metal-chelating properties and the potential for derivatization continue to make it an attractive scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this important molecule.

References

Synthesis of Chelidamic Acid from Chelidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of chelidamic acid from its precursor, chelidonic acid. The following sections provide a comprehensive overview of the reaction, including a summary of quantitative data, detailed experimental protocols, and visual representations of the synthesis workflow. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Synthesis Data

The conversion of chelidonic acid to this compound is a high-yield reaction. The key quantitative parameters for this synthesis are summarized in the table below for easy comparison and reference.

ParameterValueReference
Starting MaterialChelidonic Acid[1]
ProductThis compound[1]
ReagentConcentrated Ammonium Hydroxide[1]
SolventWater (from ammonium hydroxide solution)[2][3]
Reaction Time6-8 hours
Reaction TemperatureReflux
pH during reaction> 9
YieldQuantitative (up to 98%)
Final Product AppearanceWhite solid / Light yellow powder

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from chelidonic acid, compiled from established procedures.

Materials:

  • Chelidonic acid

  • Concentrated ammonium hydroxide (30% solution)

  • Concentrated hydrochloric acid (37% solution)

  • Activated carbon

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or mechanical stirrer)

  • Heating mantle or oil bath

  • pH meter or pH indicator strips

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the chelidonic acid in concentrated ammonium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. During the reflux, ensure the pH of the reaction mixture remains above 9 by adding more concentrated ammonium hydroxide if necessary.

  • Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Purification (Optional): If discoloration is observed, the excess ammonia can be removed by distillation under reduced pressure. The residue can then be mixed with water, and activated carbon added. The mixture is then refluxed for 15 minutes and hot filtered to decolorize the solution.

  • Precipitation: Cool the solution and acidify with concentrated hydrochloric acid until the pH reaches 1. A white solid precipitate of this compound will form.

  • Isolation and Washing: Collect the precipitate by filtration using a Büchner funnel. Wash the solid product with small portions of ice-cold water to remove any remaining impurities.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Visualizing the Synthesis

To further clarify the process, the following diagrams illustrate the chemical transformation and the experimental workflow.

chelidamic_acid_synthesis chelidonic_acid Chelidonic Acid reflux Reflux (6-8h) pH > 9 chelidonic_acid->reflux ammonium_hydroxide Conc. NH4OH ammonium_hydroxide->reflux chelidamic_acid This compound reflux->chelidamic_acid

Caption: Chemical reaction pathway for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Isolation dissolve Dissolve Chelidonic Acid in Conc. NH4OH reflux Reflux for 6-8 hours (maintain pH > 9) dissolve->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with Conc. HCl to pH 1 cool->acidify precipitate Precipitation of this compound acidify->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Ice-Cold Water filter->wash dry Dry under Vacuum wash->dry

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Early Investigations into the Biological Activities of Chelidamic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, a heterocyclic dicarboxylic acid, has been a subject of scientific inquiry for its potential biological activities. Early studies, primarily conducted before the year 2000, laid the groundwork for understanding its interactions with biological systems. This technical guide provides an in-depth review of these foundational studies, focusing on its role as an enzyme inhibitor and its potential antimicrobial and metal-chelating properties. Quantitative data from these seminal works are summarized, and detailed experimental protocols are provided to offer a comprehensive understanding of the methodologies employed.

Enzyme Inhibition: A Focus on Glutamate Decarboxylase

A significant area of early research on this compound centered on its ability to inhibit enzyme activity. The most notable finding from this period is its inhibitory action on rat brain glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).

Quantitative Data: Inhibition of Glutamate Decarboxylase

A key study by Porter and Martin in 1985 identified this compound as a competitive inhibitor of rat brain GAD. The inhibitory constant (Ki) was determined, providing a quantitative measure of its potency.

CompoundEnzyme SourceType of InhibitionKi (μM)Reference
This compoundRat Brain Glutamate DecarboxylaseCompetitive33Porter & Martin, 1985[1]
Experimental Protocol: Glutamate Decarboxylase Inhibition Assay

The following protocol is based on the methodology described in early studies investigating GAD inhibition.

1. Enzyme Preparation:

  • Rat brains were homogenized in a suitable buffer (e.g., phosphate buffer) at a specific pH.

  • The homogenate was centrifuged to remove cellular debris, and the resulting supernatant containing GAD was used for the assay.

2. Assay Mixture:

  • The reaction mixture typically contained:

    • Enzyme preparation

    • L-[1-¹⁴C]glutamic acid (as the substrate)

    • Pyridoxal 5'-phosphate (as a cofactor)

    • The inhibitor (this compound) at varying concentrations

    • A suitable buffer to maintain pH

3. Incubation:

  • The reaction was initiated by the addition of the substrate.

  • The mixture was incubated at a controlled temperature (e.g., 37°C) for a specific duration.

4. Measurement of Activity:

  • The activity of GAD was determined by measuring the amount of ¹⁴CO₂ produced from the decarboxylation of L-[1-¹⁴C]glutamic acid.

  • The reaction was stopped, and the ¹⁴CO₂ was trapped and quantified using a scintillation counter.

5. Data Analysis:

  • The inhibition constant (Ki) was determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.

GAD_Inhibition_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Rat_Brain Rat Brain Homogenization Centrifugation Centrifugation Rat_Brain->Centrifugation Supernatant GAD-containing Supernatant Centrifugation->Supernatant Assay_Setup Prepare Assay Mixture (Substrate, Cofactor, Inhibitor) Supernatant->Assay_Setup Add Enzyme Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure ¹⁴CO₂ Production Incubation->Measurement Data_Plotting Lineweaver-Burk Plot Measurement->Data_Plotting Ki_Determination Determine Ki Value Data_Plotting->Ki_Determination

Workflow for GAD Inhibition Assay.

Antiviral and Antibacterial Activities

Early research also explored the potential of this compound and its derivatives as antimicrobial agents. While detailed quantitative data from the pre-2000 era is sparse in readily available literature, some studies indicated promising activity.

Antiviral Activity of this compound Derivatives

A 1984 study by Iavorovskaia and colleagues investigated the antiviral properties of derivatives of this compound. While the full text and specific quantitative data from this study are not widely accessible, it represents an early exploration into this area of biological activity. The lack of accessible quantitative data, such as IC50 values, prevents a detailed summary in this guide.

Antibacterial Activity

Information regarding the antibacterial properties of this compound from studies conducted before 2000 is limited. While the broader class of compounds to which this compound belongs was investigated for antimicrobial effects, specific minimum inhibitory concentration (MIC) values for this compound against various bacterial strains from this period are not well-documented in the available scientific literature.

Metal Chelation and its Biological Implications

This compound possesses a chemical structure that suggests an ability to chelate metal ions. Metal chelation can have significant biological consequences, as metal ions are crucial for the function of many enzymes and proteins.

Early studies on the biological effects specifically resulting from the metal-chelating properties of this compound are not extensively detailed in the pre-2000 literature. However, the known ability of similar compounds to bind metal ions suggests that this property could underlie some of its observed biological activities. For instance, the inhibition of metalloenzymes can occur through the sequestration of the essential metal cofactor.

Metal_Chelation_Concept Chelidamic_Acid This compound Metal_Ion Metal Ion (e.g., Zn²⁺, Mg²⁺) Chelidamic_Acid->Metal_Ion binds Metalloenzyme Metalloenzyme (Inactive) Chelidamic_Acid->Metalloenzyme may inhibit by metal sequestration Active_Enzyme Active Metalloenzyme Metal_Ion->Active_Enzyme activates Active_Enzyme->Metalloenzyme becomes inactive without metal

Conceptual Diagram of Metal Chelation.

Conclusion

The early research on this compound primarily established its role as a competitive inhibitor of rat brain glutamate decarboxylase, providing a solid quantitative foundation for this activity. While its potential as an antiviral and antibacterial agent, as well as the biological implications of its metal-chelating properties, were subjects of initial investigation, detailed quantitative data and mechanistic studies from the pre-2000 era are less comprehensive. These early findings, however, provided the impetus for further exploration of the diverse biological activities of this intriguing molecule. This guide serves as a foundational resource for researchers and professionals in drug development, offering a historical perspective and detailed methodologies from the seminal studies in this field.

References

Chelidamic Acid: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidamic acid, a heterocyclic compound derived from chelidonic acid, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, and anticancer activities, coupled with its role as a potent enzyme inhibitor, positions it as a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, biological activities, and underlying mechanisms of action. A key focus is placed on its inhibitory effect on glutamate decarboxylase and the subsequent impact on GABAergic neurotransmission. This document adheres to stringent data presentation and visualization standards, offering clearly structured tables of quantitative data, detailed experimental protocols, and Graphviz-generated diagrams of relevant biological pathways and experimental workflows.

Introduction

This compound, chemically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a pyridine derivative with a rich history of scientific investigation.[1] Originally identified as a component of various medicinal plants, it is now recognized for its broad spectrum of biological activities, including analgesic, antimicrobial, anti-inflammatory, oncostatic, and sedative properties. Its ability to form stable complexes with metal ions has also led to its exploration in the development of novel coordination compounds with therapeutic potential.[2]

A particularly notable characteristic of this compound is its potent, competitive inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This specific interaction provides a clear mechanism for its neurological effects and offers a promising avenue for the development of drugs targeting GABAergic pathways, which are implicated in a variety of neurological and psychiatric disorders.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals. It consolidates the current body of knowledge on this compound, presenting quantitative data in an accessible format, providing detailed experimental methodologies, and visualizing complex biological and experimental processes.

Synthesis of this compound and Its Derivatives

The primary and most common synthetic route to this compound involves the conversion of its precursor, chelidonic acid. This process is a straightforward and high-yielding reaction.

Synthesis of Chelidonic Acid

Chelidonic acid is typically synthesized via a Claisen condensation reaction between diethyl oxalate and acetone, followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis of Chelidonic Acid

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of a metal alkoxide (e.g., sodium ethoxide), a dialkyl oxalate (e.g., diethyl oxalate), and an alcohol (e.g., ethanol) is prepared.

  • Acetone Addition: Acetone is added dropwise to the stirred mixture. The rate of addition is controlled to maintain the concentration of unreacted acetone at no more than 30% of the combined concentration of the dialkyl oxalate and metal alkoxide.

  • Heating: Towards the end of the acetone addition, the reaction mixture is gently heated.

  • Neutralization: The resulting product is neutralized with an acid.

  • Cyclization and Reflux: The neutralized mixture is then refluxed to facilitate the cyclization and formation of chelidonic acid.

  • Isolation: The reaction mixture is cooled, and the precipitated chelidonic acid is collected by filtration, washed with cold water, and dried. This process can yield up to 95% chelidonic acid.

Synthesis of this compound from Chelidonic Acid

The conversion of chelidonic acid to this compound is achieved through a reaction with ammonia.

Experimental Protocol: Synthesis of this compound

  • Reaction: Chelidonic acid is dissolved in a concentrated ammonium hydroxide solution.

  • Reflux: The mixture is refluxed for 6-8 hours. The pH is maintained above 9 by the periodic addition of ammonium hydroxide.

  • Work-up: Excess ammonia is removed under reduced pressure. The residue is redissolved in water, decolorized with activated charcoal, and filtered.

  • Precipitation: The filtrate is acidified with hydrochloric acid to a pH of 1, leading to the precipitation of this compound as a white solid.

  • Isolation: The product is collected by filtration, washed with cold water, and dried under vacuum. This method can achieve a yield of up to 98%.

G diethyl_oxalate Diethyl Oxalate intermediate Condensation Product diethyl_oxalate->intermediate acetone Acetone acetone->intermediate sodium_ethoxide Sodium Ethoxide in Ethanol chelidonic_acid Chelidonic Acid intermediate->chelidonic_acid  Reflux hcl HCl (acid) chelidamic_acid This compound chelidonic_acid->chelidamic_acid  Reflux nh4oh Ammonium Hydroxide

Synthesis of this compound.
Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives, primarily through modifications of its carboxylic acid groups or the pyridine ring. These derivatives are often synthesized to enhance specific biological activities.

Experimental Protocol: General Synthesis of N-Aryl Chelidamic Acids

  • Reaction: Chelidonic acid is reacted with various arylamines under different conditions.

  • Product Formation: Depending on the reaction conditions and the basicity of the amine, a variety of products can be formed, including salts, N-arylchelidamic acids, N-aryl-4-pyridone-2-carboxylic acids, or N-aryl-4-pyridones.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse array of biological activities, making it a subject of intense research in drug discovery.

Inhibition of Glutamate Decarboxylase and GABAergic Signaling

One of the most well-characterized activities of this compound is its potent and competitive inhibition of glutamate decarboxylase (GAD). GAD is the enzyme responsible for converting glutamate, the primary excitatory neurotransmitter in the central nervous system, into GABA, the primary inhibitory neurotransmitter.

Mechanism of Action: By competitively inhibiting GAD, this compound reduces the synthesis of GABA. This leads to a decrease in GABAergic signaling, which can have profound effects on neuronal excitability. The inhibition constant (Ki) for this compound against rat brain glutamate decarboxylase has been determined to be 33 µM.

G Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Synaptic_Vesicle Synaptic Vesicle GABA->Synaptic_Vesicle  Packaging Chelidamic_Acid This compound Chelidamic_Acid->GAD  Inhibits (Ki = 33 µM) GABA_Receptor GABA Receptor Synaptic_Vesicle->GABA_Receptor  Release Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition  Activation

Inhibition of GABA Synthesis by this compound.

Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and schizophrenia. Therefore, the ability of this compound to modulate this pathway makes it a promising candidate for the development of novel neurotherapeutics.

Anticancer Activity

This compound and its derivatives have demonstrated potential as anticancer agents. Some derivatives, particularly those designed as DNA-intercalating free radical generators, have shown cytotoxicity against various human tumor cell lines. For instance, a derivative of this compound complexed with an acridine chromophore exhibited an 8-fold enhancement in cytotoxicity compared to its parent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Preparation: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been reported, suggesting their potential use as novel antibiotics. Metal complexes of this compound, in particular, have shown enhanced antimicrobial activity against various bacterial strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

This compound and its metal complexes have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit protein denaturation is a common in vitro method to assess their anti-inflammatory potential.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a solution of egg albumin, and a phosphate-buffered saline (pH 6.4).

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-Induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce albumin denaturation.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, representing the concentration of the compound that causes 50% inhibition of denaturation, is determined.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. Note: Comprehensive quantitative data for all reported activities of this compound and its derivatives are not consistently available in the literature. The tables below represent the data that could be definitively sourced.

Table 1: Enzyme Inhibition

CompoundEnzymeInhibition TypeKi (µM)Reference
This compoundGlutamate DecarboxylaseCompetitive33

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50Reference
FTP2 (this compound-acridine derivative)Human tumor cell linesNot specified, but 8-fold more potent than FTP1
No specific IC50 values for other this compound derivatives were found in the reviewed literature.

Table 3: Antimicrobial Activity (MIC)

CompoundMicroorganismMIC (µg/mL)Reference
No specific MIC values for this compound or its derivatives were found in the reviewed literature.

Table 4: Anti-inflammatory Activity

CompoundAssayIC50Reference
No specific IC50 values for this compound or its derivatives were found in the reviewed literature.

Applications and Future Perspectives

The diverse biological activities of this compound and its derivatives open up a wide range of potential applications in drug development and analytical chemistry.

  • Neurotherapeutics: Its potent inhibition of GAD makes it a valuable lead compound for the development of drugs targeting GABAergic dysfunction in neurological and psychiatric disorders.

  • Oncology: The cytotoxic effects of certain this compound derivatives suggest their potential as anticancer agents, particularly when incorporated into targeted drug delivery systems.

  • Infectious Diseases: The antimicrobial properties of this compound and its metal complexes warrant further investigation for the development of new antibiotics to combat drug-resistant pathogens.

  • Analytical Chemistry: this compound is utilized as a complexing agent in high-performance chelation ion chromatography for the speciation of metal ions, such as iron.

  • Materials Science: Its potential as an anode material in lithium-ion batteries is an emerging area of research.

Future research should focus on the synthesis and screening of a broader range of this compound derivatives to establish clear structure-activity relationships for its various biological activities. Furthermore, in vivo studies are necessary to validate the therapeutic potential of promising lead compounds. The development of targeted delivery systems for this compound-based drugs could enhance their efficacy and reduce potential side effects.

Conclusion

This compound is a versatile heterocyclic compound with a significant and growing profile in the field of drug discovery and development. Its well-defined synthesis, diverse biological activities, and particularly its potent and specific inhibition of glutamate decarboxylase, make it a compelling scaffold for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, presenting detailed experimental protocols and summarizing available quantitative data. The continued exploration of this promising molecule and its derivatives holds the potential to yield new and effective treatments for a range of human diseases.

References

Chelidamic Acid: A Technical Guide to its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chelidamic acid, a heterocyclic dicarboxylic acid, is a secondary metabolite found in select plant species. While its direct physiological role and signaling pathways in plants are not yet fully elucidated, its precursor, chelidonic acid, is known to be present in plants such as the greater celandine (Chelidonium majus). This technical guide provides a comprehensive overview of the current understanding of this compound as a plant metabolite, including its proposed biosynthesis, methods for its extraction and analysis, and a discussion of its potential, though largely unexplored, functions within the plant kingdom. The document is intended to serve as a foundational resource for researchers in phytochemistry, plant biology, and drug discovery, highlighting key knowledge gaps and opportunities for future investigation.

Introduction to this compound

This compound (4-hydroxypyridine-2,6-dicarboxylic acid) is a pyridine derivative. In the context of plant biology, it is primarily discussed in relation to its precursor, chelidonic acid, a γ-pyrone derivative. Chelidonic acid is a known constituent of various plants, most notably Chelidonium majus of the Papaveraceae family.[1][2] The conversion of chelidonic acid to this compound represents a potential metabolic step in plants, though the enzymatic machinery and physiological significance of this transformation are still under investigation.

Biosynthesis of this compound in Plants: A Putative Pathway

The complete biosynthetic pathway of this compound in plants has not been definitively established. However, based on the known biosynthesis of its precursor, chelidonic acid, a putative pathway can be proposed. The biosynthesis of chelidonic acid is thought to involve intermediates from primary metabolism, such as acetates and pyruvates, which are part of the citric acid cycle.[3]

The following diagram illustrates a hypothesized biosynthetic pathway leading to this compound, starting from the general phenylpropanoid pathway which produces key precursors for many secondary metabolites.

Chelidamic_Acid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_chelidonic Putative Chelidonic Acid Pathway cluster_chelidamic Conversion to this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Primary_Metabolites Primary Metabolites (e.g., Acetate, Pyruvate) p-Coumaric_acid->Primary_Metabolites Precursor Feed-in Chelidonic_acid Chelidonic_acid Primary_Metabolites->Chelidonic_acid Multiple Enzymatic Steps (Hypothesized) Chelidamic_acid Chelidamic_acid Chelidonic_acid->Chelidamic_acid Ammonialyase/Transaminase (Putative)

A putative biosynthetic pathway for this compound in plants.

This diagram outlines a potential route where primary metabolites, possibly influenced by products of the phenylpropanoid pathway, are converted through a series of enzymatic steps into chelidonic acid. The subsequent conversion to this compound is hypothesized to involve an amination reaction, potentially catalyzed by an ammonialyase or a transaminase, which would replace the oxygen in the pyran ring of chelidonic acid with a nitrogen atom.

Quantitative Analysis of this compound in Plant Tissues

To date, there is a notable lack of published quantitative data on the concentrations of this compound in various plant tissues. However, based on methodologies used for other plant alkaloids and organic acids in species like Chelidonium majus, a framework for such analysis can be established. The following table provides a template for presenting such data, which would be crucial for understanding the distribution and potential physiological roles of this compound.

Plant OrganSpeciesThis compound Concentration (µg/g dry weight)Analytical MethodReference
Hypothetical Data
LeavesChelidonium majus15.2 ± 2.1LC-MS/MS[Future Study]
StemsChelidonium majus8.5 ± 1.5LC-MS/MS[Future Study]
RootsChelidonium majus25.8 ± 3.4LC-MS/MS[Future Study]
LatexChelidonium majus5.1 ± 0.9LC-MS/MS[Future Study]

Note: The data presented in this table is illustrative and intended to serve as a template for future research.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of polar metabolites like this compound from plant tissues, adapted from established methods for similar compounds.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, roots of Chelidonium majus)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid nitrogen

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Homogenize fresh plant material in liquid nitrogen to a fine powder. For dried material, a ball mill can be used.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).

    • Vortex thoroughly for 1 minute.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 10% methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 182.0 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Specific fragment ions would need to be determined through infusion of a pure standard. A likely fragment would result from the loss of a carboxyl group (m/z 138.0).

  • Standard Curve: A standard curve should be prepared using a certified reference standard of this compound to enable absolute quantification.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant tissues.

Experimental_Workflow Plant_Material Plant Material (e.g., Chelidonium majus) Homogenization Homogenization (Liquid Nitrogen) Plant_Material->Homogenization Extraction Solvent Extraction (e.g., 80% MeOH with 0.1% Formic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution (10% Methanol) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LCMS_Analysis LC-MS/MS Analysis (Quantification) Filtration->LCMS_Analysis

Workflow for this compound Extraction and Analysis.

Role of this compound as a Plant Metabolite

The physiological function of this compound in plants is currently not well understood. However, insights can be drawn from the known roles of other secondary metabolites, particularly those with similar structural features or from the same biosynthetic origins.

Potential Roles:

  • Defense: Secondary metabolites are often involved in plant defense against herbivores and pathogens. The nitrogen-containing heterocyclic structure of this compound is common among alkaloids, a class of compounds well-known for their defensive properties.

  • Allelopathy: Some plant-derived acids are known to have allelopathic effects, inhibiting the growth of neighboring plants.[4][5] Future research could explore whether this compound is exuded from roots and has such activity.

  • Metal Chelation: The dicarboxylic acid structure of this compound suggests a potential role in chelating metal ions in the soil or within the plant, which could be involved in nutrient uptake or detoxification.

Signaling Pathways:

Currently, there is no direct evidence to implicate this compound as a signaling molecule in any known plant signaling pathway. Major plant defense signaling pathways are primarily regulated by hormones such as salicylic acid and jasmonic acid. The relationship, if any, between this compound and these established signaling cascades remains to be discovered.

The following diagram depicts a simplified overview of a generic plant defense signaling pathway, highlighting where a novel metabolite like this compound could potentially interact, although this is purely speculative.

Plant_Defense_Signaling Pathogen_Attack Pathogen Attack / Herbivory Signal_Perception Signal Perception (Receptors) Pathogen_Attack->Signal_Perception Signal_Transduction Signal Transduction Cascade (Kinases, Ca2+, ROS) Signal_Perception->Signal_Transduction Hormone_Signaling Phytohormone Signaling (Salicylic Acid, Jasmonic Acid) Signal_Transduction->Hormone_Signaling Gene_Expression Transcriptional Reprogramming Hormone_Signaling->Gene_Expression Defense_Response Defense Response (PR Proteins, Phytoalexins) Gene_Expression->Defense_Response Chelidamic_Acid This compound (Potential Role?) Chelidamic_Acid->Signal_Transduction Chelidamic_Acid->Defense_Response

Hypothetical interaction of this compound in plant defense.

Conclusion and Future Directions

This compound remains a relatively understudied plant metabolite. While its chemical structure and relationship to chelidonic acid are known, its biosynthesis, physiological function, and potential role in plant signaling networks are significant areas requiring further research. The methodologies outlined in this guide provide a starting point for the systematic investigation of this compound in plants. Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound, including the identification and characterization of the enzymes involved.

  • Quantifying this compound levels in a range of plant species and tissues, and in response to various biotic and abiotic stresses.

  • Investigating the physiological role of this compound through genetic and physiological studies, including its potential involvement in plant defense, allelopathy, and nutrient homeostasis.

  • Exploring its potential as a signaling molecule and its interaction with known plant signaling pathways.

A deeper understanding of this compound as a plant metabolite will not only advance our knowledge of plant biochemistry and physiology but may also uncover novel bioactive compounds with potential applications in agriculture and medicine.

References

A Technical Guide to the Spectroscopic Characterization of Chelidamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chelidamic acid, also known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with a variety of applications, including its use as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure

This compound has the chemical formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol (anhydrous basis). The structure consists of a 4-pyridone ring substituted with two carboxylic acid groups at positions 2 and 6.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Proton Chemical Shift (δ) in ppm Solvent
H-3, H-5~7.3DMSO-d₆

¹³C NMR Data

Carbon Atom Chemical Shift (δ) in ppm Solvent
C-2, C-6147.8DMSO-d₆
C-3, C-5119.5DMSO-d₆
C-4176.2DMSO-d₆
COOH164.1DMSO-d₆

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Functional Group Vibrational Frequency (cm⁻¹) Intensity
O-H (Carboxylic Acid)3400-2500Broad
C=O (Ketone)~1720Strong
C=O (Carboxylic Acid)~1680Strong
C=C, C=N1600-1450Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Technique Parameter Value
Molecular Formula-C₇H₅NO₅
Molar Mass-183.12 g/mol (anhydrous)
GC-MS (EI)Major Fragments (m/z)139, 121

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Analysis: Process the raw data using appropriate software. Compare the chemical shifts, multiplicities, and integration values with established data for this compound.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis: Identify characteristic absorption bands for the functional groups in this compound, such as O-H, C=O, and C=C/C-N bonds.

Mass Spectrometry

Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent such as methanol or a water/acetonitrile mixture to a concentration of approximately 1 mg/mL, then dilute to the low µg/mL or high ng/mL range. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility.

Instrumentation:

  • LC-MS: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

LC-MS Parameters (ESI):

  • Ionization Mode: Positive or negative.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Mass Range: m/z 50-500.

GC-MS Parameters (EI): *

Methodological & Application

Application Notes: Laboratory Preparation of Chelidamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chelidamic acid, systematically known as 4-hydroxypyridine-2,6-dicarboxylic acid, is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its rigid, planar structure and multiple functional groups—two carboxylic acids and a phenolic hydroxyl group—make it an ideal starting material for creating a diverse library of derivatives. These derivatives have been investigated for a range of biological activities, including potential as antiviral and anticancer agents, and as ligands for the synthesis of complex metal-organic frameworks.[1] This document provides detailed protocols for the synthesis of key this compound intermediates and subsequent derivatization reactions.

Key Derivatization Strategies

The primary sites for chemical modification on the this compound core are the carboxylic acid groups at positions C2 and C6, and the hydroxyl group at C4. Common derivatization strategies include:

  • Esterification of the carboxylic acid groups to enhance solubility in organic solvents and to serve as protecting groups for further reactions.

  • Amidation of the carboxylic acid groups to introduce a wide variety of functional moieties, which is a common strategy in drug development.

  • Etherification of the 4-hydroxyl group to modulate the electronic properties of the pyridine ring and to introduce further diversity.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound from Chelidonic Acid

This protocol describes the conversion of commercially available chelidonic acid to this compound. The reaction involves the nucleophilic substitution of the pyrone oxygen with ammonia.

Methodology

  • Place chelidonic acid into a round-bottom flask equipped with a reflux condenser.

  • Add concentrated ammonium hydroxide to the flask.

  • Heat the mixture to reflux for 6-8 hours, ensuring the pH remains above 9 by adding more ammonium hydroxide if necessary.

  • After reflux, cool the reaction mixture to room temperature and then to 5°C in an ice bath.

  • Acidify the mixture with concentrated HCl to pH 1. A white solid will precipitate.

  • Collect the precipitated this compound by filtration through a Buchner funnel.

  • Wash the solid with a small amount of ice-cold water.

  • Dry the product under vacuum to yield this compound as a white to light yellow powder.

Quantitative Data

ReactantReagentSolventTemp.TimeYieldReference
Chelidonic AcidConc. NH4OHWaterReflux6-8 hQuantitative
Chelidonic Acid30% NH3 (aq)WaterRT48 h98%
Protocol 2: Esterification - Synthesis of Dimethyl Chelidamate

This protocol details the Fischer esterification of this compound to produce dimethyl 4-hydroxypyridine-2,6-dicarboxylate (dimethyl chelidamate), a key intermediate for further derivatization.

Caption: Step-by-step workflow for the synthesis of dimethyl chelidamate.

Methodology

  • Suspend this compound in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

  • Purify the crude dimethyl chelidamate by column chromatography on silica gel or by recrystallization.

Quantitative Data

ReactantReagentSolventTemp.TimeYieldReference
This compoundH2SO4 (cat.)MethanolReflux12-24 hGood to HighGeneral Protocol
Protocol 3: Amide Formation via Acyl Chloride Intermediate

This protocol describes a general two-step method to synthesize N,N'-disubstituted this compound diamides. The carboxylic acids are first converted to highly reactive acyl chlorides, which then readily react with primary or secondary amines.

Methodology

Step A: Formation of the Diacyl Chloride

  • In a fume hood, suspend this compound (or preferably, its more soluble diester followed by hydrolysis) in an inert solvent like dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl2), typically 2-3 equivalents, dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of HCl and SO2 gas ceases.

  • Remove the excess SOCl2 and solvent under reduced pressure to obtain the crude diacyl chloride, which is typically used immediately in the next step.

Step B: Amidation

  • Dissolve the crude diacyl chloride in an anhydrous, non-protic solvent such as DCM or THF and cool to 0°C in an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (4-5 equivalents) in the same solvent.

  • Add the amine solution dropwise to the stirred acyl chloride solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate to yield the crude diamide.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data

ReactantReagentSolventTemp.TimeYieldReference
Carboxylic AcidSOCl2TolueneReflux2-4 hHigh
Acyl ChlorideAmineDCM0°C to RT2-12 hGood to Excellent
Protocol 4: Etherification of the 4-Hydroxyl Group

This protocol outlines the alkylation or benzylation of the 4-hydroxyl group of dimethyl chelidamate. This reaction typically proceeds via a Williamson ether synthesis.

Caption: Key derivatization pathways starting from this compound.

Methodology

  • Dissolve dimethyl chelidamate in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the hydroxyl group. Stir for 30 minutes at room temperature.

  • Add the alkylating agent (e.g., dimethyl sulfate, benzyl chloride, or allyl bromide) dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 50-80°C) and stir for 4-16 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and quench by carefully adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude ether derivative by flash column chromatography.

Quantitative Data

ReactantAlkylating AgentBaseSolventTemp.TimeYieldReference
Dimethyl ChelidamateDimethyl Sulfate-DMF---
Dimethyl ChelidamateBenzyl Chloride-DMF---
Dimethyl ChelidamateAllyl Bromide-DMF---
Dimethyl Chelidamate4-Fluorobenzyl alcoholPPh3, DIADTHF0°C to RT-67%

References

Application Notes and Protocols: Chelidamic Acid as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) has emerged as a versatile tridentate ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions, coupled with the diverse biological activities of these complexes, has garnered significant interest in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-metal complexes, with a focus on their potential as therapeutic agents.

This compound typically coordinates to metal centers through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. This ONO-tridentate coordination mode facilitates the formation of stable mononuclear and polynuclear complexes with varied geometries and properties.

Applications in Drug Development

Complexes of this compound with various transition metals have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

  • Anticancer Activity: Metal complexes of this compound have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

  • Antimicrobial Activity: These complexes have also exhibited potent antibacterial and antifungal properties. The chelation of the metal ion by this compound can enhance the antimicrobial efficacy compared to the free ligand or the metal salt alone.

  • Enzyme Inhibition: this compound and its metal complexes have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions.

Experimental Protocols

Protocol 1: Synthesis of a Mononuclear Copper(II)-Chelidamic Acid Complex

This protocol describes a general method for the synthesis of a simple mononuclear copper(II) complex of this compound in an aqueous medium.

Materials:

  • This compound monohydrate (C₇H₅NO₅·H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and hotplate

  • pH meter

  • Vacuum filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve 1.0 mmol of this compound monohydrate in 50 mL of deionized water in a 100 mL beaker. Gentle heating (around 60 °C) and stirring may be required to achieve complete dissolution.

  • pH Adjustment: Cool the solution to room temperature and adjust the pH to approximately 5-6 by the dropwise addition of a 0.1 M NaOH solution while continuously monitoring with a pH meter. This deprotonates the carboxylic acid groups to facilitate coordination.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of copper(II) sulfate pentahydrate in 25 mL of deionized water.

  • Complexation: Slowly add the copper(II) sulfate solution to the sodium chelidamate solution with vigorous stirring. A precipitate will typically form immediately.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel and filter paper. Wash the precipitate sequentially with deionized water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60 °C for 24 hours.

Characterization: The synthesized complex can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, elemental analysis, and X-ray crystallography.

Protocol 2: Hydrothermal Synthesis of a Zinc(II)-Chelidamic Acid Coordination Polymer

This protocol outlines a hydrothermal method for the synthesis of a crystalline coordination polymer of zinc(II) with this compound, often in the presence of a co-ligand to extend the framework.

Materials:

  • This compound (H₃CAM)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • 4,4'-Bipyridine (bipy)

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL capacity)

  • Oven

Procedure:

  • Reactant Mixture: In the Teflon liner of the autoclave, combine this compound (0.5 mmol), zinc(II) acetate dihydrate (0.5 mmol), and 4,4'-bipyridine (0.5 mmol).

  • Solvent Addition: Add 15 mL of deionized water to the mixture.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 160 °C for 72 hours.

  • Cooling: After the heating period, allow the autoclave to cool slowly to room temperature over a period of 24-48 hours.

  • Crystal Collection: Open the autoclave and collect the crystalline product by filtration.

  • Washing and Drying: Wash the crystals with deionized water and then with a small amount of ethanol. Allow the crystals to air dry.

Characterization: The structure and properties of the resulting coordination polymer can be determined using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and photoluminescence spectroscopy.

Protocol 3: Evaluation of Anticancer Activity using the MTT Assay

This protocol details the procedure for assessing the in vitro cytotoxicity of this compound-metal complexes against a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • This compound-metal complex stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-metal complex in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the compound concentration.[1][2]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a this compound-metal complex against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound-metal complex stock solution

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound-metal complex in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

Quantitative Data

The following tables summarize representative quantitative data for this compound and related metal complexes.

Table 1: Stability Constants (log K) of Metal Complexes with this compound and Related Ligands

Metal IonLigandlog K₁log K₂MethodReference
Cu(II)This compound5.294.97Potentiometric
Zn(II)2-aminobenzamide/amino acids8.458.30Potentiometric
Fe(III)Salicylhydroxamic acid3.77-Spectrophotometric
Co(II)Salicylhydroxamic acid3.72-Spectrophotometric
Cu(II)Salicylhydroxamic acid3.15-Spectrophotometric

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Various Metal Complexes

Complex/CompoundCell LineIC₅₀ (µM)Reference
MnL₂ complexHep-G22.6 (µg/ml)
MnL₂ complexMCF-73.0 (µg/ml)
CisplatinMCF-74.0 (µg/ml)
Ruthenium(III) complex 1A278015.2
Ruthenium(III) complex 2A278012.8
Palladium(II) complexMDA-MB-2310.09

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Metal Complexes against Various Microorganisms

Complex/CompoundS. aureusE. coliP. aeruginosaReference
Silver(I) Complex2-82-82-8
Copper(I) Complex 2-<0.5-
Ruthenium(II) Complex 142-8--
SBC3 (Ag(I) complex)3.13-203.13-203.13-20
Ga(III)-quercetin complex≤250≤250≤250
Cu(II)-H₂bbppd complex≤250≤250≤250

Signaling Pathways and Logical Relationships

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start ligand_prep Prepare Ligand Solution start->ligand_prep metal_prep Prepare Metal Salt Solution start->metal_prep complexation Complexation Reaction ligand_prep->complexation metal_prep->complexation isolation Isolation and Purification complexation->isolation end_synthesis Synthesized Complex isolation->end_synthesis spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) end_synthesis->spectroscopy elemental Elemental Analysis end_synthesis->elemental xray X-ray Diffraction end_synthesis->xray thermal Thermal Analysis (TGA) end_synthesis->thermal

Workflow for the synthesis and characterization of this compound-metal complexes.
Proposed Mechanism of Anticancer Activity: Induction of Apoptosis

Many metal complexes, including those with this compound, are thought to exert their anticancer effects by inducing apoptosis. A simplified, proposed signaling pathway is depicted below. This pathway involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.

apoptosis_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion metal_complex This compound Metal Complex ros Increased ROS Production metal_complex->ros Enters cell bax Bax Activation ros->bax Activates bcl2 Bcl-2 Inhibition ros->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes bcl2->cytochrome_c Inhibits release cytochrome_c->caspase9 Activates antimicrobial_screening start Synthesized this compound Metal Complexes primary_screening Primary Screening (e.g., Disk Diffusion) start->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Zone of Inhibition mbc_determination MBC Determination mic_determination->mbc_determination No Visible Growth active_complexes Identification of Active Complexes mbc_determination->active_complexes Bactericidal/Bacteriostatic

References

Synthesis and Application of Chelidamic Acid-Based Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. Chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) is a versatile tridentate ligand that can be used to synthesize a variety of MOFs with interesting structural features and potential for biomedical applications. This document provides detailed protocols for the synthesis of several this compound-based MOFs and outlines their application in drug delivery, including drug loading, in vitro release, and cytotoxicity assessment.

Synthesis of this compound-Based MOFs

The synthesis of MOFs using this compound can be achieved through various methods, with hydrothermal and solvothermal techniques being the most common. These methods involve the reaction of a metal salt with this compound in a sealed vessel under elevated temperature and pressure. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting MOF's structure and properties.

General Synthesis Workflow

The general workflow for the synthesis of this compound-based MOFs is depicted below. This process involves the preparation of precursor solutions, hydrothermal or solvothermal reaction, and subsequent purification and activation of the synthesized MOF.

MOF Synthesis Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation metal_salt Metal Salt Solution autoclave Mix & Seal in Teflon-lined Autoclave metal_salt->autoclave ligand This compound Solution ligand->autoclave heating Hydrothermal/Solvothermal Heating autoclave->heating filtration Filtration & Washing heating->filtration activation Solvent Exchange & Drying (Activation) filtration->activation product Purified MOF activation->product

Figure 1: General workflow for the synthesis of this compound-based MOFs.

Experimental Protocols: MOF Synthesis

Detailed protocols for the synthesis of lanthanum, manganese, cadmium, and zinc-based MOFs with this compound are provided below.

Protocol 1: Synthesis of Lanthanum-Chelidamic Acid MOF (La-CA-MOF)

This protocol is based on a hydrothermal method.[1]

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • This compound monohydrate (C₇H₅NO₅·H₂O)

  • Ethanol

  • Deionized water

Equipment:

  • 25 mL Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

Procedure:

  • In a 25 mL Teflon-lined autoclave, combine La₂O₃ (0.25 mmol) and this compound (0.25 mmol).

  • Add 5 mL of ethanol and 10 mL of deionized water to the autoclave.

  • Seal the autoclave and heat it in an oven at 140°C (413 K) for 3 days.

  • After 3 days, turn off the oven and allow the autoclave to cool slowly to room temperature over 2 days.

  • Collect the resulting light yellow prismatic crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in air.

ParameterValue
Metal PrecursorLanthanum(III) oxide
LigandThis compound
SolventEthanol/Water (1:2 v/v)
Temperature140°C
Reaction Time72 hours
Table 1: Synthesis parameters for La-CA-MOF.
Protocol 2: Synthesis of Manganese-Chelidamic Acid MOF (Mn-CA-MOF)

This protocol describes a hydrothermal synthesis route.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)

  • This compound monohydrate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • 25 mL Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

Procedure:

  • Dissolve Mn(CH₃COO)₂·4H₂O (0.5 mmol) in 10 mL of deionized water.

  • Dissolve this compound (0.5 mmol) in 10 mL of DMF.

  • Combine the two solutions in a 25 mL Teflon-lined autoclave and stir for 30 minutes.

  • Seal the autoclave and heat at 120°C for 48 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the pale-yellow crystals by filtration, wash with DMF and then ethanol.

  • Dry the product under vacuum at 80°C.

ParameterValue
Metal PrecursorManganese(II) acetate tetrahydrate
LigandThis compound
SolventDMF/Water (1:1 v/v)
Temperature120°C
Reaction Time48 hours
Table 2: Synthesis parameters for Mn-CA-MOF.
Protocol 3: Synthesis of Cadmium-Chelidamic Acid MOF (Cd-CA-MOF)

This protocol outlines an aqueous solution reaction at a moderate temperature.

Materials:

  • Cadmium(II) chloride 2.5-hydrate (CdCl₂·2.5H₂O)

  • This compound monohydrate

  • Succinic acid

  • Ammonia solution (dilute)

  • Deionized water

Equipment:

  • Reaction vessel (e.g., beaker)

  • Hot plate with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve this compound (1 mmol) and succinic acid (1 mmol) in 50 mL of deionized water with stirring.

  • Add a solution of CdCl₂·2.5H₂O (1 mmol) in 20 mL of deionized water to the ligand solution.

  • Heat the mixture to 50°C with continuous stirring.

  • Add a few drops of dilute ammonia solution to adjust the pH to approximately 5-6.

  • Continue stirring at 50°C for 4 hours.

  • Allow the solution to cool to room temperature, and then leave it undisturbed for 24 hours to allow for crystallization.

  • Collect the colorless crystals by filtration, wash with deionized water, and air dry.

ParameterValue
Metal PrecursorCadmium(II) chloride 2.5-hydrate
LigandThis compound
SolventDeionized water
Temperature50°C
Reaction Time4 hours
Table 3: Synthesis parameters for Cd-CA-MOF.
Protocol 4: Synthesis of Zinc-Chelidamic Acid MOF (Zn-CA-MOF)

This protocol details a solvothermal synthesis method.[2]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound monohydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

Procedure:

  • Dissolve Zn(NO₃)₂·6H₂O (1.0 mmol) and this compound (1.0 mmol) in a solvent mixture of 12 mL of DMF and 8 mL of ethanol in the Teflon liner of a 20 mL autoclave.

  • Seal the autoclave and heat it in an oven to 120°C at a rate of 10°C per hour.

  • Maintain the temperature at 120°C for 72 hours.

  • After the reaction, cool the autoclave to room temperature at a rate of 5°C per hour.

  • Collect the crystalline product by centrifugation.

  • Wash the product with fresh DMF and then ethanol to remove unreacted starting materials.

  • Dry the final product in a vacuum oven at 60°C.

ParameterValue
Metal PrecursorZinc(II) nitrate hexahydrate
LigandThis compound
SolventDMF/Ethanol (3:2 v/v)
Temperature120°C
Reaction Time72 hours
Table 4: Synthesis parameters for Zn-CA-MOF.

Application in Drug Delivery

This compound-based MOFs, with their porous structures and potential for biocompatibility, are attractive candidates for drug delivery systems. The following sections provide protocols for loading a model drug, doxorubicin (an anticancer agent), into a synthesized MOF and studying its subsequent release.

Logical Pathway for Drug Delivery Application

The following diagram illustrates the logical steps involved in utilizing a synthesized MOF for a drug delivery application, from drug loading to evaluating its efficacy and safety.

Drug Delivery Application Pathway cluster_loading Drug Loading cluster_release In Vitro Release cluster_safety Biocompatibility & Efficacy activated_mof Activated MOF incubation Incubation & Stirring activated_mof->incubation drug_solution Drug Solution (e.g., Doxorubicin) drug_solution->incubation drug_loaded_mof Drug-Loaded MOF (Purification) incubation->drug_loaded_mof pbs_incubation Incubation in PBS (pH 7.4 & 5.5) drug_loaded_mof->pbs_incubation cell_culture Cell Culture (Cancer & Normal Cells) drug_loaded_mof->cell_culture sampling Periodic Sampling pbs_incubation->sampling quantification UV-Vis Spectroscopy (Drug Quantification) sampling->quantification mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay efficacy_study In Vitro Efficacy (Anticancer Activity) cell_culture->efficacy_study

Figure 2: Logical pathway for drug delivery application of MOFs.

Protocol 5: Drug Loading (Doxorubicin) into La-CA-MOF

This protocol describes the impregnation method for loading doxorubicin (DOX) into the porous La-CA-MOF.[3]

Materials:

  • Activated La-CA-MOF (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse 20 mg of activated La-CA-MOF in 10 mL of the DOX solution.

  • Stir the suspension at room temperature in the dark for 24 hours to facilitate drug loading.

  • Collect the DOX-loaded MOF (DOX@La-CA-MOF) by centrifugation (e.g., 8000 rpm for 15 minutes).

  • Wash the collected solid with deionized water to remove any surface-adsorbed DOX.

  • To determine the drug loading content, measure the absorbance of the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

  • The drug loading efficiency and content can be calculated using the following formulas:

    • Loading Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100

    • Loading Content (wt%) = [Mass of loaded DOX / Mass of DOX@La-CA-MOF] x 100

ParameterValue
MOFActivated La-CA-MOF
DrugDoxorubicin hydrochloride
Loading MethodImpregnation
SolventDeionized water
Incubation Time24 hours
Table 5: Drug loading parameters.
Protocol 6: In Vitro Drug Release Study

This protocol details the procedure for studying the release of DOX from DOX@La-CA-MOF in different pH environments, mimicking physiological and tumor conditions.[4]

Materials:

  • DOX@La-CA-MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Equipment:

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 10 mg of DOX@La-CA-MOF in 20 mL of PBS (either pH 7.4 or pH 5.5) in a sealed container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 2 mL of fresh PBS of the same pH to maintain a constant volume.

  • Centrifuge the collected aliquots to separate any MOF particles.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Biocompatibility Assessment

Before any in vivo application, it is crucial to assess the biocompatibility of the synthesized MOFs. The following protocol describes an in vitro cytotoxicity study using the MTT assay.

Protocol 7: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the metabolic activity of cells and, consequently, their viability after exposure to the MOF.[5]

Materials:

  • Synthesized MOF (e.g., La-CA-MOF)

  • Human cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare suspensions of the MOF in the cell culture medium at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Remove the old medium from the wells and add 100 µL of the MOF suspensions at different concentrations. Include a control group with medium only.

  • Incubate the cells with the MOF for 24 or 48 hours.

  • After incubation, remove the medium containing the MOF and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of metal-organic frameworks. The protocols outlined in this document provide a foundation for the reproducible synthesis of La, Mn, Cd, and Zn-based this compound MOFs. Furthermore, the detailed application notes for drug loading, in vitro release, and cytotoxicity assessment offer a comprehensive guide for researchers and professionals in the field of drug development to explore the potential of these novel materials as effective and safe drug delivery platforms. Further optimization of synthesis conditions and in-depth in vivo studies are warranted to fully realize the therapeutic potential of this compound-based MOFs.

References

Application Notes and Protocols for High-Performance Ion Chromatography Utilizing Chelidamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chelidamic acid in high-performance ion chromatography (HPIC), specifically focusing on high-performance chelation ion chromatography (HPCIC) for the separation and quantification of transition metals.

Introduction

This compound (CDA), a pyridine-dicarboxylic acid derivative, serves as an effective chelating agent in the mobile phase for the isocratic separation of various metal ions. Its application in HPCIC allows for the simultaneous determination of multiple metal species, including the speciation of iron (Fe(II) and Fe(III)), which is critical in various fields such as environmental monitoring, industrial quality control, and pharmaceutical analysis. This method offers high selectivity and sensitivity, particularly when coupled with post-column derivatization.

Principle of Separation

The separation mechanism in this HPCIC method is based on the differential affinities of metal ions for both the stationary phase and the chelating agent in the mobile phase. An iminodiacetic acid (IDA) functionalized stationary phase provides sites for metal ion interaction. This compound in the eluent acts as a competing chelator, forming metal-CDA complexes of varying stability. This competition governs the retention of each metal ion on the column, allowing for their separation.

SeparationMechanism cluster_0 MobilePhase Mobile Phase (this compound Eluent) Injector Sample Injection (Metal Ion Mixture) Column Stationary Phase (Iminodiacetic Acid Column) Injector->Column Metal ions partition between stationary and mobile phases Detector Post-Column Derivatization (PAR) & Spectrophotometric Detection Column->Detector Eluted metal ions Output Chromatogram (Separated Metal Ions) Detector->Output Signal generation ExperimentalWorkflow Prep 1. Reagent & Standard Preparation - this compound Eluent - PAR Reagent - Metal Standards System 2. System Equilibration - Pump Eluent through Column - Establish Stable Baseline Prep->System Inject 3. Sample/Standard Injection System->Inject Separate 4. Isocratic Separation on IDA Column Inject->Separate Derivatize 5. Post-Column Derivatization - Mix Eluate with PAR Reagent Separate->Derivatize Detect 6. Spectrophotometric Detection at 510 nm Derivatize->Detect Analyze 7. Data Analysis - Peak Integration - Quantification Detect->Analyze

Application Notes and Protocols for Chelidamic Acid as a Glutamate Decarboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for characterizing chelidamic acid as an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Detailed protocols for in vitro enzyme inhibition assays, including the preparation of brain homogenates and analysis by high-performance liquid chromatography (HPLC), are presented. Additionally, a representative in vivo experimental design to assess the physiological effects of GAD inhibition is outlined. This guide is intended to equip researchers with the necessary information to effectively study this compound and other potential GAD inhibitors.

Introduction

Glutamate decarboxylase (GAD) catalyzes the conversion of glutamate to GABA, a critical process for maintaining the balance of excitatory and inhibitory neurotransmission in the central nervous system.[1][2] Dysregulation of GAD activity has been implicated in various neurological disorders, making it a significant target for drug development. This compound has been identified as a competitive inhibitor of GAD, demonstrating its potential as a tool for studying GABAergic neurotransmission and as a lead compound for therapeutic development.[3][4] These application notes provide detailed methodologies for investigating the inhibitory effects of this compound on GAD.

Data Presentation

Quantitative Inhibition Data for this compound
ParameterValueSource OrganismComments
Ki 33 µMRat BrainThis compound acts as a competitive inhibitor with respect to the substrate, glutamate.[3]
IC50 Dependent on [Glutamate]Rat BrainAs a competitive inhibitor, the IC50 value is dependent on the concentration of the substrate (glutamate) used in the assay. The relationship between Ki and IC50 for a competitive inhibitor is described by the Cheng-Prusoff equation : IC50 = Ki * (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.

Signaling Pathway

The synthesis of GABA from glutamate is a key step in the "GABA shunt," a metabolic pathway that cycles glutamate and GABA. GAD is the primary enzyme responsible for this conversion.

GABA_Synthesis_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Cofactor: Pyridoxal Phosphate (PLP) Glutamate->GAD Substrate GABA γ-Aminobutyric Acid (GABA) GAD->GABA Product Chelidamic_Acid This compound (Competitive Inhibitor) Chelidamic_Acid->Inhibition Inhibition->GAD Inhibition

Caption: GABA Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of Rat Brain Homogenate for GAD Assay

This protocol describes the preparation of a crude enzyme extract from rat brain tissue, which can be used as a source of GAD for in vitro inhibition assays.

Materials:

  • Whole rat brain

  • Homogenization Buffer: 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and immediately dissect the whole brain.

  • Place the brain in ice-cold Homogenization Buffer.

  • Weigh the brain and add 10 volumes (w/v) of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Carefully collect the supernatant (S1 fraction), which contains the crude enzyme extract.

  • Determine the protein concentration of the S1 fraction using a standard method such as the Bradford assay.

  • The S1 fraction can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro GAD Inhibition Assay using HPLC

This protocol details a method to determine the inhibitory activity of this compound on GAD by measuring the production of GABA using HPLC.

Materials:

  • Rat brain homogenate (S1 fraction from Protocol 1)

  • L-Glutamic acid (substrate)

  • Pyridoxal phosphate (PLP, cofactor)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2

  • Derivatizing agent: o-Phthalaldehyde (OPA) reagent

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Assay Buffer, 50 µM PLP, and the desired concentration of L-glutamic acid (e.g., at its Km value).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In separate microcentrifuge tubes, add the reaction mixture, the brain homogenate (e.g., 50-100 µg of protein), and either this compound or vehicle (for control).

    • The final reaction volume should be consistent across all samples (e.g., 100 µL).

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the brain homogenate.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold methanol or by boiling for 5 minutes.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixtures at 10,000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Derivatize the GABA in the supernatant by mixing with OPA reagent according to the reagent manufacturer's instructions. This step renders GABA fluorescent.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized GABA using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of methanol in sodium acetate buffer).

    • Detect the fluorescent GABA derivative using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

    • Quantify the amount of GABA produced by comparing the peak area to a standard curve of known GABA concentrations.

  • Data Analysis:

    • Calculate the percentage of GAD inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Representative In Vivo Experimental Design

This protocol outlines a general approach to investigate the effects of this compound on GABAergic neurotransmission and behavior in a rodent model.

Animal Model:

  • Male Wistar rats (250-300 g)

Experimental Groups:

  • Vehicle control (e.g., saline or appropriate vehicle for this compound)

  • This compound (dose 1)

  • This compound (dose 2)

  • This compound (dose 3)

  • Positive control (e.g., a known GAD inhibitor or a GABA-A receptor agonist)

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or intracerebroventricular infusion). The choice of route will depend on the blood-brain barrier permeability of the compound.

  • Behavioral Assessments:

    • At a predetermined time after drug administration, subject the animals to a battery of behavioral tests to assess anxiety-like behavior, locomotor activity, and motor coordination. Examples include:

      • Elevated Plus Maze: To assess anxiety-like behavior.

      • Open Field Test: To measure locomotor activity and anxiety.

      • Rotarod Test: To evaluate motor coordination and potential sedative effects.

  • Neurochemical Analysis:

    • Following the behavioral tests, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

    • Measure GABA and glutamate levels in the brain tissue using HPLC or mass spectrometry to confirm the in vivo inhibition of GAD.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

    • Correlate the behavioral changes with the neurochemical data to establish a link between GAD inhibition and the observed physiological effects.

Experimental Workflow Visualization

GAD_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Compound Library (including this compound) Primary_Assay Primary GAD Inhibition Assay (e.g., HPLC-based) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Lead_Candidate Lead Candidate Selection Dose_Response->Lead_Candidate Animal_Model Rodent Model Administration Lead_Candidate->Animal_Model Advance to In Vivo Behavioral_Tests Behavioral Assessments (e.g., Elevated Plus Maze) Animal_Model->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (GABA/Glutamate Levels) Behavioral_Tests->Neurochemical_Analysis Efficacy_Toxicity Efficacy and Toxicity Assessment Neurochemical_Analysis->Efficacy_Toxicity

Caption: Experimental Workflow for Screening GAD Inhibitors.

References

Chelidamic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, 4-hydroxypyridine-2,6-dicarboxylic acid, is a readily available and versatile starting material that has garnered significant interest in the field of synthetic and medicinal chemistry. Its rigid pyridine core, coupled with the presence of multiple reactive functional groups—two carboxylic acids and a hydroxyl group—makes it an ideal scaffold for the construction of a diverse array of heterocyclic compounds. These resulting molecules, encompassing fused ring systems and highly substituted pyridines, hold considerable promise for applications in drug discovery, materials science, and coordination chemistry. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key precursor.

I. Synthesis of Substituted Pyridine Derivatives

The functional groups of this compound can be readily modified to yield a variety of substituted pyridine building blocks. A key transformation is the conversion of the hydroxyl group to a chloro substituent and subsequent derivatization of the carboxylic acids.

A. Synthesis of 4-Chloropyridine-2,6-dicarbonyl dichloride

A pivotal intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, can be synthesized from this compound. This intermediate serves as a versatile precursor for the introduction of various nucleophiles at the 2, 4, and 6 positions of the pyridine ring.

Experimental Protocol:

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

  • To a 250 mL round-bottom flask containing this compound (10 g, 55 mmol), add methanol (200 mL) and concentrated sulfuric acid (0.2 mL).

  • Heat the mixture to reflux and stir for 3 hours.

  • After cooling, remove the solvent under reduced pressure to yield a white solid.

  • Isolate the precipitate by filtration, wash with water (3 x 50 mL), and dry under vacuum to obtain dimethyl 4-hydroxypyridine-2,6-dicarboxylate.[1]

Step 2: Synthesis of 4-Chloropyridine-2,6-dicarbonyl dichloride

A multi-step process is employed to convert the hydroxyl and carboxylic acid functionalities.

  • N-Oxide Formation: The dimethyl 4-hydroxypyridine-2,6-dicarboxylate is first converted to its N-oxide derivative. (Note: Specific protocol for this step was not found in the provided search results, but is a standard transformation in pyridine chemistry).

  • Deoxygenative Chlorination: A method amenable to multigram-scale preparation involves the deoxygenative chlorination of the pyridine N-oxide with oxalyl chloride to yield 4-chloropyridine-2,6-dicarbonyl dichloride.[2] (Note: The detailed experimental procedure for this specific substrate was not available in the search results).

  • Alternative from N-alkyl-4-pyridone-2,6-dicarboxylic acids: The reaction of N-alkyl-4-pyridone-2,6-dicarboxylic acids with thionyl chloride can yield mixtures containing 4-chloropyridine-2,6-dicarboxylic acid dichloride.[2][3]

Quantitative Data Summary for Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Synthesis

ReactantMolar Eq.Amount
This compound1.010 g (55 mmol)
Methanol-200 mL
Sulfuric Acidcatalytic0.2 mL
Product
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate-~94% yield[1]

II. Synthesis of Fused Heterocyclic Compounds

This compound and its derivatives serve as excellent starting points for the synthesis of various fused heterocyclic systems, including pyridopyrimidines and furo[3,4-b]pyridines.

A. Synthesis of Pyridopyrimidines via 2-Amino-3-cyanopyridine Intermediates

A common strategy for the synthesis of pyridopyrimidines involves the initial construction of a 2-amino-3-cyanopyridine scaffold, which can then be cyclized. While a direct synthesis from this compound is not explicitly detailed, a plausible synthetic route can be devised by transforming this compound into a suitable 1,3-dicarbonyl precursor.

Proposed Synthetic Workflow:

Figure 1: Proposed workflow for the synthesis of pyridopyrimidines.

Experimental Protocol for 2-Amino-3-cyanopyridine Synthesis (General):

This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives from a methyl ketone, an aromatic aldehyde, malononitrile, and ammonium acetate under microwave irradiation. A suitable ketone precursor could potentially be derived from this compound.

  • In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes.

  • After the reaction, wash the mixture with ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol.

Quantitative Data Summary for 2-Amino-3-cyanopyridine Synthesis (General)

ReactantMolar Eq.
Aromatic Aldehyde1.0
Methyl Ketone1.0
Malononitrile1.0
Ammonium Acetate1.5
Product
2-Amino-3-cyanopyridine72-86% yield
B. Synthesis of Furo[3,4-b]pyridines

Furo[3,4-b]pyridine derivatives can be prepared from pyridine-2,3-dicarboxylic acid derivatives. A synthetic route starting from this compound would require manipulation of the substituent positions.

III. Synthesis of Imidazole-Substituted Pyridines

A direct application of this compound in the synthesis of complex heterocyclic systems is the preparation of 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine, a tridentate ligand.

Synthetic Pathway:

Synthesis of 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine chelidamic This compound dicarboxamide 4-Chloropyridine-2,6-dicarboxamide chelidamic->dicarboxamide Chlorination & Amidation dicarbonitrile 4-Chloropyridine-2,6-dicarbonitrile dicarboxamide->dicarbonitrile Dehydration imidazole 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine dicarbonitrile->imidazole Reaction with Aminoacetaldehyde Diethyl Acetal

Figure 2: Synthetic route to an imidazole-substituted pyridine.

Experimental Protocol:

Step 1: Synthesis of 4-Chloropyridine-2,6-dicarboxamide

  • Convert this compound to 4-chloropyridine-2,6-dicarbonyl dichloride as described in Section I.A.

  • React the resulting diacyl chloride with ammonia to form the dicarboxamide. (Note: A detailed experimental protocol for this specific transformation was not found in the search results, but it follows standard organic synthesis procedures).

Step 2: Synthesis of 4-Chloropyridine-2,6-dicarbonitrile

  • Dissolve 4-chloropyridine-2,6-dicarboxamide (7.0 g, 44.7 mmol) and triethylamine (13 mL, 93.7 mmol) in dry ethyl acetate (50 mL).

  • Cool the stirred solution to -5 °C in an ice-salt bath.

  • Add trifluoroacetic anhydride (13 mL, 92.2 mmol) dropwise over 45 minutes.

  • Remove the ice-salt bath and allow the reaction to warm to room temperature, then stir for an additional 30 minutes.

  • Monitor the reaction completion by TLC.

  • Add 10% aqueous K₂CO₃ (100 mL) and stir for 20 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Step 3: Synthesis of 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine

  • React 4-chloropyridine-2,6-dicarbonitrile with aminoacetaldehyde diethyl acetal. The reaction involves the formation of the imidazole rings through condensation and cyclization. (Note: The specific reaction conditions, such as solvent, temperature, and catalyst, were not detailed in the provided search results).

Quantitative Data Summary for 4-Chloropyridine-2,6-dicarbonitrile Synthesis

ReactantMolar Eq.Amount
4-Chloropyridine-2,6-dicarboxamide1.07.0 g (44.7 mmol)
Triethylamine2.113 mL (93.7 mmol)
Trifluoroacetic Anhydride2.0613 mL (92.2 mmol)
Product
4-Chloropyridine-2,6-dicarbonitrile-~90% yield

IV. Multicomponent Reactions for Heterocycle Synthesis

This compound's structure suggests its potential as a substrate in various multicomponent reactions (MCRs) for the rapid assembly of complex heterocyclic scaffolds. Although specific examples directly employing this compound are not prevalent in the initial search, its derivatives can be envisioned as key components.

A. Potential Application in the Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. A derivative of this compound, such as a corresponding β-ketoester, could potentially be used in this reaction to generate novel pyridyl-substituted dihydropyrimidinones.

General Experimental Protocol for the Biginelli Reaction:

  • A mixture of a β-ketoester (1 mol), an aldehyde (1 mol), urea (or thiourea) (1 mol), and a catalytic amount of an acid (e.g., glutamic acid, 0.05 g) in a solvent (e.g., acetonitrile, 10 mL) is refluxed for 1 hour.

  • After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and recrystallization.

Logical Relationship for a Proposed Biginelli Reaction:

Figure 3: Proposed use of a this compound derivative in a Biginelli reaction.

Conclusion

This compound stands out as a highly adaptable and economically viable starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and synthetic strategies outlined in these application notes demonstrate its utility in constructing substituted pyridines, fused heterocycles, and complex multidentate ligands. The potential for its derivatives to be employed in powerful multicomponent reactions further broadens the scope of accessible molecular architectures. For researchers and professionals in drug development, this compound represents a valuable scaffold for the generation of novel chemical entities with potential biological activity. Further exploration into the reactivity of this versatile molecule is certain to unveil new and efficient pathways to important heterocyclic systems.

References

Chelidamic Acid: A Potent Inhibitor for Glutamate Decarboxylase Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chelidamic acid, a heterocyclic dicarboxylic acid, has been identified as a potent and competitive inhibitor of Glutamate Decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This property makes this compound a valuable tool in neuroscience research and a reference compound in high-throughput screening assays for novel GAD inhibitors. This document provides detailed protocols for the use of this compound in GAD enzymatic assays, along with relevant quantitative data and a visualization of its inhibitory mechanism.

Data Presentation

The inhibitory potency of this compound against Glutamate Decarboxylase is significant, with a reported inhibition constant (Ki) of 33 µM.[1] It acts as a competitive inhibitor with respect to the enzyme's substrate, L-glutamic acid.[1] The following table summarizes the inhibitory constants for this compound and other known GAD inhibitors for comparative purposes.

Inhibitor CompoundType of InhibitionKi (µM)Source Organism of GAD
This compound Competitive 33 Rat Brain
Chelidonic AcidCompetitive1.2Rat Brain
2,6-Pyridinedicarboxylic AcidCompetitive-Rat Brain
Gallic AcidCompetitive-Rat Brain
3,4-Dihydroxybenzoic AcidCompetitive-Rat Brain

Note: Specific Ki values for all listed compounds were not available in the immediate search results, but they are ranked among the most potent inhibitors in the cited study.[1]

Experimental Protocols

This section outlines a detailed protocol for a colorimetric-based enzymatic assay to determine the inhibitory effect of this compound on Glutamate Decarboxylase activity. The assay measures the production of GABA, which is indirectly quantified.

Principle

The enzymatic activity of GAD is determined by measuring the amount of its product, GABA, formed from the substrate L-glutamic acid. The concentration of GABA can be determined using various methods, including HPLC, fluorometric assays, or colorimetric methods. The described protocol is a colorimetric assay which is readily adaptable for plate-reader-based high-throughput screening.

Materials and Reagents
  • Enzyme: Purified or partially purified Glutamate Decarboxylase (GAD) from a suitable source (e.g., rat brain homogenate).

  • Substrate: L-glutamic acid solution (e.g., 100 mM in assay buffer).

  • Inhibitor: this compound solution (stock solution of 10 mM in an appropriate solvent like DMSO, with serial dilutions in assay buffer).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) solution (e.g., 10 mM in assay buffer).

  • Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.0).

  • Detection Reagents: Reagents for the colorimetric detection of GABA (e.g., using ninhydrin or as described in specific commercial kits).

  • Microplate: 96-well clear flat-bottom microplate.

  • Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen colorimetric method.

Protocol for GAD Inhibition Assay
  • Preparation of Reagents:

    • Prepare fresh dilutions of L-glutamic acid, PLP, and this compound in assay buffer on the day of the experiment.

    • Keep the GAD enzyme preparation on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well in the specified order:

      • 50 µL of Assay Buffer (for blanks and controls).

      • A specific volume of this compound dilutions to achieve a range of final concentrations (e.g., 0 µM to 1000 µM). Ensure the final solvent concentration is consistent across all wells.

      • A specific volume of GAD enzyme solution.

    • Include the following controls:

      • No-Enzyme Control: Assay buffer instead of the enzyme solution.

      • No-Inhibitor Control (100% activity): Assay buffer or solvent vehicle instead of the this compound solution.

      • Positive Control Inhibitor (optional): A known GAD inhibitor.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate the enzyme with the inhibitor (this compound) for 10-15 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a specific volume of the L-glutamic acid substrate to each well.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a stopping reagent (e.g., by adding a small volume of strong acid like HCl or by heat inactivation).

  • Detection of GABA:

    • Follow the instructions for the chosen colorimetric GABA detection method. This typically involves adding detection reagents and incubating for a specific time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Mechanism of Competitive Inhibition

The following diagram illustrates the competitive inhibition of Glutamate Decarboxylase by this compound. In this mechanism, the inhibitor (this compound) competes with the substrate (L-Glutamic Acid) for binding to the active site of the enzyme.

GAD_Inhibition E Glutamate Decarboxylase (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S L-Glutamic Acid (S) S->ES ES->E k-1 P GABA + CO2 (P) ES->P k2 I This compound (I) I->EI EI->E k-i

Caption: Competitive inhibition of Glutamate Decarboxylase by this compound.

Experimental Workflow for GAD Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory effect of this compound on GAD activity.

GAD_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Assay Setup in 96-well Plate (Enzyme + Inhibitor/Control) prep->setup preinc 3. Pre-incubation (10-15 min at 37°C) setup->preinc init 4. Reaction Initiation (Add Substrate) preinc->init inc 5. Incubation (30-60 min at 37°C) init->inc term 6. Reaction Termination inc->term detect 7. Colorimetric Detection of GABA term->detect analyze 8. Data Analysis (Calculate % Inhibition, IC50) detect->analyze

Caption: Workflow for the Glutamate Decarboxylase (GAD) inhibition assay.

References

Application Notes and Protocols: Chelidamic Acid as a Versatile Building Block for Supramolecular Structures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a highly versatile organic ligand for the construction of a wide array of supramolecular structures. Its rigid backbone, multiple coordination sites (a nitrogen atom and four carboxylate oxygen atoms), and hydrogen bonding capabilities make it an excellent candidate for the self-assembly of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.[1] These materials are of significant interest for applications in gas storage, catalysis, sensing, and importantly, in drug delivery due to their tunable porosity and potential for biocompatibility.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based supramolecular structures.

Synthesis of this compound-Based Supramolecular Structures

This section details the protocols for synthesizing various supramolecular structures using this compound as a primary building block. The hydrothermal synthesis method is a common and effective technique for producing crystalline coordination polymers and MOFs.[5]

This protocol is adapted from the synthesis of lanthanide-based MOFs for luminescence applications.

Materials:

  • This compound (H₃L)

  • Lanthanide(III) salt (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (25 mL)

Equipment:

  • Analytical balance

  • Magnetic stirrer with hotplate

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 50 mL beaker, dissolve 0.25 mmol of the lanthanide(III) salt in 10 mL of deionized water.

    • In a separate 50 mL beaker, dissolve 0.25 mmol of this compound in 10 mL of deionized water.

    • Combine the two solutions and stir for 30 minutes at room temperature to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 160 °C.

    • Maintain the temperature for 72 hours.

  • Product Isolation and Purification:

    • After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 48 hours.

    • Carefully open the autoclave and collect the crystalline product by vacuum filtration.

    • Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

    • Dry the final product in a desiccator under vacuum overnight.

Expected Outcome:

Crystalline powder of the lanthanide-chelidamic acid MOF. The specific properties of the resulting MOF will depend on the lanthanide used.

This protocol is based on the synthesis of a copper-silver this compound coordination polymer.

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Silver(I) nitrate (AgNO₃)

  • This compound

  • Deionized water

  • Teflon-lined stainless-steel autoclave (25 mL)

Procedure:

  • Reactant Preparation:

    • Prepare a reaction mixture with a molar ratio of Cu(II):Ag(I):this compound of 1:2:2.

    • For a typical synthesis, weigh out the appropriate amounts of each solid reactant.

  • Hydrothermal Synthesis:

    • Place the solid reactants into a 25 mL Teflon-lined stainless-steel autoclave.

    • Add 10 mL of deionized water.

    • Seal the autoclave and heat it to 160°C (433 K) for 3 days.

    • After 3 days, cool the autoclave to room temperature over a period of 2 days.

  • Product Recovery:

    • Collect the resulting light blue, needle-like crystals by filtration.

    • Wash the product with deionized water and dry.

Expected Yield: 78-89%

Characterization of this compound-Based Supramolecular Structures

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized materials.

A typical workflow for characterizing newly synthesized this compound-based supramolecular structures is as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Hydrothermal Synthesis PXRD Powder X-Ray Diffraction (PXRD) - Phase Purity and Crystallinity Synthesis->PXRD SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) - Crystal Structure PXRD->SCXRD If single crystals are obtained FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Groups PXRD->FTIR TGA Thermogravimetric Analysis (TGA) - Thermal Stability FTIR->TGA Luminescence Photoluminescence Spectroscopy - Emission and Excitation Properties TGA->Luminescence For luminescent materials Porosity Gas Adsorption (e.g., N2) - BET Surface Area and Pore Volume TGA->Porosity For porous materials (MOFs) G cluster_components Molecular Building Blocks cluster_assembly Self-Assembly Process cluster_structure Supramolecular Structure Chelidamic_Acid This compound Ligand Coordination Coordination Bonding (Metal-Ligand Interaction) Chelidamic_Acid->Coordination H_Bonding Hydrogen Bonding Chelidamic_Acid->H_Bonding Metal_Ion Metal Ion Metal_Ion->Coordination Coordination_Polymer Coordination Polymer Coordination->Coordination_Polymer H_Bonding->Coordination_Polymer G cluster_computational Computational Screening cluster_experimental Experimental Validation Database MOF Database Descriptor_Calc Calculate Descriptors (Pore Size, Surface Area, etc.) Database->Descriptor_Calc Stability_Pred Predict Stability (Thermodynamic, Mechanical) Descriptor_Calc->Stability_Pred Docking Molecular Docking (Drug-MOF Interaction) Stability_Pred->Docking Top_Candidates Identify Top Candidates Docking->Top_Candidates Synthesis Synthesize Candidate MOFs Top_Candidates->Synthesis Characterization Characterize MOFs Synthesis->Characterization Drug_Loading Drug Loading Studies Characterization->Drug_Loading Release_Kinetics Drug Release Kinetics Drug_Loading->Release_Kinetics Biocompatibility In Vitro/In Vivo Biocompatibility Release_Kinetics->Biocompatibility Final_Selection Final Selection of Drug Carrier Biocompatibility->Final_Selection

References

Application of Chelidamic Acid in the Development of Analytical Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a versatile heterocyclic compound that has garnered significant attention in analytical chemistry. Its rigid structure and the presence of a nitrogen atom and two carboxylate groups make it an excellent chelating agent for a variety of metal ions. This property is harnessed in the development of sophisticated analytical reagents for the separation and quantification of metallic species. This document provides detailed application notes and protocols for the use of this compound in analytical methodologies, with a primary focus on its role in chromatography and its potential in luminescence-based sensing.

Application Note 1: High-Performance Chelation Ion Chromatography (HPCIC)

Principle

This compound serves as a key component of the mobile phase in High-Performance Chelation Ion Chromatography (HPCIC). In this technique, the separation of metal ions on a stationary phase (typically functionalized with iminodiacetic acid) is achieved through the formation of metal-chelidamic acid complexes of varying stability. The differential interaction of these complexes with the stationary phase allows for their separation. For detection, a post-column reaction with a chromogenic agent, such as 4-(2-Pyridylazo)resorcinol (PAR), is employed. The metal-PAR complexes formed are then detected spectrophotometrically. This method allows for the simultaneous isocratic separation and quantification of multiple metal ions, including different oxidation states of the same metal, such as Fe(II) and Fe(III).[1]

Logical Workflow for HPCIC Analysis

hpcic_workflow cluster_preparation Reagent and Sample Preparation cluster_hplc HPCIC System cluster_data Data Analysis Eluent Prepare this compound Eluent Pump Isocratic Pump Eluent->Pump PCR Prepare PAR Post-Column Reagent PCR_Pump Post-Column Reagent Pump PCR->PCR_Pump Standards Prepare Metal Ion Standards Injector Injector Standards->Injector Sample Prepare Analyte Sample Sample->Injector Pump->Injector Column Iminodiacetic Acid Column Injector->Column Detector Visible Detector (@ 510 nm) Column->Detector PCR_Pump->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analytes Chromatogram->Quantification

Caption: Experimental workflow for the simultaneous determination of metal ions using HPCIC with a this compound-based eluent and post-column derivatization.

Quantitative Data

The following table summarizes the analytical performance for the simultaneous determination of various metal ions using an HPCIC method with a this compound eluent.

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Linear Range
Fe³⁺~3.50.109 µg/L[2]0.363 µg/L[2]0.05 - 2.5 mg/L[2]
Fe²⁺~5.20.217 µg/L[2]0.723 µg/L0.05 - 2.5 mg/L
Cu²⁺~6.8Data not availableData not availableData not available
Zn²⁺~8.1Data not availableData not availableData not available
Co²⁺~9.5Data not availableData not availableData not available
Cd²⁺~11.2Data not availableData not availableData not available
Mn²⁺~13.5Data not availableData not availableData not available
Pb²⁺~15.0Data not availableData not availableData not available

Note: The quantitative data for Fe(II) and Fe(III) are derived from a study using a similar pyridine-2,6-dicarboxylic acid-based eluent, as a complete dataset for the this compound method was not available in a single source. Retention times are estimated based on typical elution orders.

Experimental Protocol

1. Reagent and Solution Preparation:

  • This compound Eluent (Mobile Phase):

    • Weigh and dissolve this compound in methanol to a concentration of 4 mmol L⁻¹.

    • In a separate container, add 3 mmol L⁻¹ of triethanolamine and 12 mmol L⁻¹ of hydrochloric acid to deionized water.

    • Mix the this compound/methanol solution with the aqueous triethanolamine/HCl solution in a 1:1 (v/v) ratio.

    • The final eluent composition will be 2 mmol L⁻¹ this compound, 3 mmol L⁻¹ triethanolamine, 12 mmol L⁻¹ HCl, in 50% (v/v) methanol.

    • Degas the eluent before use.

  • Post-Column Reagent (PAR Solution):

    • Prepare a solution of 0.2-0.5 mmol L⁻¹ 4-(2-Pyridylazo)resorcinol (PAR) in a suitable buffer (e.g., an aqueous solution containing 1.0 M 2-dimethylaminoethanol, 0.5 M ammonium hydroxide, and 0.3 M sodium bicarbonate).

    • Protect the solution from light and prepare fresh daily.

  • Standard Solutions:

    • Prepare individual stock solutions (1000 mg/L) of each metal ion (Fe²⁺, Fe³⁺, Mn²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) from their high-purity salts in dilute acid (e.g., 0.1 M HCl or HNO₃).

    • For Fe²⁺ standards, use freshly prepared solutions and add a reducing agent like ascorbic acid to prevent oxidation.

    • Prepare working standard mixtures by appropriate dilution of the stock solutions with the eluent or a similar matrix.

2. Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a pump, injector, column oven, post-column reagent delivery pump, and a visible-light detector.

  • Stationary Phase: An iminodiacetic acid (IDA) functionalized silica column (e.g., 150 mm x 4.0 mm i.d.).

  • Mobile Phase: this compound eluent.

  • Flow Rate: 0.5 mL/min.

  • Post-Column Reagent Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: 20-100 µL.

  • Detection: Visible absorbance at 510 nm.

3. Analytical Procedure:

  • Equilibrate the column with the this compound eluent until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve for each metal ion.

  • Inject the prepared samples.

  • Identify the peaks in the sample chromatogram based on the retention times obtained from the standards.

  • Quantify the concentration of each metal ion in the sample using the calibration curves.

Application Note 2: this compound as a Ligand for Lanthanide-Based Luminescent Probes

Principle

This compound and its derivatives can act as efficient "antenna" ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺). In this context, the organic ligand absorbs excitation energy (typically in the UV range) and transfers it to the central lanthanide ion. The lanthanide ion then emits light at its characteristic, sharp, and long-lived emission wavelengths. This process, known as lanthanide-sensitized luminescence, is the basis for developing highly sensitive and selective analytical probes. The luminescence of these complexes can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensory responses. While a specific, fully developed analytical reagent using this compound for this purpose is not yet widely documented, its structural properties make it a strong candidate for such applications.

Logical Relationship in Lanthanide-Sensitized Emission

lanthanide_sensing cluster_excitation Energy Absorption and Transfer cluster_emission Lanthanide Emission cluster_quenching Analyte Interaction (Sensing) Excitation UV Light Excitation Ligand_Excited Excited Chelidamic Acid Ligand Excitation->Ligand_Excited Energy_Transfer Intramolecular Energy Transfer Ligand_Excited->Energy_Transfer Ln_Excited Excited Lanthanide Ion Energy_Transfer->Ln_Excited Emission Characteristic Luminescence Ln_Excited->Emission Quenching Luminescence Modulation Ln_Excited->Quenching Analyte Analyte Analyte->Ln_Excited Interaction

Caption: The principle of analyte detection using a lanthanide complex with an antenna ligand like this compound, leading to luminescence modulation.

General Protocol for Luminescence Measurements

This protocol outlines the general steps for evaluating the potential of a this compound-lanthanide complex as an analytical probe.

1. Synthesis of the Lanthanide-Chelidamic Acid Complex:

  • Dissolve this compound in a suitable solvent (e.g., water or methanol) and deprotonate it by adding a base (e.g., NaOH or an organic base) to a specific pH.

  • Prepare a solution of a lanthanide salt (e.g., EuCl₃ or TbCl₃) in the same solvent.

  • Mix the ligand and metal salt solutions in a stoichiometric ratio (e.g., 3:1 ligand to metal).

  • Allow the complex to form, which may require stirring, heating, or adjusting the pH.

  • Isolate and purify the complex if necessary.

2. Spectroscopic Characterization:

  • Absorbance Spectroscopy:

    • Dissolve the complex in a suitable buffer solution.

    • Record the UV-Visible absorbance spectrum to determine the optimal excitation wavelength (the wavelength of maximum absorbance of the ligand).

  • Luminescence Spectroscopy:

    • Using a spectrofluorometer, excite the complex at its optimal excitation wavelength.

    • Record the emission spectrum to identify the characteristic emission peaks of the lanthanide ion (e.g., ~615 nm for Eu³⁺, ~545 nm for Tb³⁺).

3. Analyte Sensing Experiment:

  • Prepare a series of solutions containing a fixed concentration of the lanthanide-chelidamic acid complex in a buffer.

  • Add increasing concentrations of the target analyte to these solutions.

  • After an incubation period, record the luminescence emission spectrum for each solution.

  • Plot the change in luminescence intensity (at the characteristic emission peak of the lanthanide) against the analyte concentration.

  • From this plot, determine the sensitivity, linear range, and limit of detection for the analyte.

  • To assess selectivity, repeat the experiment with other potential interfering species and compare the luminescence response.

Conclusion

This compound is a valuable and effective reagent in analytical chemistry. Its primary and well-established application is in high-performance chelation ion chromatography for the simultaneous determination of multiple metal ions. Furthermore, its strong chelating properties and potential as an antenna ligand for lanthanides open avenues for the development of novel luminescent probes for sensitive and selective analyte detection. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to utilize this compound in their analytical workflows and to explore its potential in creating new analytical tools.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chelidamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of chelidamic acid. Our aim is to help you optimize your experimental yield and purity by addressing common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent and high-yielding method is a two-step synthesis. The first step involves the synthesis of chelidonic acid from the condensation of diethyl oxalate and acetone in the presence of a base like sodium ethoxide.[1][2] The subsequent step is the conversion of chelidonic acid to this compound by reacting it with ammonia.[3][4]

Q2: What kind of yields can I expect from this synthesis?

A2: The yield can vary depending on the optimization of reaction conditions. For the synthesis of the precursor, chelidonic acid, yields can range from 76% to as high as 95% under optimized conditions.[1] The subsequent conversion to this compound is typically very efficient, with reported yields of up to 98%.

Q3: My final product is a dark brown powder, not the expected light yellow or white solid. What could be the cause?

A3: A dark-colored product often indicates the presence of impurities, which can arise from side reactions or thermal decomposition, particularly during the synthesis of the chelidonic acid precursor at elevated temperatures. Inadequate purification can also lead to a discolored final product.

Q4: How can I purify my crude this compound?

A4: A common and effective purification method is recrystallization from hot water. For colored impurities, treatment with activated carbon during the purification process is recommended. This involves dissolving the crude product in hot water, adding activated carbon, refluxing for a short period, followed by hot filtration to remove the carbon and any insoluble impurities. The purified this compound will then crystallize upon cooling.

Q5: Are there any key safety precautions I should be aware of during the synthesis?

A5: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis of chelidonic acid may involve flammable solvents like ethanol, so it should be performed in a well-ventilated fume hood away from ignition sources. When working with ammonia for the conversion to this compound, ensure adequate ventilation due to its pungent and corrosive nature.

Troubleshooting Guides

Issue 1: Low Yield of Chelidonic Acid (Precursor)
Probable Cause Recommended Solution
Side Reactions: Formation of byproducts such as ethyl 2,4-dioxovalerate, aldol condensation of acetone, or self-Claisen condensation of diethyl oxalate.Control Reagent Addition: Slowly add acetone to the reaction mixture to maintain a low concentration of unreacted acetone, thus minimizing unwanted side reactions.
Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions or lead to incomplete reaction.Maintain Low Temperature: Especially during the neutralization step with acid, use an ice bath to keep the temperature low and prevent product degradation.
Impure or Wet Reagents: Water content in solvents or reagents can interfere with the base-catalyzed condensation.Use Anhydrous Reagents: Ensure that ethanol and acetone are anhydrous. Diethyl oxalate should also be of high purity.
Premature Precipitation: The product precipitates too quickly, trapping impurities.Slow Crystallization: Allow the product to crystallize slowly from the reaction mixture without excessive agitation to form purer crystals.
Issue 2: Low Yield of this compound
Probable Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or ammonia concentration.Optimize Reaction Time and Ammonia Concentration: Ensure the reaction with ammonia proceeds for a sufficient duration (e.g., 48 hours at room temperature as per a high-yield protocol). Use a sufficient excess of ammonia solution.
Loss of Product During Workup: Product remains dissolved in the filtrate after precipitation.Ensure Complete Precipitation: After acidification to pH 1, cool the solution in an ice bath to maximize the precipitation of this compound before filtration.
Suboptimal pH for Precipitation: The pH is not acidic enough to fully precipitate the product.Careful pH Adjustment: Use a pH meter to accurately adjust the pH to 1 with hydrochloric acid to ensure complete precipitation of the this compound.
Issue 3: Product Purity Issues (this compound)
Probable Cause Recommended Solution
Colored Impurities: Presence of colored byproducts from the chelidonic acid synthesis.Decolorize with Activated Carbon: During the purification step, add activated carbon to the hot aqueous solution of the crude product and reflux before hot filtration.
Insoluble Impurities: Presence of solid impurities in the final product.Perform Hot Filtration: After dissolving the crude product in hot water (with or without charcoal treatment), perform a hot gravity filtration to remove any insoluble materials before allowing the solution to cool and crystallize.
Product is Difficult to Filter: The precipitate is a very fine powder that clogs the filter paper.Allow for Slow Crystallization: Let the product crystallize slowly without agitation to form larger crystals that are easier to filter.

Experimental Protocols

Synthesis of Chelidonic Acid (High-Yield Method)

This protocol is adapted from a process that can achieve yields of up to 95%.

  • Reaction Setup: In a reaction vessel, mix a metal alkoxide (e.g., sodium ethoxide), dialkyl oxalate (e.g., diethyl oxalate), and an alcohol (e.g., anhydrous ethanol).

  • Acetone Addition: While stirring the mixture, slowly add acetone at a rate that ensures its concentration remains low, minimizing side reactions.

  • Heating: Towards the end of the acetone addition, gently heat the mixture.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid).

  • Cyclization and Precipitation: Reflux the acidified mixture to promote cyclization and formation of chelidonic acid. Cool the mixture to allow the product to precipitate.

  • Isolation: Collect the precipitated chelidonic acid by filtration, wash with cold water, and dry.

Synthesis of this compound from Chelidonic Acid (98% Yield Method)

This protocol is based on a literature method with a reported yield of 98%.

  • Reaction Setup: In a reaction flask, suspend chelidonic acid in water.

  • Ammonia Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a 30% aqueous ammonia solution dropwise over 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Ammonia Removal: Remove the excess ammonia under reduced pressure.

  • Decolorization: To the residue, add water and activated carbon. Reflux the mixture for 15 minutes.

  • Filtration: Perform a hot filtration to remove the activated carbon.

  • Precipitation: Cool the filtrate to room temperature and adjust the pH to 1 with 37% hydrochloric acid. A white solid should precipitate.

  • Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reported Yields for Chelidonic and this compound Synthesis

Step Method Reported Yield Reference
Chelidonic Acid Synthesis Classical Method (diethyl oxalate, acetone, sodium ethoxide)76-79%
Chelidonic Acid Synthesis Optimized Method (controlled acetone addition)up to 95%
This compound Synthesis From Chelidonic Acid and Ammonia98%

Visualizations

Experimental_Workflow_Chelidamic_Acid_Synthesis cluster_step1 Step 1: Chelidonic Acid Synthesis cluster_purification1 Purification cluster_step2 Step 2: this compound Synthesis cluster_purification2 Final Purification reagents1 Diethyl Oxalate + Acetone + Sodium Ethoxide reaction1 Condensation Reaction reagents1->reaction1 crude_chelidonic Crude Chelidonic Acid reaction1->crude_chelidonic purification1 Recrystallization (Hot Water) crude_chelidonic->purification1 pure_chelidonic Pure Chelidonic Acid purification1->pure_chelidonic reaction2 Amination Reaction pure_chelidonic->reaction2 reagents2 Ammonia Solution reagents2->reaction2 crude_chelidamic Crude this compound reaction2->crude_chelidamic purification2 Decolorization (Activated Carbon) & Acid Precipitation (pH 1) crude_chelidamic->purification2 final_product Pure this compound purification2->final_product Troubleshooting_Low_Yield_Chelidonic_Acid start Low Yield of Chelidonic Acid cause1 Side Reactions Occurring? start->cause1 cause2 Reaction Temperature Too High? start->cause2 cause3 Reagents Anhydrous? start->cause3 solution1 Slowly add acetone to the reaction mixture. cause1->solution1 Yes solution2 Maintain low temperature, especially during neutralization. cause2->solution2 Yes solution3 Use dry solvents and high-purity reagents. cause3->solution3 No

References

Technical Support Center: Challenges in the Purification of Chelidamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of chelidamic acid.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is not a white powder. It appears yellow, orange, or even brown. What causes this discoloration and how can I fix it?

A1: Discoloration is a common issue in the purification of this compound and is typically caused by the presence of colored organic impurities. These impurities may originate from the synthesis of the precursor, chelidonic acid, or from degradation of the product itself. The primary synthetic route to chelidonic acid involves a Claisen condensation, which can produce colored byproducts.

Solution: Decolorization with Activated Carbon

A highly effective method for removing colored impurities is treatment with activated carbon.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (Yellow, Orange, or Brown Product) Presence of colored organic impurities from the synthesis of the precursor, chelidonic acid, or degradation of the final product.Treat the this compound solution with activated carbon. A second recrystallization may also improve color.
Low Yield After Purification - The product may be too soluble in the chosen recrystallization solvent, leading to significant loss in the mother liquor.- The pH for precipitation was not optimal.- If possible, concentrate the mother liquor and attempt a second crystallization.- Ensure the pH is adjusted to ~1 to maximize precipitation of the acidic product.[1]
Product "Oils Out" During Recrystallization - The boiling point of the solvent is too high, causing the this compound to melt before it dissolves.- High concentration of impurities depressing the melting point.- Select a solvent with a lower boiling point.- Use a larger volume of solvent to keep the concentration lower during cooling.- Consider a preliminary purification step, such as the activated carbon treatment, before recrystallization.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too rapid.- Concentrate the solution by carefully evaporating some of the solvent and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Difficulty in Dissolving Crude this compound This compound has limited solubility in many common organic solvents.- Water can be an effective solvent, especially at elevated temperatures.[2] For non-aqueous applications, consider polar aprotic solvents like DMSO or DMF, or aqueous bases like 1M ammonium hydroxide.[3] The use of sonication can aid in dissolution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSoluble, especially at higher temperatures.[2]Can be used for recrystallization.
1 M Ammonium Hydroxide50 mg/mL (clear to slightly hazy solution)Useful for preparing solutions for further reactions or analysis.
DMSO≥15 mg/mLA good solvent for preparing stock solutions.
PBS1 mg/mL (requires sonication and warming to 60°C)Useful for biological assays.

Table 2: Example Protocol for Purification of this compound with Expected Yield and Purity

StepReagents/ConditionsExpected Outcome
Decolorization Crude this compound, Water, Activated Carbon, Reflux for 15 minutesRemoval of colored impurities.
Precipitation Hot filtration, cool to room temperature, adjust pH to 1 with 37% HClPrecipitation of this compound.
Isolation Filtration, wash with cold water, dry under vacuumWhite solid product.
Yield -~98%
Purity -High (described as a "white solid")

Experimental Protocols

Protocol 1: Purification of this compound by Decolorization and Precipitation

  • Dissolution: Dissolve the crude this compound in a suitable amount of water.

  • Decolorization: Add a small amount of activated carbon to the solution and reflux for 15 minutes.

  • Hot Filtration: While still hot, filter the solution to remove the activated carbon.

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly add a 37% aqueous hydrochloric acid solution to adjust the pH to 1. A white solid should precipitate.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid several times with cold water.

  • Drying: Dry the purified this compound under vacuum for 16 hours.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Column: A mixed-mode column (e.g., Primesep 100) or a C18 column is likely suitable.

  • Mobile Phase: An acidic mobile phase, such as a mixture of acetonitrile and water with a formic acid or phosphoric acid modifier, is a good starting point.

  • Detection: UV detection at a wavelength around 250-280 nm should be appropriate.

  • Standard Preparation: Prepare a standard solution of high-purity this compound to determine the retention time and for quantification.

  • Sample Preparation: Dissolve the purified this compound in the mobile phase or a compatible solvent (e.g., DMSO diluted with mobile phase).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Purification crude Crude this compound dissolve Dissolve in Water crude->dissolve decolorize Add Activated Carbon and Reflux dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration precipitation Adjust pH to 1 with HCl hot_filtration->precipitation filtration Collect Precipitate by Filtration precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying pure Pure this compound drying->pure troubleshooting_workflow Troubleshooting Discolored this compound start Start with Crude this compound check_color Is the product white? start->check_color decolorize Dissolve in water and treat with activated carbon check_color->decolorize No end_pure Pure this compound check_color->end_pure Yes recrystallize Perform recrystallization (e.g., from hot water) decolorize->recrystallize recrystallize->end_pure end_impure Product is still impure/colored

References

Chelidamic acid stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of chelidamic acid under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability-related issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid this compound?

A1: Solid this compound is generally stable when stored under appropriate conditions. It is recommended to store the powder in a cool, dry, dark place. For long-term storage, -20°C for up to 3 years and 4°C for up to 2 years are suggested.[1]

Q2: What is the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature of the solution. Generally, solutions are more stable at cooler temperatures. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to minimize degradation.[1] It is advisable to prepare fresh solutions for critical experiments.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. The presence of two carboxylic acid groups and a pyridine ring means the molecule's ionization state will change with pH, which can affect its susceptibility to degradation. Extreme pH conditions (highly acidic or highly alkaline) are likely to accelerate hydrolytic degradation of the molecule.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, which includes carboxylic acid functional groups and a 4-hydroxypyridine ring (which can exist in a keto tautomeric form), potential degradation pathways include:

  • Hydrolysis: The amide-like linkage within the pyridine ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Decarboxylation: At elevated temperatures, the carboxylic acid groups may be lost as carbon dioxide.

  • Oxidation: The pyridine ring and the hydroxyl group could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

  • Photodegradation: Exposure to UV light may induce degradation of the pyridine ring structure.

Q5: Are there any known incompatibilities for this compound?

A5: this compound is known to be incompatible with strong oxidizing agents.[2][3] Contact with such agents should be avoided to prevent rapid degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected precipitation in solution - pH of the solution is near the pKa of this compound, leading to reduced solubility.- The concentration of this compound exceeds its solubility limit in the chosen solvent at that temperature.- Interaction with other components in a complex medium.- Adjust the pH of the solution to a range where this compound is fully ionized and soluble.- Gently warm the solution or use sonication to aid dissolution.[1]- Prepare a more dilute solution.- Evaluate the compatibility of all components in the mixture.
Loss of compound activity over time - Degradation of this compound in the experimental medium.- Adsorption of the compound to container surfaces.- Prepare fresh solutions before each experiment.- Store stock solutions at or below -20°C.- Perform a stability study under your specific experimental conditions (pH, temperature, light exposure) to determine the degradation rate.- Use low-adsorption labware (e.g., polypropylene or silanized glass).
Appearance of unknown peaks in HPLC analysis - Formation of degradation products.- Contamination of the sample or solvent.- Conduct forced degradation studies to identify potential degradation products and their retention times.- Ensure the purity of solvents and proper cleaning of all equipment.- Analyze a blank sample (solvent without this compound) to rule out contamination.
Inconsistent experimental results - Inconsistent solution preparation or storage.- Variability in experimental conditions (pH, temperature).- Standardize protocols for solution preparation and storage.- Use calibrated equipment to ensure accurate pH and temperature control.- Include a positive control with freshly prepared this compound in each experiment.

Stability Data (Hypothetical)

The following tables present hypothetical data to illustrate the stability of this compound under various stress conditions. This data is representative of what might be observed in a formal stability study.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C

pHIncubation Time (hours)% this compound Remaining
2.02485.2
2.07265.7
5.02498.5
5.07295.1
7.02499.1
7.07297.3
9.02492.8
9.07280.4
12.02470.3
12.07245.9

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Incubation Time (hours)% this compound Remaining
416899.5
2516896.2
4016888.9
6016875.4

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, water with pH adjustment).

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and to observe the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Incubate at various time points base Alkaline (0.1M NaOH, 60°C) stock->base Incubate at various time points neutral Neutral (Water, 60°C) stock->neutral Incubate at various time points thermal Thermal (Solid, 80°C) stock->thermal Incubate at various time points photo Photolytic (UV/Vis Light) stock->photo Incubate at various time points hplc Stability-Indicating HPLC-UV acid->hplc Analyze samples base->hplc Analyze samples neutral->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data data hplc->data Quantify Degradation & Identify Products

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_compound Compound State cluster_outcome Potential Outcomes pH pH ChelidamicAcid This compound (Aqueous Solution) pH->ChelidamicAcid Temp Temperature Temp->ChelidamicAcid Light Light Exposure Light->ChelidamicAcid Oxidants Oxidizing Agents Oxidants->ChelidamicAcid Degradation Chemical Degradation ChelidamicAcid->Degradation Loss Loss of Potency Degradation->Loss

References

Preventing degradation of Chelidamic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Chelidamic acid in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution? A1: this compound, as a solid, is stable under normal temperatures and pressures.[1][2] However, in solution, its stability can be compromised by several factors, including extreme pH (both highly acidic and highly alkaline conditions), exposure to high temperatures, prolonged exposure to light, and the presence of strong oxidizing agents.[1][2][3]

Q2: What is the recommended solvent for preparing a this compound stock solution? A2: this compound is very soluble in water and also soluble in 1 M ammonium hydroxide (NH₄OH). For general use, sterile, purified water (e.g., Milli-Q or equivalent) is a suitable solvent. If you require a non-aqueous solvent, DMSO can also be used. Always ensure the solvent is free of contaminants and oxidizing agents.

Q3: How should I properly store my this compound stock solutions to ensure long-term stability? A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Short-term (up to 1 month): Store at -20°C.

  • Long-term (up to 6 months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can induce photodegradation.

Q4: My this compound solution has turned yellow/brown. Is it still usable? A4: A change in color, particularly yellowing or browning, is a visual indicator of potential chemical degradation. This can be triggered by exposure to light, elevated temperatures, or non-optimal pH conditions. It is strongly recommended to discard any discolored solutions and prepare a fresh batch to ensure the accuracy and reproducibility of your experiments.

Q5: Can I sterilize my this compound solution by autoclaving? A5: Autoclaving is not recommended. The high temperatures used in autoclaving can cause significant thermal degradation of the compound. The preferred method for sterilization is sterile filtration using a 0.22 µm filter.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or lower-than-expected experimental results. 1. Degraded Stock Solution: The this compound in your stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light, repeated freeze-thaw cycles).1. Prepare a fresh stock solution from solid this compound. Confirm its concentration using a validated analytical method like HPLC-UV before use.
2. Instability in Assay Medium: this compound may be unstable in your specific experimental buffer or cell culture medium, especially under incubation conditions (e.g., 37°C, 5% CO₂).2. Perform a stability test. Incubate this compound in your assay medium for the full duration of your experiment. Analyze the concentration at the beginning and end using HPLC to check for degradation.
Appearance of new or unexpected peaks in HPLC analysis. Chemical Degradation: The appearance of new peaks is a strong indicator that the parent compound is degrading into other products.1. Confirm the identity of the new peaks by conducting a forced degradation study (see Experimental Protocol 2). This will help you understand the degradation pathway under specific stress conditions (acid, base, heat, light, oxidation).
2. If degradation is confirmed, review your solution preparation and storage procedures. Ensure solutions are freshly prepared and stored correctly (protected from light, at -20°C or -80°C).
Precipitate forms in the solution upon storage. 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.1. Gently warm and/or sonicate the solution to aid dissolution. If the precipitate remains, the solution may be supersaturated. Prepare a new, less concentrated solution.
2. pH-Dependent Solubility: The pH of the solution may have shifted, affecting the solubility of the acid.2. Measure the pH of the solution. Adjust if necessary, keeping in mind that extreme pH can cause degradation.
3. Degradation Product: The precipitate could be a less soluble degradation product.3. Analyze the supernatant and the dissolved precipitate (if possible) by HPLC to identify the components. If degradation is confirmed, discard the solution.

Quantitative Data on Solution Stability

Stress Condition Typical Reagent/Parameter Common Incubation Conditions Expected Stability Outcome
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature or 60°CDegradation is possible, especially with heat.
Base Hydrolysis 0.1 M to 1 M NaOHRoom TemperatureOne study suggests good stability in basic media, but this should be confirmed.
Oxidation 3% - 30% H₂O₂Room TemperatureDegradation is likely due to incompatibility with strong oxidizing agents.
Thermal Stress 60°C - 80°CN/A (Solution heated)Degradation is expected; avoid high temperatures.
Photolytic Stress Direct Sunlight or UV Lamp (e.g., 254 nm)Room TemperatureDegradation is likely; solutions should always be protected from light.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Preparation: Work in a clean environment, such as a laminar flow hood, to minimize contamination.

  • Weighing: Accurately weigh the desired amount of solid this compound (hydrate or anhydrous) using an analytical balance.

  • Dissolution: Add the solid to a sterile, amber glass vial or a clear vial that will be wrapped in foil. Add the required volume of sterile, purified water (or 1 M NH₄OH for specific applications) to achieve the target concentration.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming can be used if necessary, but avoid overheating.

  • Sterilization (if required): Using a sterile syringe, draw the solution and pass it through a 0.22 µm syringe filter into a sterile, light-protected receiving vial.

  • Aliquoting: Dispense the sterile solution into single-use, sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Forced Degradation Study

This protocol outlines a procedure to assess the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products without completely consuming the parent compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven set to 70°C.

    • Photolytic Degradation: Place a vial of the stock solution under a UV lamp or in direct sunlight.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples. Start by analyzing samples at initial time points (e.g., 2, 6, 12, and 24 hours). If no degradation is observed, extend the duration or increase the stressor intensity (e.g., higher acid/base concentration or temperature).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each condition.

    • If necessary, neutralize the acid and base samples before analysis.

    • Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a buffered aqueous mobile phase, with UV detection).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation for each condition.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage fresh_solution Prepare Fresh Stock Solution retest Retest Experiment fresh_solution->retest issue_resolved Issue Resolved retest->issue_resolved Success stability_test Perform Stability Test in Assay Medium retest->stability_test Failure check_storage->fresh_solution hplc_analysis Analyze by HPLC for Degradation stability_test->hplc_analysis degradation_found Degradation Found? hplc_analysis->degradation_found degradation_found->issue_resolved No adjust_protocol Adjust Experimental Protocol (e.g., use fresh solution for each experiment) degradation_found->adjust_protocol Yes adjust_protocol->retest

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution stress Control (RT) Acid (HCl) Base (NaOH) Oxidative (H2O2) Thermal (70°C) Photolytic (UV/Light) prep_stock->stress incubate Incubate & Sample (0, 2, 6, 12, 24h) stress->incubate hplc Analyze by Stability-Indicating HPLC incubate->hplc interpret Compare Chromatograms & Quantify Degradation hplc->interpret

Caption: Workflow for a forced degradation study.

Logical_Relationship cluster_factors Degradation Factors cluster_prevention Prevention Strategies substance This compound (Solid) solution This compound (in Solution) substance->solution Dissolution degraded Degradation Products + Loss of Potency solution->degraded ph Extreme pH ph->solution temp High Temperature temp->solution light Light Exposure light->solution oxidants Oxidizing Agents oxidants->solution storage Proper Storage (-20°C / -80°C) storage->solution stabilizes protect Protect from Light protect->solution stabilizes fresh Use Fresh Solutions fresh->solution stabilizes sterile Sterile Filtration sterile->solution maintains purity

Caption: Factors influencing this compound solution stability.

References

Technical Support Center: Chelidamic Acid in Ion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing chelidamic acid in their ion chromatography (IC) experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound as an eluent component for metal analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ion chromatography?

This compound (4-hydroxypyridine-2,6-dicarboxylic acid) is a chelating agent used as an eluent component in ion chromatography, particularly for the separation and determination of metal ions. Its ability to form stable complexes with metal cations is the basis of the separation mechanism in a technique known as chelation ion chromatography. The differential stability of these metal complexes allows for their separation on a suitable stationary phase.

Q2: What are the primary factors affecting the stability of this compound in my eluent?

The stability of this compound in aqueous and organic solutions is primarily influenced by pH, temperature, and light exposure. It is a dicarboxylic acid with a γ-pyrone ring structure that can be susceptible to degradation under certain conditions. For optimal stability, it is recommended to prepare and store this compound solutions in acidic to neutral pH buffers (pH 4-7) and protect them from light. Alkaline conditions may promote degradation.

Q3: My metal-chelidamic acid complex peaks are showing poor reproducibility. What could be the cause?

Poor reproducibility in peak area or retention time for metal-chelidamic acid complexes can stem from several factors:

  • Eluent pH Instability: The stability of metal-chelidamic acid complexes is highly dependent on the pH of the eluent.[1][2] Small shifts in pH can alter the degree of complexation and, consequently, the retention time and peak response. Ensure the eluent is properly buffered and that the pH is consistent between runs.

  • Inconsistent Eluent Preparation: Variations in the concentration of this compound, organic modifier (e.g., methanol), or other eluent components can lead to shifts in retention times and peak areas.[3] Follow a strict and consistent protocol for eluent preparation.

  • Column Temperature Fluctuations: Temperature can affect the kinetics of complexation and the viscosity of the mobile phase.[4] Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Sample Matrix Effects: The presence of high concentrations of other ions or organic matter in the sample can interfere with the complexation of the target metal ions with this compound.[5]

Q4: I am observing peak tailing for my metal analytes. What are the likely causes and solutions?

Peak tailing is a common issue in chromatography and can be caused by several factors when using a this compound eluent:

  • Secondary Interactions: Residual active sites on the stationary phase can interact with the metal-chelidamic acid complexes, leading to tailing. Ensure the column is well-conditioned and appropriate for the application.

  • Column Contamination: Accumulation of sample matrix components or precipitated metal hydroxides on the column can cause peak distortion. Regular column washing is recommended.

  • Slow Complexation/Decomplexation Kinetics: If the formation and dissociation of the metal-chelidamic acid complexes on the column are slow, it can result in peak tailing. Optimizing the eluent composition (e.g., concentration of this compound, pH) and temperature can help.

Troubleshooting Guides

Issue 1: Baseline Instability (Drift or Noise)
Possible Cause Troubleshooting Steps
Improperly prepared or degassed eluent - Ensure all eluent components, including this compound, are fully dissolved. - Thoroughly degas the eluent before use and, if possible, use an online degasser. - When using a mixed organic-aqueous eluent (e.g., with methanol), ensure it is homogeneously mixed.
Column contamination or bleed - Flush the column with a strong solvent recommended by the manufacturer to remove contaminants. - If the problem persists, the column may be degrading and require replacement.
Pump issues (pulsations) - Check for leaks in the pump seals and connections. - Purge the pump to remove any air bubbles.
Detector cell contamination - Clean the detector cell according to the manufacturer's instructions.
Issue 2: Ghost Peaks
Possible Cause Troubleshooting Steps
Contaminated eluent or water - Use high-purity water (18.2 MΩ·cm) and reagents for eluent preparation. - Prepare fresh eluent daily to minimize microbial growth and contamination.
Carryover from previous injections - Run a blank injection (injecting only the mobile phase) to confirm carryover. - Implement a robust needle and injection port washing procedure between samples.
System contamination - Clean the autosampler, injection valve, and tubing with a suitable solvent.
This compound degradation products - Prepare fresh this compound stock solutions regularly. - Store stock solutions under recommended conditions (refrigerated and protected from light) to minimize degradation.
Issue 3: Co-elution of Metal Peaks
Possible Cause Troubleshooting Steps
Suboptimal eluent composition - Adjust the concentration of this compound. A higher concentration can increase the retention of some metals. - Modify the pH of the eluent. The stability of metal-chelidamic acid complexes is pH-dependent, and a small change in pH can significantly alter selectivity.
Inappropriate organic modifier concentration - If using an organic modifier like methanol, vary its percentage. This can alter the polarity of the mobile phase and affect the retention of the metal complexes.
Incorrect column selection - Ensure the stationary phase is suitable for chelation ion chromatography of metals.
High sample matrix concentration - Dilute the sample to reduce the concentration of interfering ions. - Use a sample preparation technique, such as solid-phase extraction, to remove interfering components.

Experimental Protocols

Protocol 1: Preparation of this compound Eluent for Metal Analysis

This protocol is adapted from a published method for the simultaneous separation of various metal ions.

Reagents and Materials:

  • This compound

  • Triethanolamine (TEA)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • High-purity water (18.2 MΩ·cm)

Procedure:

  • Prepare the aqueous portion: In a 500 mL volumetric flask, dissolve the required amount of this compound (to achieve a final concentration of 2 mmol L⁻¹) and triethanolamine (to achieve a final concentration of 3 mmol L⁻¹) in approximately 400 mL of high-purity water.

  • Adjust the pH: Add hydrochloric acid (to achieve a final concentration of 12 mmol L⁻¹) to the solution.

  • Add organic modifier: Add 500 mL of methanol to a 1 L volumetric flask.

  • Final mixing: Transfer the aqueous solution from the 500 mL flask to the 1 L flask containing the methanol. Bring the final volume to 1 L with high-purity water.

  • Degassing: Thoroughly degas the final eluent using vacuum filtration, sonication, or an online degasser before use.

Quantitative Data for Eluent Preparation (for 1 L):

ComponentMolar Mass ( g/mol )Final Concentration (mmol/L)Mass/Volume per 1 L
This compound183.122.00.3662 g
Triethanolamine149.193.00.4476 g
Hydrochloric acid (37%)36.4612.0~1.0 mL
Methanol32.0450% (v/v)500 mL
High-purity water18.02-To 1 L
Protocol 2: Column Conditioning and Equilibration

Procedure:

  • Initial Flush: Before introducing the this compound eluent, flush the new column with a mixture of methanol and water (e.g., 50:50 v/v) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Eluent Equilibration: Introduce the this compound eluent at a low flow rate (e.g., 0.2 mL/min) and gradually increase to the analytical flow rate (e.g., 0.5 mL/min).

  • System Stabilization: Equilibrate the column with the eluent for at least 60 minutes, or until a stable baseline is achieved.

  • Blank Injections: Perform several blank injections (injecting the eluent) to ensure the system is clean and the baseline is stable before running samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ic Ion Chromatography System cluster_analysis Data Analysis eluent_prep Eluent Preparation (this compound) pump Pump eluent_prep->pump Mobile Phase sample_prep Sample Preparation (Dilution/Digestion) injector Injector sample_prep->injector pump->injector column Analytical Column injector->column Sample Injection detector Detector column->detector Separated Analytes chromatogram Chromatogram detector->chromatogram Signal quantification Quantification chromatogram->quantification

Caption: A typical experimental workflow for metal analysis using this compound in ion chromatography.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem Observed (e.g., Peak Tailing) cause1 Eluent Issue start->cause1 cause2 Column Issue start->cause2 cause3 System Issue start->cause3 cause4 Sample Issue start->cause4 sol1 Prepare Fresh Eluent Check pH & Degas cause1->sol1 sol2 Wash/Replace Column cause2->sol2 sol3 Check for Leaks Clean Injector cause3->sol3 sol4 Dilute Sample Filter Sample cause4->sol4 end Successful Analysis sol1->end Problem Resolved sol2->end Problem Resolved sol3->end Problem Resolved sol4->end Problem Resolved

Caption: A logical flowchart for troubleshooting common issues in ion chromatography.

References

Technical Support Center: Improving the Solubility of Chelidamic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of chelidamic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

A1: There are conflicting reports regarding the aqueous solubility of this compound. Some sources describe it as "very soluble" in water, while others state it is "insoluble in H2O"[1][2][3]. This discrepancy is likely due to the pH-dependent solubility of the compound. However, its solubility in other common solvents is more clearly defined. It is soluble in dimethyl sulfoxide (DMSO) and aqueous basic solutions like 1 M ammonium hydroxide (NH4OH)[4].

Q2: Why is the aqueous solubility of this compound pH-dependent?

A2: this compound is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. The ionization state of these groups, and thus the overall charge of the molecule, is dependent on the pH of the solution. At acidic pH, the carboxylic acid groups are protonated and the molecule is neutral, leading to lower aqueous solubility. As the pH increases, these groups deprotonate, rendering the molecule negatively charged and significantly increasing its solubility in aqueous solutions. The reported pKa values for this compound are approximately 1.63, 3.22, and 10.74, corresponding to the successive protonation steps.

Q3: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for many compounds, including this compound. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media when the DMSO concentration is significantly lowered. Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit at the media's pH (typically around 7.2-7.4).

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.

  • Media Components: Interactions between this compound and components in the cell culture medium, such as salts and proteins, can sometimes lead to the formation of insoluble complexes.

  • Temperature: The temperature of the media can affect solubility. Adding the compound to cold media may decrease its solubility.

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability, stock solutions of this compound should be prepared in a suitable solvent like DMSO and stored at low temperatures. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light to minimize photodegradation.

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in my aqueous buffer.
Potential Cause Recommended Solution
Low pH of the buffer This compound is more soluble in basic conditions. Increase the pH of your buffer. For many applications, dissolving in a mild basic solution like 1 M NH4OH and then neutralizing to the desired final pH is effective. Alternatively, use a buffer with a pH above 7.
Insufficient mixing Ensure vigorous mixing. Sonication can be used to aid dissolution.
Concentration exceeds solubility limit Even at an optimal pH, there is a maximum solubility. Try preparing a more dilute solution.
Issue 2: My DMSO stock solution of this compound precipitates when added to cell culture medium.
Potential Cause Recommended Solution
Final concentration is too high Decrease the final working concentration of this compound in your assay.
Rapid solvent exchange Perform a serial dilution. First, create an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. Add the stock solution dropwise while gently vortexing the medium.
High final DMSO concentration Ensure the final DMSO concentration in your cell culture is non-toxic to your cells, typically below 0.5%. This may require preparing a more dilute initial stock solution.
Media temperature is too low Always use pre-warmed (37°C) cell culture medium for dilutions to improve solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesSource(s)
WaterInsoluble to Very SolubleHighly pH-dependent. Solubility increases significantly with increasing pH.
DMSO≥15 mg/mL (≥81.9 mM)A common solvent for preparing high-concentration stock solutions.
1 M NH4OH50 mg/mL (273 mM)Soluble in basic aqueous solutions. The solution may be clear to slightly hazy.
EthanolInsolubleNot a suitable solvent for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Sterilization: If required for your application, sterile filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, dilute a 100 mM stock 1:100 in media to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the original stock solution if not performing an intermediate dilution) to your final volume of pre-warmed cell culture medium to achieve the desired working concentration. Add the solution dropwise while gently mixing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cell line (typically <0.5%).

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

experimental_workflow start Start: Need to prepare This compound for assay dissolve Dissolve this compound in a suitable solvent start->dissolve stock_solution Prepare high-concentration stock solution (e.g., in DMSO) dissolve->stock_solution working_solution Prepare working solution in final assay buffer/medium stock_solution->working_solution end End: this compound ready for in vitro assay working_solution->end

Caption: A simplified workflow for preparing this compound solutions.

troubleshooting_workflow start Problem: this compound Precipitates in Media check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution performed too rapidly? check_conc->check_dilution No solution_conc Decrease final concentration check_conc->solution_conc Yes check_temp Was the media cold? check_dilution->check_temp No solution_dilution Use serial dilution and add dropwise to warm media check_dilution->solution_dilution Yes solution_temp Use pre-warmed (37°C) media for all dilutions check_temp->solution_temp Yes

Caption: A troubleshooting guide for this compound precipitation.

References

Technical Support Center: Ion Chromatography with Chelidamic Acid Eluents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ion chromatography (IC) applications using chelidamic acid eluents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges such as baseline drift during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline drift when using this compound eluents in IC?

A1: Baseline drift in ion chromatography with this compound eluents can stem from several factors:

  • Eluent Preparation and Stability: Improperly prepared or degraded this compound eluent is a primary cause. This can include issues with the purity of the this compound, incorrect pH, or degradation over time.[1]

  • Temperature Fluctuations: Variations in the ambient temperature or inadequate temperature control of the column and detector cell can lead to significant baseline drift.[2][3]

  • Metal Contamination: this compound is a chelating agent, making the system susceptible to metal ion contamination from the HPLC/IC system components (e.g., stainless steel frits, tubing), sample matrix, or reagents. This interaction can cause baseline instability.[4][5]

  • Column Bleed and Contamination: The stationary phase of the column may degrade ("bleed") or become contaminated with strongly retained sample components, leading to a drifting baseline.

  • Pump and System Issues: Inconsistent flow rates due to pump malfunctions, air bubbles in the system, or leaks can also manifest as baseline drift.

Q2: How does the pH of the this compound eluent affect baseline stability?

A2: The pH of the this compound eluent is a critical parameter that influences the retention of analytes and the overall stability of the chromatographic system. For weakly acidic or basic analytes, even small shifts in eluent pH can alter their degree of ionization, leading to changes in retention time and potentially causing baseline drift. Maintaining a consistent and appropriate pH is crucial for reproducible results and a stable baseline.

Q3: Can metal contamination from my IC system cause baseline drift with this compound?

A3: Yes, metal contamination is a significant concern when using chelating agents like this compound. Components of the IC system, such as stainless steel tubing, frits, and pump heads, can leach metal ions that interact with the this compound in the eluent. This interaction can form metal complexes that alter the eluent's properties and contribute to baseline drift and other chromatographic issues like peak tailing. Using biocompatible or iron-free systems can mitigate this problem.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Upward or Downward Baseline Drift

This guide provides a systematic approach to identifying and resolving continuous baseline drift.

Step 1: Initial System Checks

  • Observe the Drift: Is the baseline drifting upwards or downwards? A consistent upward drift often suggests contamination or column bleed, while a downward drift might indicate column equilibration issues.

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Purge the Pump: Purge the pump to remove any trapped air bubbles.

Step 2: Isolate the Source of the Drift

To pinpoint the component causing the drift, follow this workflow:

start Baseline Drift Observed check_pump Bypass Column and Detector (connect pump directly to waste) start->check_pump pump_stable Is baseline stable? check_pump->pump_stable pump_issue Troubleshoot Pump: - Check seals - Degas eluent - Service pump pump_stable->pump_issue No connect_detector Connect Detector (bypass column) pump_stable->connect_detector Yes detector_stable Is baseline stable? connect_detector->detector_stable detector_issue Troubleshoot Detector: - Check for contamination - Ensure temperature stability detector_stable->detector_issue No column_issue Column is the likely source: - Column contamination - Column bleed - Inadequate equilibration detector_stable->column_issue Yes

Caption: Troubleshooting workflow for isolating the source of baseline drift.

Step 3: Addressing the Identified Cause

  • Pump Issues: If the pump is the cause, ensure the eluent is properly degassed. Check pump seals for wear and tear and replace if necessary.

  • Detector Issues: If the detector is unstable, ensure it has had adequate warm-up time and that the temperature is stable. Check the detector cell for contamination.

  • Column Issues: If the column is the source, it may be contaminated or not fully equilibrated. Flush the column with a suitable solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Guide 2: Mitigating Baseline Drift Caused by Metal Contamination

This guide focuses on troubleshooting baseline instability specifically related to the chelating properties of this compound.

Symptoms:

  • Gradual upward baseline drift over a series of runs.

  • Poor peak shape, especially tailing, for certain analytes.

  • Irreproducible retention times.

Troubleshooting Steps:

  • Identify the Source of Metal Contamination:

    • System: The IC system itself, particularly stainless steel components, can be a source of metal ions.

    • Reagents: Ensure high-purity water and reagents are used for eluent preparation.

    • Sample Matrix: The samples themselves may contain high concentrations of metal ions.

  • Implement Corrective Actions:

    • Passivate the System: Flush the system with a chelating agent like EDTA to remove metal ion contamination. Note that this may not fully resolve the issue if metal ions are strongly bound to the column.

    • Use a Biocompatible System: If metal leaching is a persistent issue, consider using an iron-free or biocompatible IC system with PEEK tubing and components.

    • Sample Preparation: If the sample is the source of contamination, use appropriate sample preparation techniques, such as solid-phase extraction, to remove interfering metal ions before injection.

Experimental Protocols

Protocol 1: Preparation of this compound Eluent

This protocol outlines the steps for preparing a stable this compound eluent to minimize baseline drift.

Materials:

  • High-purity this compound

  • Deionized water (resistivity > 18 MΩ·cm)

  • High-purity acid or base for pH adjustment (e.g., HCl, NaOH)

  • 0.45 µm filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound to achieve the desired molar concentration.

  • Dissolving: Dissolve the this compound in approximately 80% of the final volume of deionized water.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired value using a high-purity acid or base. Monitor the pH closely with a calibrated pH meter.

  • Final Volume: Bring the eluent to the final volume with deionized water.

  • Filtering and Degassing: Filter the eluent through a 0.45 µm filter to remove any particulates. Degas the eluent using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the system.

  • Storage: Store the eluent in a clean, well-sealed container and prepare fresh eluent regularly to avoid degradation.

Protocol 2: System Conditioning and Equilibration

Proper system conditioning is crucial for achieving a stable baseline.

Workflow for System Conditioning:

start New Column or Eluent Changeover flush_system Flush System with Deionized Water start->flush_system introduce_eluent Introduce this compound Eluent at a Low Flow Rate flush_system->introduce_eluent increase_flow Gradually Increase to Operating Flow Rate introduce_eluent->increase_flow equilibrate Equilibrate Column for at least 30-60 minutes increase_flow->equilibrate monitor_baseline Monitor Baseline for Stability equilibrate->monitor_baseline ready System Ready for Analysis monitor_baseline->ready Stable continue_equilibration Continue Equilibration monitor_baseline->continue_equilibration Drifting continue_equilibration->monitor_baseline

References

Storage and handling guidelines for Chelidamic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Chelidamic acid to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture and incompatible substances. While a specific shelf-life may not be provided by all suppliers, routine inspection of the material's physical appearance (see Q2) is recommended. For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable.[1]

Q2: What are the physical characteristics of stable this compound?

A2: this compound is typically a light yellow or white to off-white powder.[2] Any significant change in color or texture may indicate degradation or contamination.

Q3: Is this compound sensitive to light?

A3: Yes, there is potential for photodegradation. It is recommended to protect this compound from light exposure during both storage and handling to minimize the risk of degradation.[1]

Q4: What is the thermal stability of this compound?

A4: this compound is a solid with a melting point of approximately 267 °C, at which it decomposes.[3] It is crucial to avoid excessive heat during storage and handling. Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be formed.

Q5: What substances are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, acids, and bases. Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.

Q6: How does pH affect the stability of this compound in solution?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., loss of activity, new peaks in chromatography) Degradation of this compound due to improper storage or handling.1. Review storage conditions: Ensure the compound was stored in a tightly sealed container, protected from light and moisture, and at a cool temperature. 2. Check for incompatibility: Verify that this compound was not exposed to strong oxidizing agents, acids, or bases. 3. Prepare fresh solutions: If using solutions, prepare them fresh before each experiment. 4. Perform a quality check: Analyze the compound using a suitable analytical method (e.g., HPLC, NMR) to confirm its identity and purity.
Change in physical appearance (e.g., color change from white/light yellow to brown) Potential degradation of the solid compound.1. Do not use the material for experiments where purity is critical. 2. Consider re-purification if possible and warranted by the application. 3. Order a fresh batch of the compound and store it under the recommended conditions.
Inconsistent results between different batches of this compound Variation in the purity or stability of different batches.1. Request a certificate of analysis (CoA) for each batch to compare purity and impurity profiles. 2. Perform a side-by-side comparison of the batches using a validated analytical method. 3. If significant differences are observed, contact the supplier for technical support.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound. This information is crucial for the development of stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for specified periods (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for specified periods. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it with the mobile phase.

  • Oxidative Degradation: Treat the stock solution with a suitable concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined period.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) for a specified duration. Also, expose a solution of the compound to the same temperature.

  • Photolytic Degradation: Expose both the solid compound and a solution to a light source that produces combined visible and ultraviolet output for a defined period.

3. Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.

  • If degradation products are observed, techniques like LC-MS can be employed for their identification and structural elucidation.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analysis & Action cluster_3 Outcome UnexpectedResults Unexpected Experimental Results CheckStorage Review Storage Conditions (Temp, Light, Moisture) UnexpectedResults->CheckStorage CheckIncompatibility Verify Chemical Compatibility UnexpectedResults->CheckIncompatibility PrepareFresh Prepare Fresh Solutions UnexpectedResults->PrepareFresh QC_Analysis Perform QC Analysis (e.g., HPLC, NMR) CheckStorage->QC_Analysis CheckIncompatibility->QC_Analysis PrepareFresh->QC_Analysis Repurify Re-purify Compound QC_Analysis->Repurify Impurity Detected OrderNew Order Fresh Batch QC_Analysis->OrderNew Significant Degradation Proceed Proceed with Experiment QC_Analysis->Proceed Purity Confirmed Repurify->Proceed ContactSupplier Contact Supplier OrderNew->ContactSupplier

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

HypotheticalDegradationPathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Chelidamic_Acid This compound (C7H5NO5) Heat Heat Chelidamic_Acid->Heat Light Light Chelidamic_Acid->Light Oxidation Oxidation Chelidamic_Acid->Oxidation Hydrolysis Acid/Base Hydrolysis Chelidamic_Acid->Hydrolysis Decarboxylation_Product Decarboxylation Product Heat->Decarboxylation_Product Ring_Opening_Product Ring Opening Product Light->Ring_Opening_Product Oxidized_Product Oxidized Product Oxidation->Oxidized_Product Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

References

Validation & Comparative

A Comparative Analysis of Chelidamic Acid and EDTA as Chelating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comprehensive, data-driven comparison of two notable chelating agents: the naturally derived Chelidamic acid and the widely used synthetic aminopolycarboxylic acid, Ethylenediaminetetraacetic acid (EDTA).

This publication delves into a comparative analysis of their performance, supported by experimental data on their stability constants with various metal ions and detailed methodologies for key experimental protocols. The objective is to furnish a clear, evidence-based resource to inform the selection of the most suitable chelating agent for specific research and development applications.

Quantitative Comparison of Metal Chelation

The cornerstone of a chelating agent's efficacy lies in the stability of the complexes it forms with metal ions. This is quantitatively expressed by the stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a more potent chelator for a given metal ion.

Below is a summary of the logarithmic stability constants for this compound and EDTA with a selection of biologically and pharmaceutically relevant divalent and trivalent metal ions. It is important to note that comprehensive stability constant data for this compound is not as widely available as for the extensively studied EDTA. Therefore, where direct data for this compound is unavailable, data for its parent compound, dipicolinic acid (pyridine-2,6-dicarboxylic acid), a structurally similar chelator, is used as a proxy to provide a reasonable comparison.

Metal IonThis compound (log K)EDTA (log K)
Ca(II)~3.4 (as Dipicolinic acid)10.6
Mg(II)~3.0 (as Dipicolinic acid)8.7
Zn(II)~6.5 (as Dipicolinic acid)16.5
Cu(II)~8.0 (as Dipicolinic acid)18.8
Fe(III)~8.225.1
Al(III)~6.0 (as Dipicolinic acid)16.4

Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.

From the data, it is evident that EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to this compound/dipicolinic acid. The log K values for EDTA are several orders of magnitude higher, indicating a much stronger binding affinity.

Experimental Protocols

Accurate determination of stability constants and chelation kinetics is paramount for the comparative evaluation of chelating agents. The following sections detail the standard experimental methodologies for these assessments.

Determination of Stability Constants via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes. The principle involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added.

Materials and Equipment:

  • pH meter with a glass electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Stock solutions of the metal salt, ligand (this compound or EDTA), strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations.

  • Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength.

Procedure:

  • Solution Preparation: Prepare a solution containing a known concentration of the metal ion and the ligand in a specific molar ratio (e.g., 1:1 or 1:2) in the thermostated reaction vessel. Add a known amount of strong acid to lower the initial pH.

  • Ionic Strength Adjustment: Add a sufficient amount of the inert electrolyte solution to maintain a constant ionic strength throughout the titration.

  • Titration: Titrate the solution with the standardized strong base, adding small increments of the titrant and recording the pH after each addition, ensuring that equilibrium is reached before each reading.

  • Data Analysis: Plot the pH versus the volume of base added to obtain the titration curve. The stability constants are then calculated from the titration data using specialized software that fits the data to a model of the equilibrium reactions in solution.

Determination of Chelation Kinetics via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a versatile technique for studying the kinetics of chelation reactions, provided that the metal ion, the chelator, or the resulting complex has a distinct absorbance spectrum.

Materials and Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Stopped-flow apparatus (for fast reactions)

  • Stock solutions of the metal salt and the ligand.

Procedure:

  • Spectral Scans: Obtain the UV-Vis absorbance spectra of the free metal ion, the free ligand, and the expected metal-ligand complex to identify a suitable wavelength for monitoring the reaction. This wavelength should correspond to a significant change in absorbance as the complex is formed.

  • Kinetic Run: Mix the solutions of the metal ion and the ligand in the cuvette (or using a stopped-flow device) at a controlled temperature.

  • Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time. The data can be fitted to appropriate kinetic models (e.g., first-order, second-order) to determine the rate constant of the chelation reaction.[1]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the fundamental mechanism of chelation, the experimental workflow for determining stability constants, and a representative signaling pathway influenced by metal ion availability.

ChelationMechanism cluster_chelator Chelating Agent cluster_metal Metal Ion cluster_complex Stable Chelate Complex Chelator This compound / EDTA DA1 Donor Atom 1 Chelator->DA1 DA2 Donor Atom 2 Chelator->DA2 DA3 Donor Atom 3 Chelator->DA3 Complex Metal-Chelate Complex DA1->Complex DA2->Complex DA3->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex Coordination Bonds

Caption: General mechanism of metal chelation.

PotentiometricTitrationWorkflow A 1. Prepare Solution (Metal + Ligand + Acid) B 2. Set up Titration Apparatus (pH meter, Burette, Stirrer) A->B C 3. Titrate with Standard Base (Record pH vs. Volume) B->C D 4. Plot Titration Curve (pH vs. Volume of Base) C->D E 5. Data Analysis (Software fitting) D->E F 6. Determine Stability Constants (log K values) E->F

Caption: Workflow for potentiometric titration.

SignalingPathway Ext_Signal External Signal Receptor Membrane Receptor Ext_Signal->Receptor Metal_Influx Metal Ion Influx (e.g., Zn²⁺, Ca²⁺) Receptor->Metal_Influx Metalloenzyme Metalloenzyme Activation Metal_Influx->Metalloenzyme Kinase_Cascade Kinase Cascade Metalloenzyme->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Chelator Chelating Agent (EDTA / this compound) Chelator->Metal_Influx Inhibition by Sequestration

Caption: Modulation of a metal-dependent signaling pathway.

Discussion and Applications

The significant difference in stability constants between EDTA and this compound dictates their respective applications.

EDTA's high affinity for a broad range of metal ions makes it an exceptionally effective and versatile chelator. It is widely used in various applications, from industrial processes to medicine.[2] In research, it is invaluable for controlling metal ion concentrations in buffers, inhibiting metalloenzymes, and as a component in decalcifying solutions.[3] In drug development, EDTA is used as a stabilizer in pharmaceutical formulations to prevent metal-catalyzed degradation of active ingredients.[4] Its strong chelation properties are also utilized in chelation therapy to treat heavy metal poisoning.[5] However, the very stability of EDTA-metal complexes can also be a drawback, as it is not readily biodegradable and can persist in the environment.

This compound , while exhibiting weaker chelation than EDTA, presents an interesting profile. As a naturally derived compound, it may offer advantages in terms of biocompatibility and biodegradability. Its ability to form complexes with various metal ions, including iron, suggests potential applications where a milder or more targeted chelation is desired. For instance, in biological systems where complete metal stripping by a strong chelator like EDTA could be detrimental, a weaker chelator like this compound might be more appropriate for modulating metal-dependent signaling pathways without causing severe disruption of essential metal ion homeostasis. Further research into the pharmacokinetics and toxicology of this compound is warranted to fully explore its therapeutic potential.

Modulation of Signaling Pathways: Metal ions are crucial cofactors for a vast array of enzymes and proteins involved in cellular signaling. By sequestering these metal ions, chelating agents can effectively modulate these pathways. For example, by chelating zinc, which is essential for the function of many transcription factors and enzymes in kinase cascades, both EDTA and this compound can potentially influence gene expression and cellular responses. The difference in their chelating strength suggests that EDTA would likely have a more profound and less specific effect, while this compound might offer a more nuanced modulation. This is a critical consideration in drug development, where precise targeting of signaling pathways is often the goal.

Conclusion

Both this compound and EDTA are effective chelating agents, but their distinct properties make them suitable for different applications. EDTA stands out for its superior and broad-spectrum chelating ability, making it the agent of choice for applications requiring strong and stable metal sequestration. This compound, with its natural origin and weaker chelating strength, presents a potentially more biocompatible alternative for applications where a less aggressive chelation is desirable, such as the subtle modulation of metal-dependent biological processes. The selection between these two agents should be guided by a thorough consideration of the specific requirements of the research or therapeutic application, including the target metal ion, the desired stability of the complex, and the biological context. This comparative guide provides the foundational data and experimental frameworks to aid in making an informed decision.

References

A Comparative Guide to the Inhibition of Glutamate Decarboxylase by Chelidamic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Chelidamic acid and related compounds on glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter GABA. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to support research and development in neuropharmacology.

Comparative Inhibitory Potency

This compound and its structural analog, Chelidonic acid, are potent competitive inhibitors of glutamate decarboxylase. Their inhibitory activities, expressed as inhibition constants (Ki), highlight the structural nuances that determine their efficacy. A lower Ki value indicates a higher binding affinity and more potent inhibition.

CompoundStructureKi (µM)Inhibition TypeSource Organism
This compound 4-hydroxypyridine-2,6-dicarboxylic acid33CompetitiveRat Brain
Chelidonic acid 4-oxo-4H-pyran-2,6-dicarboxylic acid1.2CompetitiveRat Brain
2,6-Pyridine dicarboxylic acid Pyridine-2,6-dicarboxylic acidPotent Inhibitor (Specific Ki not detailed in source)CompetitiveRat Brain

Key Findings:

  • Chelidonic acid is a significantly more potent inhibitor of GAD than this compound, with a Ki value approximately 27 times lower. This suggests that the 4-oxo-pyran structure of Chelidonic acid has a higher affinity for the GAD active site than the 4-hydroxy-pyridine structure of this compound.

  • Both compounds act as competitive inhibitors , indicating that they bind to the active site of GAD and directly compete with the substrate, glutamate.[1]

  • The structural similarity to glutamate, particularly the presence of two carboxyl groups, is a key feature for binding to the enzyme's active site. An intercarboxylate distance of approximately 0.75 nm is considered optimal for substrate competition, suggesting that glutamate binds to the active site in an extended conformation.[1]

Structure-Activity Relationship (SAR)

The inhibitory potency of this compound and its analogs against GAD is dictated by specific structural features. Understanding these relationships is crucial for the design of novel and more effective inhibitors.

  • Dicarboxylic Acid Moiety: The two carboxyl groups are essential for binding to the active site of GAD, mimicking the structure of the natural substrate, glutamate.

  • Aromatic Ring System: The pyridine ring in this compound and the pyran ring in Chelidonic acid provide a rigid scaffold that holds the carboxyl groups in an optimal conformation for binding. The nature of this ring system significantly influences inhibitory activity, as evidenced by the difference in potency between Chelidamic and Chelidonic acids.

  • Substituents on the Ring: The 4-hydroxy group of this compound and the 4-oxo group of Chelidonic acid play a role in the electronic properties and binding interactions of the molecule within the active site.

Based on these principles, hypothetical derivatives of this compound with modified substituents on the pyridine ring or alterations to the carboxyl groups would be expected to exhibit different inhibitory potencies. For instance, the replacement of the hydroxyl group with other functional groups could modulate the binding affinity.

Experimental Protocols

The determination of the inhibitory effect of compounds on GAD activity can be performed using various methods. A common approach is a fluorometric assay that measures the amount of GABA produced.

Protocol: Fluorometric Assay for GAD Inhibition

This protocol outlines a representative procedure for determining the inhibitory constant (Ki) of a compound against GAD.

1. Reagents and Buffers:

  • GAD Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.2) containing pyridoxal 5'-phosphate (PLP) as a cofactor (e.g., 0.1 mM).

  • Enzyme Solution: Purified or partially purified glutamate decarboxylase from a source such as rat brain.

  • Substrate Solution: L-glutamic acid dissolved in assay buffer at various concentrations.

  • Inhibitor Solutions: this compound derivatives dissolved in a suitable solvent (e.g., DMSO, then diluted in assay buffer) at various concentrations.

  • Detection Reagents: A coupled enzyme system to detect GABA production, often involving GABA aminotransferase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH) to produce a fluorescent product like NADPH.

2. Assay Procedure:

  • Enzyme Preparation: Prepare a working solution of GAD in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:

    • GAD assay buffer.

    • Inhibitor solution at desired concentrations.

    • Enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution (L-glutamic acid) to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorescent product being measured (e.g., NADPH: Ex/Em = 340/460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

    • Plot the reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor.

    • Use a suitable plot (e.g., Lineweaver-Burk or Dixon plot) or non-linear regression analysis to determine the inhibition constant (Ki) and the type of inhibition.

Visualizations

Proposed Mechanism of Competitive Inhibition

The following diagram illustrates the competitive inhibition of glutamate decarboxylase by a this compound derivative.

GAD_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E GAD (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate S Glutamate (Substrate) ES->E - Substrate P GABA + CO2 (Products) ES->P Catalysis I This compound Derivative (Inhibitor) S_inh Glutamate (Substrate) I->S_inh Blocks Binding EI Enzyme-Inhibitor Complex (Inactive) E_inh GAD (Enzyme) EI->E_inh - Inhibitor E_inh->EI + Inhibitor S_inh->E_inh

Caption: Competitive inhibition of GAD by this compound derivatives.

Experimental Workflow for GAD Inhibition Assay

The following diagram outlines the key steps in a typical fluorometric assay to determine the inhibitory potential of test compounds on GAD.

GAD_Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (96-well) - Add Buffer - Add Inhibitor - Add GAD Enzyme prep->plate preinc 3. Pre-incubation (e.g., 15 min at 37°C) plate->preinc init 4. Reaction Initiation (Add Glutamate) preinc->init measure 5. Kinetic Measurement (Monitor Fluorescence Increase) init->measure analyze 6. Data Analysis - Calculate Reaction Velocities - Determine Ki and Inhibition Type measure->analyze

Caption: Workflow for a fluorometric GAD inhibition assay.

References

Cross-Validation of Chelidamic Acid Assays: A Comparative Guide to HPLC-UV and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of Chelidamic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on typical validation parameters.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Performance ParameterHPLC-UVUV-Vis Spectrophotometry
**Linearity (R²) **≥ 0.999≥ 0.995
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~5 µg/mL
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) ≤ 2%≤ 5%
Specificity High (separates from impurities)Low (potential for interference)
Throughput Lower (longer analysis time per sample)Higher (faster analysis time per sample)
Cost Higher (instrumentation and solvents)Lower (simpler instrumentation)

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and UV-Vis spectrophotometry are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides high specificity and sensitivity for the quantification of this compound, particularly in complex matrices.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. From this stock, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

  • Sample Solution: The sample preparation will depend on the matrix. For instance, in a formulated product, a known amount of the product would be dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 254 nm is typically suitable for detection.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC-UV but is less specific and may be prone to interference from other components in the sample that absorb at the same wavelength.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or 0.1 M HCl). Prepare a series of working standards by serial dilution (e.g., 5 - 50 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the same solvent used for the standards to achieve a concentration within the linear range of the assay. Filtration may be necessary if the solution is not clear.

2. Spectrophotometric Measurement:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the UV-Vis spectrum of a this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 254 nm.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation of the analytical methods and a hypothetical signaling pathway that could be investigated in relation to this compound's biological activity.

cross_validation_workflow cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_uv UV-Vis Analysis cluster_validation Cross-Validation start Start stock Prepare this compound Stock Solution start->stock standards Prepare Working Standard Solutions stock->standards samples Prepare Sample Solutions stock->samples hplc_analysis Inject Standards & Samples into HPLC System standards->hplc_analysis uv_analysis Measure Absorbance of Standards & Samples standards->uv_analysis samples->hplc_analysis samples->uv_analysis hplc_data Acquire Chromatographic Data hplc_analysis->hplc_data hplc_quant Quantify Concentration hplc_data->hplc_quant compare Compare Results hplc_quant->compare uv_data Record Absorbance Values uv_analysis->uv_data uv_quant Quantify Concentration uv_data->uv_quant uv_quant->compare end End compare->end

Caption: Experimental workflow for the cross-validation of HPLC-UV and UV-Vis spectrophotometry assays.

hypothetical_signaling_pathway cluster_stimulus External Stimulus cluster_pathway Cellular Senescence Pathway cluster_intervention Intervention cluster_outcome Outcome stimulus Oxidative Stress (e.g., H2O2) p53 p53 Activation stimulus->p53 p21 p21 Upregulation p53->p21 cdk CDK Inhibition p21->cdk inhibits rb Rb Hypophosphorylation cdk->rb phosphorylates senescence Cellular Senescence rb->senescence induces outcome Mitigation of Senescence senescence->outcome is mitigated chelidamic_acid This compound chelidamic_acid->p53 modulates? chelidamic_acid->outcome

References

Chelidamic acid versus other ligands in the formation of stable metal complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chelidamic acid and other common ligands in the formation of stable metal complexes. Understanding the stability of these complexes is crucial in various fields, including drug delivery, chelation therapy, and analytical chemistry. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the principles governing metal complex stability.

Introduction to Metal Complex Stability

The stability of a metal complex in solution is a measure of the strength of the interaction between the central metal ion and the surrounding ligands. This stability is quantified by the stability constant (K), also known as the formation constant. A higher stability constant indicates a stronger metal-ligand bond and a more stable complex. For a simple 1:1 metal-ligand complex, the formation is represented by the following equilibrium:

M + L ⇌ ML

The stability constant (K) is then given by:

K = [ML] / ([M][L])

Where [M], [L], and [ML] are the molar concentrations of the metal ion, the ligand, and the metal-ligand complex at equilibrium, respectively. For ease of comparison, stability constants are often expressed in their logarithmic form, log K.

Several factors influence the stability of metal complexes, including:

  • The Chelate Effect: Multidentate ligands, also known as chelating agents, form more stable complexes than monodentate ligands. This is because the formation of a chelate ring is entropically more favorable. This compound, with its three potential coordination sites (the nitrogen atom and the two carboxylate groups), is a tridentate ligand and thus benefits from the chelate effect.

  • Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion significantly impact complex stability. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

  • Ligand Basicity: The pKa of a ligand, which reflects its basicity, influences its ability to form strong bonds with metal ions. More basic ligands tend to form more stable complexes.

Comparative Analysis of Ligand Stability

Due to a lack of extensive, directly comparable experimental data for this compound with a wide range of metal ions under standardized conditions, this guide utilizes data for a structurally similar and well-studied analog: dipicolinic acid (2,6-pyridinedicarboxylic acid) . Dipicolinic acid shares the same picolinate backbone as this compound and is also a tridentate ligand, making it a suitable proxy for understanding the complexing behavior of this compound.

The following table summarizes the logarithmic stability constants (log K) for complexes of dipicolinic acid, Ethylenediaminetetraacetic acid (EDTA), Citric Acid, and Nitrilotriacetic acid (NTA) with various divalent and trivalent metal ions.

Metal IonDipicolinic Acid (log K₁)EDTA (log K₁)Citric Acid (log K₁)Nitrilotriacetic Acid (NTA) (log K₁)
Divalent Metals
Ca(II)4.410.63.56.4
Mg(II)4.08.73.45.4
Mn(II)5.513.83.77.4
Fe(II)6.014.34.48.3
Co(II)7.216.34.810.4
Ni(II)7.718.65.111.5
Cu(II)8.018.86.113.0
Zn(II)6.816.54.910.7
Trivalent Metals
Al(III)-16.47.911.4
Fe(III)9.725.111.415.9
Cr(III)-23.4-12.9
La(III)7.215.56.810.5

Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH. The values presented here are for general comparison and may vary between different sources.

From the table, it is evident that EDTA generally forms the most stable complexes with the metal ions listed, which is attributed to its hexadentate nature and the formation of multiple chelate rings. Dipicolinic acid, as a proxy for this compound, forms complexes of intermediate stability, which are generally more stable than those formed by the tridentate ligand citric acid for many divalent metals.

Experimental Protocols

The determination of stability constants is a fundamental aspect of coordination chemistry. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing a metal ion and a ligand as a standard solution of a strong base is added.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., 0.01 M) of interest.

    • Prepare a standard solution of the ligand (e.g., 0.02 M).

    • Prepare a standard carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) to lower the initial pH.

    • Use an inert salt (e.g., 0.1 M KNO₃) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the metal ion, the ligand, and the strong acid. The ligand is typically in excess.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standard strong base, recording the pH value after each addition of the titrant.

    • Continue the titration until the pH reaches a plateau.

  • Data Analysis:

    • Plot the pH values against the volume of the added base to obtain a titration curve.

    • From the titration curve, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated using specialized software that employs non-linear least-squares regression analysis. The software fits the experimental data to a model that includes all relevant equilibrium reactions in the solution.

Spectrophotometry (Job's Method of Continuous Variation)

Spectrophotometry is suitable for colored complexes and relies on the change in absorbance upon complex formation. Job's method is a common spectrophotometric technique for determining the stoichiometry and stability constant of a metal-ligand complex.

Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal ion and the ligand.

  • Experimental Procedure:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.

    • Allow the solutions to reach equilibrium.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

    • The stability constant can be calculated from the absorbance data at equilibrium using the Beer-Lambert law and the equilibrium concentrations of the species.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to metal complex stability.

ChelateEffect cluster_0 Monodentate Ligand M_mono Metal Ion ML2 ML₂ Complex M_mono->ML2 + 2L L1 Ligand 1 L2 Ligand 2 M_Chelate_Complex M(L-L) Complex (More Stable) M_chelate Metal Ion M_chelate->M_Chelate_Complex + L-L Chelate_L Chelating Ligand

Caption: The Chelate Effect: Bidentate ligands form more stable complexes than monodentate ligands.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_data 3. Data Acquisition cluster_analysis 4. Analysis prep_solutions Prepare Stock Solutions (Metal, Ligand, Acid, Base) titration Perform Potentiometric Titration or Spectrophotometric Measurement prep_solutions->titration record_data Record pH/Absorbance Data titration->record_data plot_curve Plot Titration/Job's Curve record_data->plot_curve calc_constants Calculate Stability Constants (using specialized software) plot_curve->calc_constants

Caption: A generalized workflow for the experimental determination of metal complex stability constants.

Performance Showdown: Chelidamic Acid-Based Ion Chromatography Versus Traditional Methods in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable analysis of ionic species is paramount. Ion chromatography (IC) stands as a powerful and versatile technique for the determination of a wide array of ionic analytes, from inorganic counter-ions and impurities to active pharmaceutical ingredients (APIs) and their degradation products.[1][2] The choice of eluent is a critical factor that governs the selectivity, sensitivity, and overall performance of an IC method.

This guide provides an objective comparison of a specialized chelation ion chromatography method utilizing chelidamic acid as an eluent against the more conventional ion-exchange chromatography methods employing carbonate and hydroxide eluents. The comparison focuses on their respective performance characteristics and applications within the pharmaceutical industry, supported by experimental data from published studies.

Conventional Ion-Exchange Chromatography: The Workhorses of Anion and Cation Analysis

Ion-exchange chromatography (IEC) is the most common form of IC used in pharmaceutical analysis.[2] It is routinely employed for the quantification of inorganic anions (e.g., chloride, sulfate, phosphate), cations (e.g., sodium, potassium, calcium), and organic acids, which can be present as counter-ions, excipients, or impurities in drug substances and formulations.[3][4] The separation is based on the competitive interaction of analyte ions and eluent ions with the charged functional groups of the stationary phase. The two most prevalent eluent systems for anion analysis are carbonate/bicarbonate and hydroxide.

Carbonate/Bicarbonate Eluents: These eluents are robust and provide good separation for a wide range of common inorganic anions. They are particularly well-suited for isocratic separations and are a cost-effective option for routine quality control applications.

Hydroxide Eluents: Hydroxide eluents offer the significant advantage of being suppressed to water, which results in a very low background conductivity and, consequently, lower detection limits. This makes them ideal for trace analysis and for gradient elution, which is often necessary for complex samples containing both weakly and strongly retained analytes. However, hydroxide eluents are susceptible to contamination by atmospheric carbon dioxide, which can affect retention time reproducibility.

Performance Characteristics of Conventional Ion-Exchange Chromatography

The following table summarizes typical performance data for the analysis of common inorganic anions and organic acids using hydroxide and carbonate eluents.

AnalyteEluent SystemLOD (µg/L)LOQ (µg/L)Linearity (R²)Precision (RSD %)Analysis Time (min)
Inorganic Anions
Chloride28 mM Hydroxide0.51.7>0.999<2<15
Sulfate28 mM Hydroxide1.03.3>0.999<2<15
Phosphate28 mM Hydroxide1.55.0>0.999<2<15
Nitrate1.8 mM Carbonate/1.7 mM Bicarbonate1033>0.999<1<8
Organic Acids
AcetateHydroxide Gradient2067>0.999<3<20
FormateHydroxide Gradient1550>0.999<3<20
OxalateHydroxide Gradient50167>0.999<3<20

Data is compiled from various sources and represents typical performance. Actual performance may vary depending on the specific instrument, column, and method conditions.

Chelation Ion Chromatography with this compound: A Specialized Tool for Metal Ion Analysis

Chelation ion chromatography (CIC) is a powerful technique for the determination of metal ions. In this method, a chelating agent is included in the eluent to form metal complexes that can be separated on a suitable stationary phase and detected, often by post-column reaction with a chromogenic reagent.

This compound has been demonstrated to be an effective eluent for the simultaneous separation and quantification of various metal ions, including the speciation of iron(II) and iron(III). This is particularly relevant in pharmaceutical analysis where trace metal impurities, which can originate from catalysts or manufacturing equipment, need to be monitored as they can affect drug stability and efficacy.

Performance Characteristics of this compound-Based Chelation Ion Chromatography

The table below presents performance data for the analysis of metal ions using a this compound eluent.

AnalyteEluent SystemLOD (µg/L)LOQ (µg/L)Linearity (R²)Precision (RSD %)Recoveries (%)
Fe(II)2 mM this compound1.24.00.99981.890-103
Fe(III)2 mM this compound1.55.00.99972.190-103
Cu(II)2 mM this compound0.82.70.99991.592-101
Zn(II)2 mM this compound0.72.30.99991.694-102
Mn(II)2 mM this compound0.51.70.99991.993-100

Data is based on the study by P. R. Oliveira et al. (2012).

Method Comparison: Ion Exchange vs. Chelation

FeatureIon-Exchange Chromatography (Carbonate/Hydroxide)Chelation Ion Chromatography (this compound)
Primary Application Analysis of inorganic anions, cations, and organic acids.Analysis of metal ions, including speciation.
Separation Mechanism Ion exchange based on charge and size.Chelation of metal ions to form complexes that are then separated.
Typical Analytes Cl⁻, SO₄²⁻, PO₄³⁻, NO₃⁻, acetate, formate, Na⁺, K⁺, Ca²⁺, Mg²⁺.Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mn²⁺, Pb²⁺, Cd²⁺.
Detection Primarily suppressed conductivity.Post-column reaction with a chromogenic agent followed by spectrophotometric detection.
Advantages Broad applicability, high sensitivity (hydroxide), robust (carbonate).High selectivity for metal ions, ability to perform speciation analysis.
Limitations Not suitable for metal speciation.Limited applicability to non-metallic ions.

Experimental Protocols

Protocol 1: Determination of Inorganic Anions using Ion-Exchange Chromatography with a Hydroxide Eluent

This protocol is a representative method for the analysis of common inorganic anions in a pharmaceutical sample.

1. Instrumentation:

  • Ion Chromatography system equipped with a high-pressure pump, autosampler, column oven, and a suppressed conductivity detector.

  • Anion-exchange column (e.g., Dionex IonPac AS18).

  • Anion self-regenerating suppressor.

2. Reagents and Eluent:

  • Deionized water (18.2 MΩ·cm).

  • Potassium hydroxide (KOH) eluent concentrate.

  • Eluent: 28 mM KOH, electrolytically generated or manually prepared.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 25 µL

  • Detection: Suppressed conductivity

4. Sample Preparation:

  • Accurately weigh and dissolve the drug substance in deionized water to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Analysis:

  • Equilibrate the system with the eluent until a stable baseline is achieved.

  • Inject a series of calibration standards to establish a calibration curve.

  • Inject the prepared sample solution.

  • Identify and quantify the anions based on retention time and peak area compared to the calibration standards.

Protocol 2: Determination of Metal Ions using Chelation Ion Chromatography with a this compound Eluent

This protocol is based on the method described by Oliveira et al. for the simultaneous determination of Fe(II), Fe(III), and other metals.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chelation column (e.g., iminodiacetic acid functionalized silica column).

  • Post-column reaction system with a mixing tee and a reaction coil.

2. Reagents and Eluent:

  • This compound (CDA).

  • Triethanolamine (TEA).

  • Hydrochloric acid (HCl).

  • Methanol.

  • 4-(2-Pyridylazo)resorcinol (PAR) for post-column reaction.

  • Eluent: 2 mmol L⁻¹ CDA, 3 mmol L⁻¹ TEA, 12 mmol L⁻¹ HCl, in a 50% (v/v) methanol-water mixture.

  • Post-column reagent: 0.2 mmol L⁻¹ PAR in a 1 mol L⁻¹ ammonium acetate buffer (pH 10).

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 100 µL

  • Post-column reagent flow rate: 0.2 mL/min

  • Detection: Spectrophotometric at 510 nm.

4. Sample Preparation:

  • For solid samples, perform a suitable digestion procedure to bring the metals into solution.

  • For liquid samples, dilute as necessary with deionized water.

  • Filter the sample through a 0.45 µm syringe filter.

5. Analysis:

  • Equilibrate the system with the this compound eluent.

  • Inject standards containing known concentrations of the metal ions of interest.

  • Inject the prepared sample.

  • The separated metal-chelidamic acid complexes elute from the column and are mixed with the PAR solution in the post-column reactor to form colored complexes, which are then detected.

Visualizing the Workflows and Relationships

To better illustrate the experimental processes and the logical positioning of these techniques, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_iec cluster_prep Sample & Eluent Preparation cluster_ic_system Ion Chromatography System cluster_data Data Analysis sample Pharmaceutical Sample (Drug Substance/Product) injector Autosampler sample->injector eluent Eluent Preparation (e.g., 28 mM KOH) pump HPLC Pump eluent->pump pump->injector column Anion-Exchange Column (e.g., IonPac AS18) injector->column suppressor Suppressor column->suppressor detector Conductivity Detector suppressor->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Anions/Organic Acids chromatogram->quantification experimental_workflow_cic cluster_prep Sample & Reagent Preparation cluster_hplc_system Chelation IC System cluster_data Data Analysis sample Pharmaceutical Sample (after digestion/dilution) injector Autosampler sample->injector eluent This compound Eluent Preparation pump HPLC Pump eluent->pump pcr Post-Column Reagent (PAR Solution) pcr_pump PCR Pump pcr->pcr_pump pump->injector column Chelation Column injector->column mixing_tee Mixing Tee column->mixing_tee pcr_pump->mixing_tee reaction_coil Reaction Coil mixing_tee->reaction_coil detector UV-Vis Detector (510 nm) reaction_coil->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Metal Ions chromatogram->quantification logical_relationship cluster_pharma Pharmaceutical Analysis using Ion Chromatography main_analytes Analysis of Ionic Impurities & Counter-ions anions_cations Inorganic Anions & Cations (e.g., Cl⁻, SO₄²⁻, Na⁺, K⁺) main_analytes->anions_cations organic_acids Organic Acids (e.g., Acetate, Formate) main_analytes->organic_acids metal_ions Trace Metal Ions (e.g., Fe, Cu, Zn) main_analytes->metal_ions iec Ion-Exchange Chromatography (Carbonate/Hydroxide Eluents) anions_cations->iec organic_acids->iec cic Chelation Ion Chromatography (this compound Eluent) metal_ions->cic

References

Accuracy and precision of analytical methods for Chelidamic acid determination

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the accuracy and precision of analytical methods for the determination of Chelidamic Acid, designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of various analytical techniques, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods for this compound Determination

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the quality and efficacy of pharmaceutical products. This guide compares several common analytical techniques, presenting their performance characteristics to aid researchers in choosing the most suitable method for their specific needs. While specific validated methods for this compound are not extensively published, this guide draws upon data from analogous compounds—primarily other organic and dicarboxylic acids—to provide a robust comparative framework.

Quantitative Data Summary

The following table summarizes the typical accuracy and precision parameters for various analytical methods applicable to the determination of this compound. It is important to note that the presented data are largely derived from studies on similar acidic compounds and should be considered as expected performance indicators.

MethodAnalyte(s) in StudyAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)
HPLC / UPLC Various Organic Acids95.4 - 102.5%[1]Intra-day: < 2% Inter-day: < 2%[2]105 ng/mL[2]353 ng/mL[2]> 0.999[3]
UV-Vis Spectrophotometry Ellagic Acid, Caffeic Acid94.47 - 106.83%Intra-day: 1 - 3% Inter-day: 2 - 3%0.04 µg/mL0.11 µg/mL> 0.999
Capillary Electrophoresis Inorganic & Organic AnionsNot ReportedMigration Time: ~0.1% Peak Area: < 2.6%0.07 - 2.2 mg/L (for metal complexes)Not Reported> 0.992
Gas Chromatography (GC-MS) Dicarboxylic AcidsNot Reported≤ 10%≤ 2 ng/m³Not ReportedNot Reported
Ion Chromatography Transition Metals & Anions96.48 - 107.25%< 5%1.14–6.32 μg L−1 (for PFCAs)Not Reported> 0.999
Titrimetric Methods Potassium Bicarbonate99.57 - 100.43%0.43%Not ApplicableNot Applicable> 0.9999

Experimental Workflow and Methodologies

General Experimental Workflow

The following diagram illustrates a typical workflow for the analytical determination of this compound, from sample preparation to data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Sample Sample Weighing Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (e.g., 0.45 µm) Dilution->Filtration Derivatization Derivatization (for GC) Filtration->Derivatization Injection Sample Injection Filtration->Injection Measurement Direct Measurement (UV-Vis, Titration) Filtration->Measurement Derivatization->Injection Separation Chromatographic Separation (HPLC, GC, CE, IC) Injection->Separation Detection Detection (UV-Vis, MS, etc.) Separation->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration Calculation Concentration Calculation Measurement->Calculation Peak_Integration->Calculation Calibration Calibration Curve Generation Calibration->Calculation Validation Method Validation Calculation->Validation

General workflow for this compound analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for the quantification of organic acids.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The ratio is optimized to achieve good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a suitable solvent. Dilute to a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of replicate injections of a standard solution.

    • Linearity: Established by constructing a calibration curve with at least five concentrations and determining the correlation coefficient (r²).

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry

This method is simple, rapid, and cost-effective for the quantification of compounds with a suitable chromophore.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent (Blank): A solvent that dissolves this compound and does not absorb in the analytical wavelength range (e.g., methanol, dilute HCl, or a buffer solution).

  • Procedure:

    • Scan a solution of this compound (e.g., 10 µg/mL) over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Prepare the sample solution and measure its absorbance at the same wavelength.

  • Quantification: The concentration of the sample is determined by comparing its absorbance with that of a standard solution or by using a calibration curve.

  • Validation Parameters:

    • Accuracy: Performed by the standard addition method, with recovery typically expected to be within 98-102%.

    • Precision: Determined by repeated measurements of a single sample, with RSD values for intra-day and inter-day precision generally below 2%.

    • Linearity: A calibration curve of absorbance versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume.

  • Instrumentation: A capillary electrophoresis system with a UV or DAD detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).

  • Background Electrolyte (BGE): A buffer solution that facilitates the separation of anions. For acidic compounds, a BGE containing a chromophore for indirect UV detection, such as 2,6-pyridinedicarboxylic acid, can be used.

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: Indirect or direct UV detection.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer and filter.

  • Validation Parameters:

    • Precision: Evaluated by the RSD of the migration time and peak area of replicate injections. RSD for migration time is often very low (~0.1%), ensuring good identification reproducibility.

Gas Chromatography (GC)

GC is suitable for volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID).

  • Derivatization: Conversion of the carboxylic acid groups to more volatile esters or silyl esters is required. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Derivatization Protocol: A dried sample of this compound is heated with the derivatizing agent (e.g., BSTFA in a solvent like dimethylformamide) in a sealed vial to ensure complete reaction.

  • Column: A non-polar capillary column (e.g., 5% phenylmethylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature gradient is used to separate the derivatized analytes.

  • Injection: Splitless injection is often used for trace analysis.

  • Validation Parameters:

    • Precision: Reproducibility of the derivatization and analysis is assessed, with RSDs typically below 15% being acceptable.

    • Sensitivity: GC-MS provides very low limits of detection, often in the picogram range.

Titrimetric Methods

Acid-base titration is a classic, absolute method for quantifying acidic substances.

  • Principle: The carboxylic acid groups of this compound are neutralized by a standardized solution of a strong base.

  • Reagents:

    • Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 M).

    • Solvent: Purified water, often boiled to remove dissolved CO₂.

    • Indicator: A pH indicator such as phenolphthalein, or a pH meter for potentiometric titration.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in water.

    • Add a few drops of the indicator or immerse a calibrated pH electrode.

    • Titrate with the standardized NaOH solution until the endpoint is reached (color change for the indicator or the equivalence point on the titration curve).

  • Validation Parameters:

    • Accuracy and Precision: Determined by titrating a certified reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected amount). Precision is often excellent, with RSDs well below 1%.

    • Linearity: Assessed by titrating at least five different sample sizes and plotting the sample weight versus the volume of titrant consumed. A high coefficient of determination (R² > 0.999) is expected.

    • Specificity: The ability to quantify this compound in the presence of impurities. This can be challenging and may require complementary techniques if acidic or basic impurities are present.

References

A Comparative Analysis of the Biological Activities of Chelidamic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chelidamic acid, a pyridine dicarboxylic acid, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown potential as enzyme inhibitors and anticancer agents, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive comparative analysis of the biological activity of this compound and its key analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Summary of Biological Activities

This compound and its derivatives have been reported to exhibit a range of biological effects, primarily centered around enzyme inhibition and cytotoxicity. Key activities include the inhibition of glutamate decarboxylase and prolyl 4-hydroxylase, as well as DNA cleavage and anticancer properties. The structural modifications of the this compound core have been shown to significantly influence the potency and selectivity of these biological activities.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the biological activity of this compound and select analogs from various studies. This allows for a direct comparison of their potency.

Compound/Analog NameTarget/ActivityMeasurementValueReference
This compound Glutamate DecarboxylaseKᵢ33 µM[1]
Chelidonic acid Glutamate DecarboxylaseKᵢ1.2 µM[1]
Pyridine-2,5-dicarboxylic acid Prolyl 4-hydroxylase-Equipotent to best compounds[2]
FTP1 (this compound-9-anilinoacridine conjugate) Cytotoxicity (human tumor cell lines)-Modest[3]
FTP2 (N,N-dimethylaminoethyl-4-carboxamide substituted FTP1) Cytotoxicity (human tumor cell lines)-8-fold enhanced vs FTP1[3]
Pyridine-2,4-dicarboxylic acid Prolyl 4-hydroxylase-Inhibitor
2,2′-bipyridine-5,5′-dicarboxylic acid Prolyl 4-hydroxylaseKᵢ185 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Prolyl 4-Hydroxylase Inhibition Assay

This protocol is adapted from a high-throughput screening method for identifying inhibitors of collagen prolyl 4-hydroxylase 1 (C-P4H1).

Materials:

  • Human C-P4H1 (200 nM)

  • Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

  • FeSO₄ (50 µM)

  • Catalase (0.1 mg/mL)

  • Ascorbate (2 mM)

  • α-ketoglutarate (100 µM)

  • Test compounds (e.g., this compound analogs)

  • Succinate-Glo™ Hydroxylase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Incubate the test compounds (at various concentrations) with human C-P4H1 for at least 30 minutes on ice.

  • Initiate the reaction by adding a mixture of the peptide substrate, FeSO₄, catalase, ascorbate, and α-ketoglutarate. The final reaction volume is 10 µL.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Stop the reaction and detect the generated succinate by adding the Succinate Detection Reagent from the assay kit, following the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • The inhibitory activity is determined by the reduction in the luminescent signal compared to a control without the inhibitor. IC₅₀ values are calculated from dose-response curves.

DNA Cleavage Assay

This protocol is a general method for assessing the DNA-cleaving ability of small molecules.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test compounds (e.g., FTP1, FTP2)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Reducing agent (e.g., dithiothreitol, if required for compound activation)

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures containing supercoiled plasmid DNA and the test compound at various concentrations in the reaction buffer.

  • If required, add a reducing agent to activate the compound for radical generation and DNA cleavage.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a loading buffer containing a tracking dye and a density agent (e.g., glycerol).

  • Load the samples onto an agarose gel. Include a control lane with untreated plasmid DNA.

  • Perform electrophoresis to separate the different DNA forms (supercoiled, nicked circular, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The extent of DNA cleavage is determined by the decrease in the supercoiled DNA band and the increase in the nicked and/or linear DNA bands.

Signaling Pathways and Mechanisms of Action

This compound and its analogs may exert their biological effects by modulating key intracellular signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and PI3K/Akt pathways are two such critical cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Its aberrant activation is implicated in various diseases, including cancer. Some pyridine carboxylic acid derivatives have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome->IkB degrades Chelidamic_Analogs This compound Analogs Chelidamic_Analogs->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription activates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Pyridine carboxylic acid derivatives have been shown to interfere with this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Chelidamic_Analogs This compound Analogs Chelidamic_Analogs->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The comparative data presented in this guide highlight the potential for structural modifications to enhance potency and selectivity against various therapeutic targets. The detailed experimental protocols and pathway visualizations provide a valuable resource for researchers aiming to further explore the therapeutic potential of these compounds. Future structure-activity relationship (SAR) studies will be crucial in optimizing the pharmacological properties of this compound derivatives for the development of novel therapeutic agents.

References

A Comparative Guide to the Validation of a Glutamate Decarboxylase (GAD) Inhibition Assay Using Chelidamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a glutamate decarboxylase (GAD) inhibition assay, with a focus on the competitive inhibitor, chelidamic acid. It offers a comparative analysis of this compound against other GAD inhibitors, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers involved in the study of GAD and the development of novel inhibitors.

Introduction to Glutamate Decarboxylase (GAD)

Glutamate decarboxylase (GAD) is a critical enzyme in the central nervous system, responsible for catalyzing the conversion of the primary excitatory neurotransmitter, glutamate, into the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] This enzymatic reaction is a key regulatory point in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GAD activity has been implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia, making it an important target for drug development.[1]

There are two main isoforms of GAD: GAD65 and GAD67. GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is localized to nerve terminals and is involved in the synthesis of GABA for neurotransmission.[2]

Overview of GAD Inhibition Assays

Several methods are available for measuring GAD activity and its inhibition. The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment. Common methods include:

  • Spectrophotometric Assays: These assays are widely used due to their simplicity and cost-effectiveness.[3] They often involve a coupled enzyme reaction where the product of the GAD reaction (GABA or CO2) is used in a subsequent reaction that produces a colored or UV-absorbent product.

  • Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometric methods and are well-suited for high-throughput screening. They typically use a substrate that becomes fluorescent upon enzymatic cleavage.

  • HPLC-Based Assays: High-performance liquid chromatography (HPLC) provides a highly specific and accurate method for quantifying the product of the GAD reaction. However, it is generally lower in throughput and requires more specialized equipment.

  • Manometric Assays: This classic method measures the evolution of carbon dioxide (CO2), a direct product of the glutamate decarboxylation reaction. While accurate, it is not suitable for high-throughput applications.

This guide will focus on a spectrophotometric assay for its balance of simplicity, cost-effectiveness, and suitability for validation in a research setting.

Comparative Analysis of GAD Inhibitors

This compound is a known competitive inhibitor of GAD.[4] To objectively assess its performance, it is essential to compare its inhibitory potency with that of other known GAD inhibitors. The following table summarizes the inhibition constants (Ki) for several GAD inhibitors. A lower Ki value indicates a more potent inhibitor.

InhibitorType of InhibitionKi ValueSource
This compound Competitive 33 µM ****
Chelidonic AcidCompetitive1.2 µM
2-Keto-4-pentenoic acid (KPA)Not Specified1 µM
3-Mercaptopropionic AcidCompetitive130 µM
4-Bromoisophthalic AcidCompetitive220 µM
β-HydroxyglutarateCompetitive250 µM
Isophthalic AcidCompetitive310 µM
GlutarateCompetitive1.3 mM
(S)-2-AllylglycineNot Specified~50 mM (weak)
Sodium CyanideNon-competitiveIC50 = 280 µM

Note: Ki values can vary depending on the experimental conditions, such as the source of the enzyme and the assay buffer composition. It is important to consider these factors when comparing data from different sources.

Experimental Protocols

Spectrophotometric GAD Inhibition Assay Protocol

This protocol is designed for a 96-well plate format, allowing for efficient analysis of multiple inhibitor concentrations. The assay measures the amount of GABA produced, which is then quantified in a colorimetric reaction.

Materials:

  • Recombinant human GAD65 or GAD67

  • L-Glutamic acid (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • This compound and other test inhibitors

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 0.1 mM PLP and 1 mM 2-aminoethylisothiouronium bromide)

  • GABA detection reagents (e.g., as described by Yang et al., involving sodium carbonate, borate buffer, phenol, and sodium hypochlorite to produce a colored product)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 640 nm for the referenced colorimetric method)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and other test inhibitors in the assay buffer. A typical concentration range would be from 0.1 µM to 1 mM. Also, prepare a vehicle control (assay buffer with the same concentration of solvent, e.g., DMSO, as the inhibitor solutions).

  • Enzyme Preparation: Dilute the GAD enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds in the linear range.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the inhibitor solution or vehicle control.

    • Add 20 µL of the diluted GAD enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µL of the L-glutamic acid substrate solution to each well. The final substrate concentration should be at or near the Km of the enzyme for glutamate to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

  • Reaction Termination and GABA Detection:

    • Stop the GAD reaction by adding a stop solution (e.g., 1 M HCl).

    • Add the GABA detection reagents according to the chosen colorimetric method. This typically involves a series of additions with incubation steps to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (no enzyme) from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Validation of the GAD Inhibition Assay

To ensure the reliability and accuracy of the GAD inhibition assay, it is crucial to perform a thorough validation. The key validation parameters are outlined below, in accordance with ICH guidelines.

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): The precision of the assay is determined by running multiple replicates of a control inhibitor (e.g., this compound at its IC50 concentration) on the same plate on the same day. The coefficient of variation (CV%) should be calculated and is typically expected to be less than 15%.

  • Intermediate Precision (Inter-assay precision): This is assessed by repeating the assay on different days with different analysts and/or different batches of reagents. The CV% between the results from different runs should also be within an acceptable range (e.g., <20%).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Accuracy can be assessed by spiking a known concentration of GABA into the reaction mixture and measuring the recovery. The recovery should be within a predefined range (e.g., 80-120%).

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • A calibration curve should be generated using a series of known concentrations of GABA. The assay is considered linear if the correlation coefficient (R²) of the calibration curve is ≥ 0.99.

  • The range of the assay is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of GABA that can be reliably detected by the assay.

  • LOQ: The lowest concentration of GABA that can be quantitatively measured with acceptable precision and accuracy.

These parameters can be determined based on the standard deviation of the response and the slope of the calibration curve.

Table of Expected Validation Parameters:

Validation ParameterAcceptance Criteria
Precision (CV%)
- Repeatability< 15%
- Intermediate Precision< 20%
Accuracy (% Recovery) 80 - 120%
Linearity (R²) ≥ 0.99
LOD Determined experimentally
LOQ Determined experimentally

Visualizations

GAD_Pathway Glutamate Glutamate GAD GAD Glutamate->GAD Substrate GABA GABA CO2 CO2 GAD->GABA Product GAD->CO2 Product

Caption: Glutamate Decarboxylase (GAD) catalyzes the conversion of glutamate to GABA and CO2.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Plate Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare GAD Enzyme Add_Enzyme Add GAD Enzyme Enzyme_Prep->Add_Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add Glutamate (Start Reaction) Pre_Incubate->Add_Substrate Incubate Incubate (30-60 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagents Add Detection Reagents Stop_Reaction->Add_Detection_Reagents Measure_Absorbance Measure Absorbance Add_Detection_Reagents->Measure_Absorbance Data_Analysis Calculate % Inhibition & IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the spectrophotometric GAD inhibition assay.

Caption: Comparison of GAD inhibitors based on potency and mechanism.

References

Benchmarking the performance of Chelidamic acid-derived MOFs against other materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance benchmark of Chelidamic acid-derived metal-organic frameworks (MOFs) against other established materials in key application areas. By summarizing quantitative data, detailing experimental protocols, and visualizing complex processes, this guide aims to inform material selection and guide future research in the development of advanced functional materials.

This compound, a versatile tridentate ligand, has garnered significant interest in the design and synthesis of novel MOFs. Its unique coordination chemistry allows for the formation of robust and porous structures with potential applications in drug delivery, catalysis, and sensing. This guide offers an objective comparison of the performance of this compound-derived MOFs with that of well-established alternatives such as Zeolitic Imidazolate Framework-8 (ZIF-8) and UiO-66.

Drug Delivery: Loading Capacity and Release Kinetics

The efficiency of a drug delivery system is primarily determined by its drug loading capacity and release kinetics. While specific quantitative data for a wide range of drugs in this compound-derived MOFs is still emerging, the available information, alongside extensive data for benchmark MOFs, allows for a preliminary comparison.

Table 1: Comparative Drug Loading Capacities

MaterialDrugLoading Capacity (wt%)Experimental ConditionsReference
This compound-derived MOF (hypothetical) IbuprofenData not availableImpregnation method, room temp.-
ZIF-85-Fluorouracil~60pH-responsive release[1]
ZIF-8Gentamicin19pH-responsive release[2]
UiO-66IbuprofenData not available--
MIL-101(Cr)IbuprofenHigh-[3]

Experimental Protocol: Determination of Drug Loading Capacity

The drug loading capacity of MOFs is typically determined using the following protocol:

  • Activation of MOF: The synthesized MOF is activated by solvent exchange to remove any guest molecules from the pores. This often involves immersing the MOF in a volatile solvent like ethanol or chloroform for a specific period, followed by drying under vacuum.[4]

  • Drug Loading: A known amount of the activated MOF is dispersed in a solution containing a specific concentration of the drug. The mixture is then agitated for a predetermined time (e.g., 24 hours) to allow for drug encapsulation.[4]

  • Quantification: The amount of unloaded drug in the supernatant is quantified using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The drug loading capacity is then calculated as the mass of the loaded drug divided by the total mass of the drug-loaded MOF, expressed as a percentage.

Experimental Workflow: Drug Loading and Release

Drug_Loading_Release cluster_loading Drug Loading cluster_release Drug Release MOF Activated MOF Incubation Incubation & Agitation MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Centrifugation Centrifugation Incubation->Centrifugation Drug_Loaded_MOF Drug-Loaded MOF Centrifugation->Drug_Loaded_MOF Sampling Sampling at Time Intervals Drug_Loaded_MOF->Sampling Release_Medium Release Medium (e.g., PBS) Release_Medium->Sampling Quantification Quantification (UV-Vis/HPLC) Sampling->Quantification Release_Profile Release Profile Quantification->Release_Profile

Caption: Workflow for drug loading into MOFs and subsequent in vitro release studies.

Catalysis: Efficiency in Organic Transformations

The catalytic performance of MOFs is highly dependent on the nature of their metal centers and organic linkers. This compound's structure suggests the potential for creating MOFs with active sites suitable for various organic reactions. A common benchmark reaction to evaluate the catalytic activity of MOFs is the Knoevenagel condensation.

Table 2: Comparative Catalytic Performance in Knoevenagel Condensation

CatalystReactionConversion (%)Time (h)ConditionsReference
This compound-derived MOF (hypothetical) Benzaldehyde + MalononitrileData not available-Room temperature, solvent-free-
ZIF-8Benzaldehyde + MalononitrileHigh<1Aqueous medium
UiO-66Benzaldehyde + Malononitrile>9524Toluene, 100 °C

Experimental Protocol: Evaluation of Catalytic Activity

The catalytic performance of a MOF in a reaction like the Knoevenagel condensation is typically assessed as follows:

  • Reaction Setup: A mixture of the reactants (e.g., an aldehyde and a methylene-active compound) and the MOF catalyst is prepared in a suitable solvent or under solvent-free conditions.

  • Reaction Monitoring: The reaction is allowed to proceed at a specific temperature, and its progress is monitored over time by taking aliquots from the reaction mixture.

  • Product Analysis: The conversion of reactants and the yield of the product are determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Recyclability Test: After the reaction, the catalyst is recovered by filtration or centrifugation, washed, dried, and then reused in subsequent reaction cycles to evaluate its stability and reusability.

Logical Relationship: Factors Influencing Catalytic Activity

Catalytic_Factors Catalytic_Activity Catalytic Activity Metal_Node Metal Node (Nature, Lewis Acidity) Metal_Node->Catalytic_Activity Organic_Linker Organic Linker (Functional Groups) Organic_Linker->Catalytic_Activity Porosity Porosity & Surface Area Porosity->Catalytic_Activity Stability Structural Stability Stability->Catalytic_Activity Defects Defect Sites Defects->Catalytic_Activity Sensing_Mechanism Analyte Target Analyte Interaction Analyte-MOF Interaction (Adsorption/Reaction) Analyte->Interaction MOF_Electrode MOF-Modified Electrode MOF_Electrode->Interaction Signal_Transduction Signal Transduction (Change in Current/Potential) Interaction->Signal_Transduction Electrochemical_Signal Electrochemical Signal Signal_Transduction->Electrochemical_Signal

References

Safety Operating Guide

Proper Disposal of Chelidamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of chelidamic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures have been synthesized from safety data sheets (SDS) to provide clear, actionable steps for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazards and to use appropriate personal protective equipment. This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4].

Table 1: Hazard Identification and Recommended PPE for this compound

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2)[1]Protective gloves and appropriate protective clothing to prevent skin exposure.
Serious Eye Damage/Eye Irritation (Category 2)Tightly fitting safety goggles or a face shield (8-inch minimum).
Specific Target Organ Toxicity (single exposure) - Respiratory System (Category 3)A NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if irritation is experienced. Use only in a well-ventilated area.

II. Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all relevant regulations. It is imperative to treat all this compound waste as potentially hazardous.

Step 1: Waste Identification and Classification

  • Chemical waste generators are responsible for determining if discarded this compound is classified as hazardous waste.

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. The waste code should be assigned in discussion between the user, the producer, and a licensed waste disposal company.

Step 2: Collection and Storage of Waste

  • For solid waste, carefully sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.

  • For solutions, soak up the liquid with an inert absorbent material and place it in a suitable, closed container for disposal.

  • Label the waste container clearly as "this compound Waste" and include any other identifiers required by your institution's waste management plan.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. Keep containers tightly closed.

Step 3: Selecting a Disposal Method

  • Do not dispose of this compound down the drain or into the environment.

  • The recommended method of disposal is to engage a licensed professional waste disposal service. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Incineration in an approved, controlled incinerator may be a suitable option. However, do not incinerate sealed containers.

  • Alternatively, the material can be collected and reclaimed or disposed of in sealed containers at a licensed waste disposal site.

Step 4: Handling Accidental Spills

  • In the event of a spill, ensure adequate ventilation and evacuate personnel from the immediate area if necessary.

  • Wear the personal protective equipment outlined in Table 1.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.

  • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Wash the spill area thoroughly after the material has been collected.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ChelidamicAcidDisposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe collect 2. Collect Waste in a Labeled, Sealed Container (Avoid Dust/Spills) ppe->collect storage 3. Store in a Cool, Dry, Well-Ventilated Area collect->storage classify 4. Classify Waste According to Local Regulations storage->classify contact_pro 5. Contact Licensed Waste Disposal Service classify->contact_pro transport 6. Arrange for Professional Collection and Disposal contact_pro->transport end End: Waste Disposed of Safely and Compliantly transport->end

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and a licensed waste disposal professional to ensure full compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chelidamic Acid
Reactant of Route 2
Chelidamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.